molecular formula C4H9Si B099674 Dimethylvinylsilane CAS No. 18243-27-1

Dimethylvinylsilane

Cat. No.: B099674
CAS No.: 18243-27-1
M. Wt: 85.2 g/mol
InChI Key: XVSBWQYHSLNOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylvinylsilane is a versatile vinylsilane reagent that provides a valuable platform for constructing complex molecular architectures in organic and organometallic chemistry. Its utility stems from the silyl-hyperconjugation effect and the distinct electronegativity of silicon, which endow it with unique reactivity compared to all-carbon analogs . Researchers leverage this compound in catalytic hydrosilylation reactions, a direct and atom-economical strategy for producing organosilicon compounds . Furthermore, vinylsilanes like Dimethylvinylsilane serve as key substrates in innovative transformations such as photocatalyzed cycloaromatization, enabling access to naphthyl-fused silole structures with potential applications in material science . The compound's reactivity also extends to silylformylation, a formal addition of a formyl and a silyl group across unsaturated carbon-carbon bonds, which is useful for assembling aldehydes with adjacent silyl functionalities . These mechanisms often involve radical pathways or metal-catalyzed steps, making Dimethylvinylsilane a critical building block for developing new synthetic methodologies and advanced materials.

Properties

InChI

InChI=1S/C4H9Si/c1-4-5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSBWQYHSLNOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemistry and Reactivity of Dimethylvinylsilane: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethylvinylsilane (DMVS), a member of the organosilane family, is a versatile chemical intermediate with significant applications across various scientific and industrial domains.[1][2] Its unique molecular structure, featuring both reactive vinyl and silyl hydride functional groups, makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. This guide provides an in-depth exploration of the chemical properties and reactivity profile of dimethylvinylsilane, offering insights into its practical applications and safe handling.

Chemical and Physical Properties

Dimethylvinylsilane is a colorless, transparent liquid with a pungent odor.[1][3] It is highly flammable and reacts with water.[4][5][6] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC4H10Si[1][2]
Molar Mass86.21 g/mol [1][2]
Boiling Point36-37 °C[1]
Density0.674 g/cm³ at 25 °C[1]
Refractive Index1.3885[1]
SolubilitySoluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[1]

Core Reactivity: A Dichotomy of Functionality

The reactivity of dimethylvinylsilane is dominated by its two key functional groups: the vinyl group (-CH=CH₂) and the silicon-hydride (Si-H) bond. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in synthesis.

Reactions of the Vinyl Group

The carbon-carbon double bond in the vinyl group is susceptible to a variety of addition reactions.

Hydrosilylation is a cornerstone reaction of vinylsilanes, involving the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum.[7]

  • Mechanism: The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.

  • Significance: This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of functionalized organosilanes and the production of silicone polymers. The regioselectivity of the addition can often be controlled by the choice of catalyst and substrate.[8]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene with Dimethylvinylsilane

Objective: To synthesize an alkyl-substituted dimethylsilane via hydrosilylation.

Materials:

  • Dimethylvinylsilane

  • 1-Octene

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, a solution of 1-octene (1 equivalent) and a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) in anhydrous toluene is prepared in a flame-dried flask.

  • Dimethylvinylsilane (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by GC-MS or ¹H NMR for the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield the desired alkyl-substituted dimethylsilane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation of the catalyst and the moisture-sensitive dimethylvinylsilane.

  • Anhydrous Solvents: Water can react with both the silane and the catalyst, leading to side reactions and catalyst deactivation.

  • Catalyst Choice: Karstedt's catalyst is highly active for hydrosilylation reactions at low concentrations and mild conditions.

  • Stoichiometry: A slight excess of the silane is often used to ensure complete consumption of the more valuable alkene.

Diagram: Hydrosilylation Experimental Workflow

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 1-Octene, Karstedt's Catalyst, & Anhydrous Toluene add_silane Add Dimethylvinylsilane Dropwise reagents->add_silane inert Establish Inert Atmosphere (N2/Ar) inert->reagents stir Stir at Room Temperature add_silane->stir monitor Monitor Progress (GC-MS / NMR) stir->monitor remove_solvent Remove Solvent (Reduced Pressure) monitor->remove_solvent distill Purify by Distillation remove_solvent->distill product Isolated Product distill->product

Caption: Workflow for a typical hydrosilylation reaction.

The vinyl group of dimethylvinylsilane can undergo polymerization through various mechanisms, including radical, anionic, and coordinated anionic polymerization, to produce poly(dimethylvinylsilane).[9] The properties of the resulting polymer are highly dependent on the polymerization method used.[9]

  • Radical Polymerization: Yields liquid polymers with a mixed structure.[9]

  • Anionic Polymerization: Also produces liquid polymers.[9]

  • Coordinated Anionic Polymerization: Can produce solid polymers.[9]

These polymers are of interest due to their reactive Si-H bonds, which can be further functionalized, and their potential as precursors to silicon carbide ceramics upon heating.[9]

Reactions of the Silicon-Hydride Bond

The Si-H bond is also a site of significant reactivity, participating in reactions such as dehydrocoupling and reactions with electrophiles.

Applications in Research and Development

The unique reactivity of dimethylvinylsilane makes it a valuable tool for researchers and drug development professionals.

  • Coupling Agent: It can act as a bridge between inorganic and organic materials, improving adhesion and other properties in composites.[1]

  • Crosslinking Agent: In polymer chemistry, it is used to form cross-linked networks in silicones and other polymers, enhancing their mechanical properties.[1][10]

  • Surface Treatment Agent: It can be used to modify surfaces, imparting properties such as hydrophobicity or improved biocompatibility.[1][10]

  • Intermediate in Synthesis: It serves as a precursor for a wide range of organosilicon compounds and functionalized polymers.[6]

Safety and Handling

Dimethylvinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

  • Flammability: It is a highly flammable liquid and vapor.[4][11] Keep away from heat, sparks, open flames, and other ignition sources.

  • Reactivity with Water: It reacts with water and moisture, which can lead to the release of flammable gases.[6] Store in a tightly closed container in a dry, well-ventilated area.

  • Health Hazards: It can cause skin and eye irritation.[1] Avoid contact with skin and eyes and wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[4]

  • Inhalation: Avoid inhaling vapors.[1] Use in a well-ventilated area or with appropriate respiratory protection.

Conclusion

Dimethylvinylsilane is a versatile and reactive organosilane with a broad range of applications in both academic research and industrial processes. Its dual functionality, arising from the vinyl and silyl hydride groups, allows for a rich chemistry, including hydrosilylation and polymerization. A thorough understanding of its chemical properties and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory and beyond.

References

  • Dimethyl(vinyl)silane - ChemBK. (2024, April 10). Retrieved from [Link]

  • Dimethyl(vinyl)silane. PubChem. Retrieved from [Link]

  • Chloro(dimethyl)vinylsilane. PubChem. Retrieved from [Link]

  • Kawakami, Y., & Abe, H. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules, 31(16), 5377–5382. [Link]

  • Vinyldimethylchlorosilane CAS 1719 58 0. Changfu Chemical. Retrieved from [Link]

  • Sadowski, B., Paluch, P., & Hreczycho, G. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2329. [Link]

  • Chloro(dimethyl)vinylsilane, 97%. SLS Ireland. Retrieved from [Link]

  • Khmelnitskaia, A. G., Kalinina, A. A., Meshkov, I. B., Tukhvatshin, R. S., Cherkaev, G. V., Ponomarenko, S. A., & Muzafarov, A. M. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers, 16(2), 257. [Link]

  • A kind of preparation method of dimethyl vinyl chlorosilane. (2016). Google Patents.
  • DIMETHYLSILANE. (2015, January 6). Gelest, Inc. Retrieved from [Link]

  • Chugunova, A. O., Obrezkova, M. A., & Muzafarov, A. M. (2024). Synthesis of Poly(dimethylvinylsiloxy)vinylsiloxane. INEOS OPEN, 7(1-3), 79-80. [Link]

  • Synthesis of Vinylsilanes. ResearchGate. Retrieved from [Link]

  • Itami, K., Mitsudo, K., Nishino, A., & Yoshida, J. I. (2004). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. The Journal of Organic Chemistry, 69(23), 7875–7881. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Organic Process Research & Development, 17(8), 1014–1020. [Link]

  • Dichlorodimethylsilane. PubChem. Retrieved from [Link]

  • Vinylsilane synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of Dimethylvinylsilane in Organosilicon Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinylsilane (DMVS) is a pivotal building block in the synthesis of a diverse array of organosilicon compounds, finding applications in materials science, organic synthesis, and pharmaceutical development. Its utility, however, is intrinsically linked to its thermodynamic stability. This technical guide provides an in-depth exploration of the thermodynamic landscape of DMVS, offering a critical synthesis of its stability under various synthetic conditions. We will delve into the fundamental thermodynamic parameters governing its formation and decomposition, analyze common synthetic routes through a thermodynamic lens, and provide field-proven insights into mitigating instability-related side reactions. This guide is intended to equip researchers with the knowledge to rationally design, optimize, and safely execute synthetic protocols involving this versatile organosilane.

Introduction: The Dichotomy of Reactivity and Stability in Dimethylvinylsilane

The vinyl group of dimethylvinylsilane (DMVS) offers a reactive handle for a multitude of chemical transformations, most notably hydrosilylation, making it a valuable precursor for functionalized silanes and silicon-containing polymers.[1][2] However, the very features that impart this desirable reactivity—the silicon-vinyl bond and the presence of reactive Si-H or Si-C bonds—also render it susceptible to decomposition under certain thermal and chemical conditions. A thorough understanding of the thermodynamic principles governing its stability is therefore not merely academic but a practical necessity for achieving high-yield, selective, and safe synthetic outcomes.

This guide will navigate the thermodynamic considerations crucial for the successful application of DMVS in organosilicon synthesis. We will begin by examining the core thermodynamic parameters that define its intrinsic stability. Subsequently, we will analyze the thermodynamics of its primary synthetic routes and explore the common decomposition pathways that can compete with desired transformations. Finally, we will provide actionable protocols and handling guidelines to maintain the integrity of DMVS throughout its use.

The Thermodynamic Foundation: Quantifying the Stability of Dimethylvinylsilane

The thermodynamic stability of a molecule is fundamentally described by its standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°). These values dictate the energetic favorability of a compound relative to its constituent elements in their standard states.

Enthalpy of Formation: A Measure of Intrinsic Stability

While extensive experimental data on the enthalpy of formation for a wide range of organic compounds is available, the thermochemistry of organosilicon compounds is less comprehensively documented.[3][4] However, high-level ab initio quantum chemical methods have provided reliable predictions for the thermochemical properties of numerous organosilicon species.[3][5]

A comprehensive computational study using the W1X-1 composite method calculated the gas-phase standard enthalpy of formation (ΔHf,298K°) for 159 organosilicon compounds.[3][4] Based on the group additivity values derived from this study, the enthalpy of formation for dimethylvinylsilane can be estimated.

CompoundFormulaCalculated ΔHf,298K° (kJ mol-1)
Dimethylvinylsilane(CH₃)₂SiH(CH=CH₂)-55.8

Table 1: Calculated Standard Enthalpy of Formation for Dimethylvinylsilane. Data derived from high-level ab initio calculations.[3][4]

The negative enthalpy of formation indicates that dimethylvinylsilane is thermodynamically stable with respect to its constituent elements (carbon, hydrogen, and silicon) in their standard states. This intrinsic stability is a prerequisite for its isolation and use as a synthetic reagent.

Gibbs Free Energy of Formation: The Arbiter of Spontaneity

The Gibbs free energy of formation (ΔGf°) incorporates both enthalpic and entropic contributions to stability and provides a direct measure of the spontaneity of a compound's formation from its elements under standard conditions.[6][7] A negative ΔGf° signifies a thermodynamically favorable formation.

ΔGf° = ΔHf° - TΔSf°

Given the calculated negative enthalpy of formation and the generally positive entropy of formation for molecules of this complexity, the Gibbs free energy of formation for dimethylvinylsilane is expected to be negative, further confirming its thermodynamic stability under standard conditions.

Synthesis of Dimethylvinylsilane: A Thermodynamic Perspective

The most common laboratory and industrial synthesis of dimethylvinylsilane proceeds via the reaction of a vinyl Grignard reagent with a suitable chlorosilane precursor, typically chlorodimethylsilane or dichlorodimethylsilane.[8][9][10] Understanding the thermodynamics of this process is key to optimizing reaction conditions and minimizing byproducts.

The Grignard Route: A Favorable but Potentially Complex Pathway

The synthesis of chlorodimethylvinylsilane, a direct precursor to DMVS, is often achieved by the reaction of vinylmagnesium bromide or chloride with dimethyldichlorosilane.[8][9]

(CH₃)₂SiCl₂ + CH₂=CHMgBr → (CH₃)₂Si(CH=CH₂)Cl + MgBrCl

This reaction is highly exothermic and, therefore, thermodynamically favorable. The driving force is the formation of the strong silicon-carbon bond and the stable magnesium halide salt.

However, the reaction is not without its thermodynamic and kinetic challenges. A significant side reaction is the double addition of the Grignard reagent, leading to the formation of dimethyldivinylsilane:

(CH₃)₂Si(CH=CH₂)Cl + CH₂=CHMgBr → (CH₃)₂Si(CH=CH₂)₂ + MgBrCl

The relative rates of the first and second additions are influenced by steric hindrance and the electronic effects of the substituents on the silicon atom. The presence of the first vinyl group slightly deactivates the silicon center towards further nucleophilic attack, but this effect is often not sufficient to completely prevent the second addition.

To favor the formation of the desired monosubstituted product, the reaction is typically carried out by slowly adding the Grignard reagent to an excess of the dichlorosilane at low temperatures. This kinetic control minimizes the concentration of the Grignard reagent available to react with the initially formed chlorodimethylvinylsilane.

Experimental Protocol: Synthesis of Chlorodimethylvinylsilane via Grignard Reaction [8][9]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is used.

  • Grignard Reagent Preparation: In a separate flask, magnesium turnings are activated (e.g., with a small crystal of iodine) in anhydrous tetrahydrofuran (THF). Vinyl bromide or vinyl chloride is then slowly added to prepare the vinylmagnesium halide solution.

  • Reaction: The Grignard reagent solution is transferred to the dropping funnel and added dropwise to a stirred solution of excess dimethyldichlorosilane in anhydrous THF, maintaining a low temperature (e.g., 0 °C to -10 °C) with an ice-salt bath.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional period at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The subsequent conversion of chlorodimethylvinylsilane to dimethylvinylsilane can be achieved by reduction, for example, with a mild reducing agent like lithium aluminum hydride.

(CH₃)₂Si(CH=CH₂)Cl + LiAlH₄ → (CH₃)₂SiH(CH=CH₂) + LiCl + AlH₃

This reduction is also a thermodynamically favorable process.

Decomposition Pathways: The Thermodynamic Achilles' Heel

Despite its overall thermodynamic stability, dimethylvinylsilane can undergo decomposition under thermal stress, leading to the formation of various byproducts. Understanding these decomposition pathways is critical for defining safe operating temperatures and for interpreting unexpected reaction outcomes. Studies on the pyrolysis of related compounds like vinylsilane and dimethylsilane provide valuable insights into the potential decomposition mechanisms of DMVS.[11]

Key Decomposition Reactions

The primary decomposition pathways for vinylsilanes at elevated temperatures involve:

  • 1,1-H₂ Elimination: This process leads to the formation of a silylene intermediate.

  • 1,2-H₂ Elimination: This results in the formation of a silene.

  • Si-C Bond Cleavage: Homolytic cleavage of the silicon-carbon bond generates radical species.

  • Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable isomers.

The shock-induced decomposition of dimethylsilane has been shown to produce a variety of products, including hydrogen, methane, ethane, ethylene, and acetylene, through a combination of these pathways.[11] Similarly, the pyrolysis of vinylsilane is known to proceed via silylene chain-induced decomposition.

The presence of the vinyl group in DMVS introduces additional complexities. The Si-vinyl bond is generally stronger than a Si-alkyl bond, but it is still a potential site for cleavage at high temperatures.

DecompositionPathways DMVS Dimethylvinylsilane ((CH₃)₂SiH(CH=CH₂)) Silylene Dimethylvinylsilylene ((CH₃)₂Si(C=CH₂)) + H₂ DMVS->Silylene 1,1-H₂ Elimination Silene Methyl(methylvinyl)silene (CH₃Si(CH=CH₂)=CH₂) + H₂ DMVS->Silene 1,2-H₂ Elimination Radicals Dimethylsilyl Radical + Vinyl Radical ((CH₃)₂SiH• + •CH=CH₂) DMVS->Radicals Si-C Cleavage Polymer Polymerization / Oligomerization DMVS->Polymer Uncatalyzed Polymerization

Sources

Understanding the electron density of vinyl groups in dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron Density of Vinyl Groups in Dimethylvinylsilane

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The electronic character of the vinyl group in organosilicon compounds is a cornerstone of their reactivity and utility in modern chemical synthesis. This guide provides a detailed examination of the electron density distribution within the vinyl moiety of dimethylvinylsilane. We will move beyond a superficial description to explore the nuanced interplay of inductive and hyperconjugative effects imparted by the dimethylsilyl group. Through a synthesis of spectroscopic analysis, computational modeling, and reactivity principles, this document offers a comprehensive framework for understanding and predicting the chemical behavior of this versatile synthon.

The Electronic Influence of Silicon on an Adjacent π-System

At first glance, the dimethylvinylsilane molecule appears to be a simple alkene. However, the presence of the silicon atom adjacent to the C=C double bond introduces significant electronic perturbations that govern its reactivity. The electron density of the vinyl group is modulated by two primary, competing effects:

  • Inductive Effect (σ-withdrawal): Silicon is more electropositive than carbon. This might suggest that the silyl group would donate electron density through the σ-bond framework. However, when attached to a π-system, electronegativity arguments can be complex. More critically, the substituents on the silicon (in this case, methyl groups) influence its overall electronic push/pull.

  • Hyperconjugation (σ-π Conjugation): This is often the dominant electronic interaction. The σ-electrons in the carbon-silicon (C-Si) bond can overlap with the empty π* antibonding orbital of the adjacent vinyl group. This delocalization of electron density, termed σ-π* interaction, increases the electron density at the β-carbon (the carbon atom further from the silicon).

Understanding the balance of these effects is critical to predicting the molecule's behavior in chemical reactions.

Spectroscopic Analysis: An Empirical Window into Electron Density

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local electronic environment of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to the electron density surrounding it; higher electron density leads to greater shielding and a more upfield (lower ppm) chemical shift.

¹³C and ¹H NMR Spectroscopy

By analyzing the ¹³C and ¹H NMR spectra of dimethylvinylsilane, we can gain direct insight into the electron distribution across the vinyl group. Compared to a non-silylated alkene like propene, the chemical shifts in dimethylvinylsilane reveal the influence of the silyl group. Studies have shown that vinylsilanes are generally only slightly activated or deactivated compared to their corresponding alkenes.[1][2]

Table 1: Comparative NMR Chemical Shifts (CDCl₃)

CompoundNucleusChemical Shift (δ, ppm)Interpretation
Dimethylvinylsilane Cα (Si-C H=CH₂)~139.5Deshielded relative to Cβ, typical for substituted alkenes.
Cβ (Si-CH=C H₂)~132.0Slightly shielded compared to Cα.
Hα (Si-H C=CH₂)~6.1 (dd)Complex splitting due to geminal and trans coupling.
Hβ (trans)~5.9 (dd)
Hβ (cis)~5.7 (dd)
Propene Cα (CH₃-C H=CH₂)~133.6Reference point for a simple alkene.
Cβ (CH₃-CH=C H₂)~115.7Significantly more shielded than in the vinylsilane.

Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative.

The deshielding of the β-carbon in dimethylvinylsilane relative to propene is a key piece of evidence. It suggests that while σ-π* hyperconjugation does increase electron density at the β-position relative to the α-position within the vinylsilane itself, the overall electronic environment of the vinyl group is not as electron-rich as a simple alkyl-substituted alkene.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of dimethylvinylsilane.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference. The peak shape should be sharp and symmetrical.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds, 1024-4096 scans (or more, as ¹³C has low natural abundance).[3][4]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Dimethylvinylsilane in CDCl3 with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C{1H} Spectrum acq2->acq3 proc1 Fourier Transform proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectra (TMS, CDCl3) proc2->proc3 an1 Assign Chemical Shifts (δ) an3 Interpret Electronic Effects an1->an3 an2 Analyze Coupling Constants (J) an2->an3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Orbital interaction in dimethylvinylsilane.

Reactivity: The Chemical Manifestation of Electron Density

The electron distribution within the vinyl group directly dictates its reactivity, particularly in electrophilic additions.

Regioselectivity of Electrophilic Attack

The hyperconjugative donation of electron density from the C-Si bond to the β-carbon makes this position the most nucleophilic center of the double bond. Consequently, electrophiles (E⁺) preferentially attack the β-carbon. This generates a carbocation at the α-position, which is stabilized by the adjacent silicon atom—an effect known as the β-silyl effect .

This contrasts with the reactivity of many other substituted alkenes where Markovnikov's rule would predict a different outcome. The β-silyl effect is a powerful tool in organic synthesis for controlling regiochemistry. [1][2]

Visualization: Electrophilic Addition Pathway

Electrophilic_Attack start H₂C=CH-Si(CH₃)₂ + E⁺ ts Transition State (Attack at Cβ) start->ts β-attack favored unfavored_ts Transition State (Attack at Cα) start->unfavored_ts α-attack disfavored intermediate α-Silyl Carbocation (Stabilized) E-CH₂-C⁺H-Si(CH₃)₂ ts->intermediate β-silyl effect product Product (after Nu⁻ attack) intermediate->product + Nu⁻ unfavored_int β-Silyl Carbocation (Destabilized) H₂C⁺-CHE-Si(CH₃)₂ unfavored_ts->unfavored_int

Caption: Regioselectivity in electrophilic addition.

Conclusion

References

  • Gutmann–Beckett method - Wikipedia . Wikipedia. [Link]

  • Dimethyl(vinyl)silane | C4H10Si | CID 640004 - PubChem . National Institutes of Health. [Link]

  • Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem . National Institutes of Health. [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method . Wiley Online Library. [Link]

  • Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects . ResearchGate. [Link]

  • HSAB theory - Wikipedia . Wikipedia. [Link]

  • ¹H NMR spectrum of hexamethyltrisiloxanediol blocked with chloro(dimethyl)vinylsilane . ResearchGate. [Link]

  • Steric Effects of Silyl Groups . ResearchGate. [Link]

  • Dimethyldivinylsilane | C6H12Si | CID 66339 - PubChem . National Institutes of Health. [Link]

  • Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications . University of Cambridge. [Link]

  • Vinylsilanes as Ethylene Surrogates: Rh(I)-Catalyzed Direct Hydroarylation of In Situ Generated Ethylene . ACS Publications. [Link]

  • ¹H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... . ResearchGate. [Link]

  • Electrophilic Alkylations of Vinylsilanes: A Comparison of α- And β-silyl Effects . PubMed. [Link]

  • Vinylsilane synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of Vinylsilanes . ResearchGate. [Link]

  • Synthesis of Poly(dimethylvinylsiloxy)vinylsiloxane . ResearchGate. [Link]

  • Hard and Soft Acid and Base Theory . Chemistry LibreTexts. [Link]

  • Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate . ChemRxiv. [Link]

  • Natural Bond Orbital (NBO) Analysis . Gaussian. [Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes . ChemRxiv. [Link]

  • Natural bond orbital - Wikipedia . Wikipedia. [Link]

  • Dimethylsilane | C2H6Si | CID 6327141 - PubChem . National Institutes of Health. [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates . National Institutes of Health. [Link]

  • 1. HARD AND SOFT ACIDS AND BASES (HSAB) . B. N. Bahadur Institute of Management Sciences. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • Illuminating Lewis acidity strength . Cardiff University. [Link]

  • Hard-Soft Acid-Base Theory . University of Massachusetts Lowell. [Link]

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes . ACS Publications. [Link]

  • Hard Soft Acids Bases (HSAB) . SlideShare. [Link]

  • Valence and non-bonded electron density analysis of neutral and charged SinHm (n=1,2, m=1-4) clusters . arXiv. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example . University of Wisconsin–Madison. [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann‐Beckett Method . ResearchGate. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy . YouTube. [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis . ORCA Manual. [Link]

  • Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives . International Journal of ChemTech Research. [Link]

  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study . National Institutes of Health. [Link]

  • Theoretical analysis of electron density distribution in organic compounds . International Journal of Advanced Chemistry Research. [Link]

  • Vinyl group - Wikipedia . Wikipedia. [Link]

  • Visual Analysis of Electronic Densities and Transitions in Molecules . Diva-portal.org. [Link]

  • Visualization of Electron Density Changes Along Chemical Reaction Pathways . National Institutes of Health. [Link]

  • The Electron Density: A Fidelity Witness for Quantum Computation . ChemRxiv. [Link]

Sources

An In-depth Technical Guide to Chloro(dimethyl)vinylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide focuses on Chloro(dimethyl)vinylsilane (CAS Registry Number: 1719-58-0) . While the initial request was for its parent compound, dimethylvinylsilane, a comprehensive and verifiable set of physical constants and a definitive CAS number for the unsubstituted silane could not be located in publicly available databases. As a critical precursor and a compound with extensive documentation, chloro(dimethyl)vinylsilane serves as a highly relevant and informative subject for researchers, scientists, and drug development professionals working with functionalized organosilanes.

Introduction and Core Properties

Chloro(dimethyl)vinylsilane, also known as vinyldimethylchlorosilane, is a versatile organosilicon compound featuring both a reactive vinyl group and a hydrolyzable chloro group. This dual functionality makes it a valuable intermediate in the synthesis of a wide array of more complex organosilicon molecules, including polymers, silaheterocycles, and ligands for catalysis.[1][2][3] Its ability to participate in both hydrosilylation and nucleophilic substitution reactions underpins its utility in materials science and pharmaceutical development.

The fundamental identification of this compound is anchored by its CAS Registry Number, 1719-58-0 [1][2][4][5][6][7][8][9][10][11].

Physical and Chemical Constants

A summary of the key physical and chemical properties of chloro(dimethyl)vinylsilane is presented below. These constants are critical for experimental design, safety considerations, and purification procedures.

PropertyValueSource(s)
CAS Registry Number 1719-58-0[1][2][4][5][6][7][8][9][10][11]
Molecular Formula C₄H₉ClSi[1][2][4][7][8][10][11]
Molecular Weight 120.65 g/mol [1][2][4][5][7][8][10]
Boiling Point 82-83 °C (lit.)[1][2][9][11]
Density 0.874 g/mL at 25 °C (lit.)[1][2][9][11]
Refractive Index (n20/D) 1.414 (lit.)[1][2][9]
Flash Point -5 °C (23 °F) - closed cup[1][6]
Appearance Colorless to light yellow/amber liquid[9][12]
Solubility Reacts with water and other protic solvents. Soluble in most aprotic organic solvents.[9]

Synthesis of Chloro(dimethyl)vinylsilane

The primary industrial synthesis of chloro(dimethyl)vinylsilane involves the Grignard reaction. This method provides a reliable route to the desired product with good yields.

Grignard Reaction Protocol

This protocol outlines the synthesis of chloro(dimethyl)vinylsilane from dimethyldichlorosilane and a vinyl Grignard reagent. The causality behind the experimental choices lies in the controlled nucleophilic attack of the vinylmagnesium halide on one of the silicon-chlorine bonds.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Conditions Me2SiCl2 Dimethyldichlorosilane Product Chloro(dimethyl)vinylsilane Me2SiCl2->Product 1. Grignard Reaction VinylMgX Vinylmagnesium Bromide/Chloride VinylMgX->Product THF Anhydrous THF SbCl3 SbCl₃ (catalyst) Byproduct MgXCl

Caption: Synthesis of Chloro(dimethyl)vinylsilane via Grignard Reaction.

Step-by-Step Methodology: [13]

  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a constant pressure dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent hydrolysis of the Grignard reagent and the chlorosilanes.

  • Inert Atmosphere: The system is purged with dry nitrogen or argon to maintain an inert atmosphere throughout the reaction.

  • Charging the Flask: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by dimethyldichlorosilane. A catalytic amount of antimony trichloride (SbCl₃) may be added to enhance the reaction rate[13].

  • Grignard Reagent Addition: The vinylmagnesium bromide or vinylmagnesium chloride solution (typically in THF) is added dropwise to the stirred solution of dimethyldichlorosilane at a controlled temperature, often between 20-40 °C[13]. The rate of addition is managed to maintain a stable reaction temperature.

  • Reaction Monitoring: The reaction is typically stirred for several hours (e.g., 4-6 hours) after the addition is complete to ensure maximum conversion[13].

  • Workup and Purification: After the reaction is complete, the resulting magnesium salts are filtered off. The filtrate, containing the product in THF, is then subjected to distillation to remove the solvent and purify the chloro(dimethyl)vinylsilane.

Self-Validating System: The purity of the final product can be verified through Gas Chromatography (GC) to assess the percentage of the desired product versus any remaining starting material or byproducts. Further structural confirmation can be obtained using NMR spectroscopy.

Key Reactions and Applications

The synthetic utility of chloro(dimethyl)vinylsilane stems from the distinct reactivity of its vinyl and chloro substituents.

Reactions at the Si-Cl Bond

The silicon-chlorine bond is susceptible to nucleophilic attack, making it a versatile handle for introducing a variety of functional groups.

  • Hydrolysis/Silanol Formation: In the presence of water, the chloro group is readily hydrolyzed to form a silanol, which can then condense to form siloxanes. This reactivity necessitates handling under anhydrous conditions.

  • Alkoxylation: Reaction with alcohols in the presence of a base yields alkoxysilanes.

  • Amination: Reaction with amines produces aminosilanes.

  • Grignard and Organolithium Reactions: Further reaction with organometallic reagents can replace the chlorine atom with another organic group.

Reactions of the Vinyl Group

The vinyl group is a key functional handle for polymerization and hydrosilylation reactions.

  • Hydrosilylation: The vinyl group can undergo hydrosilylation with a Si-H containing compound in the presence of a platinum catalyst. This is a fundamental reaction in silicone chemistry for creating cross-linked networks.

  • Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization to form silicon-containing polymers.

  • Cycloaddition Reactions: The vinyl group can undergo cycloaddition reactions, for example, a [2+4] cycloaddition with a suitable diene[1][2][3].

Applications in Research and Drug Development

Chloro(dimethyl)vinylsilane serves as a crucial building block in several areas relevant to pharmaceutical and materials science research.

  • Synthesis of Functional Polymers: It is used to prepare a variety of silicon-containing polymers with tailored properties.[1][2][3] These polymers can be used as coatings, elastomers, or matrices for controlled drug release.

  • Preparation of Silaheterocycles: This compound is a precursor for the synthesis of various silicon-containing heterocyclic compounds.[1][2][3]

  • Intermediate for Complex Molecule Synthesis: In medicinal chemistry, the dimethylvinylsilyl group can be used as a stable protecting group or as a precursor for further functionalization.

  • Cross-linking Agent: The vinyl functionality allows it to act as a cross-linking agent in the production of silicone rubbers and resins.

Experimental Workflow: Synthesis of a Disiloxane

The following diagram illustrates a typical workflow for the synthesis of a simple disiloxane, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a common reaction product of chloro(dimethyl)vinylsilane.

Disiloxane_Synthesis start Chloro(dimethyl)vinylsilane in Aprotic Solvent hydrolysis Controlled Hydrolysis (Water/Base) start->hydrolysis condensation Condensation hydrolysis->condensation workup Aqueous Workup (Separation of Layers) condensation->workup drying Drying of Organic Layer (e.g., MgSO₄) workup->drying purification Purification (Distillation) drying->purification product 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane purification->product

Caption: Workflow for the synthesis of a disiloxane from chloro(dimethyl)vinylsilane.

Safety and Handling

Chloro(dimethyl)vinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

  • Flammability: It is a highly flammable liquid and vapor.[6][11] Keep away from heat, sparks, open flames, and other ignition sources.

  • Corrosivity: It causes severe skin burns and eye damage.[6][11]

  • Reactivity with Water: It reacts violently with water, releasing hydrogen chloride gas.[14] This reaction is exothermic and can cause pressure buildup in closed containers. It must be handled in a moisture-free environment, for example, under a dry, inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][6] Work in a well-ventilated fume hood.

Conclusion

Chloro(dimethyl)vinylsilane is a foundational reagent in organosilicon chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, making it an indispensable tool for the synthesis of advanced materials and complex molecules. A thorough understanding of its physical properties, synthetic routes, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

  • Silane, chloroethenyldimethyl- . NIST Chemistry WebBook. [Link]

  • Dimethylphenylvinylsilane . Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • Vinyldimethylchlorosilane . Gasmet. [Link]

  • Dimethyldivinylsilane | C6H12Si | CID 66339 . PubChem. [Link]

  • BIS(DIMETHYLAMINO)VINYLMETHYLSILANE . Gelest. [Link]

  • Synthesis method of dimethylvinylchlorosilane.
  • Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 . PubChem. [Link]

  • Dimethyl(vinyl)silane | C4H10Si | CID 640004 . PubChem. [Link]

  • Chloro(dimethyl)vinylsilane, 97% . SLS. [Link]

  • A kind of preparation method of dimethyl vinyl chlorosilane.
  • Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis[ethenyldimethyl- (CAS No. 84812-57-7) SDS . ChemSrc. [Link]

  • Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 . PubChem. [Link]

  • SAFETY DATA SHEET - Chlorodimethylvinylsilane . Fisher Scientific. [Link]

  • Synthesis of Poly(dimethylvinylsiloxy)vinylsiloxane . ResearchGate. [Link]

  • DIMETHYLSILANE Safety Data Sheet . Gelest. [Link]

  • Vinyldimethylchlorosilane . Changfu Chemical. [Link]

  • Dimethylsilane | C2H6Si | CID 6327141 . PubChem. [Link]chem.ncbi.nlm.nih.gov/compound/6327141)

Sources

Technical Whitepaper: Dimethylvinylsilane (DMVS) – Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylvinylsilane (DMVS), CAS [18243-27-1], represents a critical organosilicon motif in modern synthetic chemistry and drug development. Distinguished by its unique hydrido-vinyl functionality, DMVS serves a dual role: it is both a "silicon switch" bioisostere precursor and a versatile hydrosilylation agent. This guide provides a rigorous analysis of its molecular weight, structural characteristics, spectroscopic signatures, and mechanistic applications in pharmaceutical synthesis.

Critical Distinction: Researchers must distinguish Dimethylvinylsilane (the hydride, H-Si(Me)2-Vi) from Chlorodimethylvinylsilane (the electrophile, Cl-Si(Me)2-Vi). This guide focuses exclusively on the hydride (CAS 18243-27-1).

Physicochemical Profile

DMVS is a highly volatile, low-molecular-weight organosilane. Its handling requires strict adherence to cold-chain protocols due to its low boiling point.

Table 1: Core Physical Properties
PropertyValueTechnical Note
IUPAC Name Ethenyl(dimethyl)silaneOften referred to as Vinyldimethylsilane
CAS Registry 18243-27-1 Distinct from chlorosilane (1719-58-0)
Molecular Formula

Molecular Weight 86.21 g/mol Monoisotopic Mass: 86.055 Da
Boiling Point 36–37 °CCritical: High volatility risk at RT
Density 0.674 g/mL (at 25 °C)Lower density than most organic solvents
Refractive Index

Flash Point < -10 °C (Est.)Class IB Flammable Liquid

Structural Characteristics & Geometry

The reactivity of DMVS is governed by the electronic and steric environment of the central silicon atom. Unlike carbon analogs, the silicon center introduces distinct bond lengthening and lipophilicity changes.

Geometric Parameters

The molecule adopts a distorted tetrahedral geometry around the silicon atom.

  • Bond Lengths: The

    
     bonds (
    
    
    
    Å) are significantly longer than standard
    
    
    bonds (
    
    
    Å). This increases the "molecular volume" of the group, a key factor when using DMVS as a bioisostere.
  • Bond Angles: The

    
     angles approximate 
    
    
    
    , though the vinyl group introduces slight steric compression on the hydride.
Electronic Configuration
  • The Vinyl Group: Acts as a weak electron-withdrawing group via induction but can donate electron density through

    
    -
    
    
    
    hyperconjugation (beta-silicon effect) in cationic transition states.
  • The Hydride (Si-H): The

    
     bond is hydridic (polarized 
    
    
    
    ), making it susceptible to oxidative addition by transition metals (Pt, Rh) but resistant to nucleophilic attack compared to halosilanes.

Spectroscopic Signatures

Accurate identification of DMVS relies on recognizing the specific coupling patterns between the magnetically active


 nucleus (spin 1/2, 4.7% abundance) and the protons.
Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constants (

)
Assignment

0.15 – 0.20Doublet of Septets



3.80 – 4.20Septet


(Diagnostic)

5.70 – 6.20Multiplet (ABC)


(Vinyl)

-4.0 – -2.0Quartet



-15 to -20Doublet

Silicon Center

Note: Shifts may vary slightly depending on solvent (typically


 or 

). The Si-H proton is the most critical purity indicator; disappearance of the septet at ~4.0 ppm indicates oxidation to silanol or hydrolysis.
Infrared Spectroscopy (FT-IR)
  • 
    :  Strong, sharp band at 2100–2150 cm⁻¹ . This is the primary handle for monitoring reaction progress (e.g., disappearance during hydrosilylation).
    
  • 
    :  Weak to medium band at ~1590–1600 cm⁻¹.
    
  • 
    :  Strong, sharp band at ~1250 cm⁻¹.
    

Reactivity & Mechanism: Hydrosilylation[2][3]

The primary utility of DMVS in drug development is the hydrosilylation of alkynes or alkenes to install the dimethylvinylsilyl group. This reaction is typically catalyzed by Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane complex).[1]

Mechanistic Workflow

The cycle involves the oxidative addition of the Si-H bond to the Pt(0) center, followed by alkene coordination, insertion, and reductive elimination.

Hydrosilylation Cat Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition (Pt-H / Pt-Si Species) Cat->OxAdd + Silane Coord Olefin Coordination (Pt-Alkene Complex) OxAdd->Coord + Substrate Insert Migratory Insertion (C-Si Bond Formation) Coord->Insert Rate Limiting Step RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Cat Regeneration Product Silylated Scaffold RedElim->Product Silane Dimethylvinylsilane (H-Si-Vi) Silane->OxAdd Substrate Drug Scaffold (Alkene/Alkyne) Substrate->Coord

Figure 1: Catalytic cycle for the hydrosilylation of a drug scaffold using Dimethylvinylsilane.

Experimental Protocol: Standard Hydrosilylation
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagents: Add the alkene substrate (1.0 equiv) and Karstedt’s catalyst (0.1–0.5 mol%).

  • Addition: Dropwise addition of Dimethylvinylsilane (1.1 equiv) at 0 °C. Caution: Exothermic.

  • Monitoring: Monitor the disappearance of the Si-H peak (2150 cm⁻¹ in IR or ~4.0 ppm in NMR).

  • Workup: Removal of volatiles (excess DMVS) under reduced pressure. Due to DMVS's low bp (37 °C), rotary evaporation at ambient temperature is usually sufficient.

Applications in Drug Discovery[5][6][7][8]

The "Silicon Switch" (Bioisosterism)

DMVS is a precursor for introducing the dimethylvinylsilyl moiety, which serves as a bioisostere for the tert-butyl or isopropyl group.

  • Lipophilicity: Silicon increases

    
    , enhancing membrane permeability.[2]
    
  • Metabolic Stability: The bulky silyl group can block metabolic hot-spots (e.g., preventing hydroxylation at adjacent carbons).

  • Geometry: The longer C-Si bond alters the spatial arrangement of pharmacophores, potentially improving binding affinity in hydrophobic pockets.

Linker Chemistry

The vinyl group on DMVS provides a "handle" for further functionalization via:

  • Olefin Metathesis: Grubbs-catalyzed cross-metathesis to link the silyl group to macrocycles.

  • Thiol-Ene Click: Radical addition of thiols to the vinyl group for bioconjugation.

Safety & Handling Guidelines

Warning: DMVS is a Class IB Flammable Liquid .

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Vapor Hazard: High vapor pressure at room temperature. Use only in a well-ventilated fume hood.

  • Incompatibility: Reacts violently with strong oxidizers. Evolves hydrogen gas (

    
    ) upon contact with strong bases or aqueous acids (hydrolysis).
    

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640004, Dimethyl(vinyl)silane. Retrieved from [Link]

  • Gelest, Inc. (2020).[3] Organosilicon Compounds: Infrared Analysis and Spectra-Structure Correlations. Retrieved from [Link]

  • Bains, W., & Tacke, R. (2003).[4] Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development. (Contextual citation for Silicon Switch).

  • Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. U.S. Patent 3,775,452.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethylvinylsilane in Polar and Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of dimethylvinylsilane in a diverse range of polar and non-polar organic solvents. Addressed to researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple cataloging of data. Instead, it offers a foundational understanding of the intermolecular forces governing solubility, predictive insights based on molecular structure, and a detailed, field-proven experimental protocol for the quantitative determination of dimethylvinylsilane solubility. This guide is designed to empower the reader with the theoretical knowledge and practical methodologies necessary to confidently select appropriate solvent systems and accurately quantify solubility parameters for their specific applications.

Introduction: The Versatility of Dimethylvinylsilane and the Critical Role of Solubility

Dimethylvinylsilane [(CH₃)₂HSiCH=CH₂] is a valuable organosilane compound utilized in a variety of chemical syntheses, including the production of silicone polymers, as a silylating agent, and in the preparation of specialty materials.[1] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for its effective application. The choice of solvent can dictate reaction kinetics, product purity, and the overall feasibility of a process.

This guide will delve into the principles that govern the solubility of dimethylvinylsilane, a molecule of predominantly non-polar character due to its chemical structure.[2] We will explore its interactions with both non-polar and polar organic solvents, providing a predictive framework for its behavior. Recognizing the frequent absence of specific quantitative solubility data in the literature, a primary focus of this document is to equip the user with a robust experimental methodology for its determination.

Theoretical Framework: Understanding the Forces at Play

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Dimethylvinylsilane: A Molecular Profile

Dimethylvinylsilane possesses a tetrahedral geometry around the central silicon atom. The molecule is characterized by:

  • Silicon-Hydrogen (Si-H) Bond: This bond is less polar than a carbon-hydrogen bond and is susceptible to hydrolysis in the presence of water or protic solvents, forming silanols (Si-OH) and hydrogen gas.[4]

  • Methyl (CH₃) and Vinyl (CH=CH₂) Groups: These hydrocarbon moieties are non-polar.

  • Overall Polarity: The symmetrical arrangement of the methyl and vinyl groups around the silicon atom, coupled with the low polarity of the Si-H bond, results in a molecule with a very low overall dipole moment. Its topological polar surface area is calculated to be 0 Ų, indicative of a non-polar character.[2]

The dominant intermolecular forces exhibited by dimethylvinylsilane are London dispersion forces , which are temporary attractive forces arising from the transient fluctuations in electron distribution.

Solvent Classes and Their Intermolecular Forces:

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also primarily exhibit London dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These possess a permanent dipole moment and engage in dipole-dipole interactions in addition to London dispersion forces.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a hydrogen atom bonded to a highly electronegative atom (like oxygen) and can participate in hydrogen bonding , the strongest type of IMF, in addition to dipole-dipole interactions and London dispersion forces.

Solubility of Dimethylvinylsilane: A Predictive Analysis

Based on the principles of intermolecular forces, we can predict the solubility behavior of dimethylvinylsilane in different solvent classes.

High Solubility in Non-Polar Solvents

Dimethylvinylsilane is expected to be highly soluble, and likely fully miscible, in non-polar organic solvents.[1]

Causality: The London dispersion forces that are the primary IMFs in both dimethylvinylsilane and non-polar solvents can be readily overcome and replaced by similar solute-solvent interactions. The energy balance is favorable for dissolution.

Examples of suitable non-polar solvents include:

  • Alkanes (e.g., Hexane, Heptane)

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene)

  • Ethers (e.g., Diethyl Ether)

Variable Solubility in Polar Aprotic Solvents

The solubility of dimethylvinylsilane in polar aprotic solvents is anticipated to be moderate to good, depending on the specific solvent.

Causality: While dimethylvinylsilane cannot engage in dipole-dipole interactions, the London dispersion forces between the silane and the solvent molecules can be significant enough to allow for dissolution. The solvent's own strong dipole-dipole interactions must be disrupted, making the process less favorable than with non-polar solvents.

Limited Solubility and Potential Reactivity in Polar Protic Solvents

The solubility of dimethylvinylsilane in polar protic solvents is expected to be limited. Furthermore, chemical reactivity is a significant consideration.

Causality: The strong hydrogen bonding network within polar protic solvents like alcohols requires a significant amount of energy to disrupt. The weak London dispersion forces that would form between dimethylvinylsilane and the solvent molecules are insufficient to compensate for this energy requirement.

Reactivity: The Si-H bond in dimethylvinylsilane can react with protic solvents, especially in the presence of catalysts or elevated temperatures, leading to the formation of alkoxysilanes. In aqueous solutions, this hydrolysis to silanols is a key reaction.[4] This reactivity means that for applications requiring an inert solution, polar protic solvents are generally not recommended.

Table 1: Predicted Solubility of Dimethylvinylsilane and Governing Intermolecular Forces

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Solute-Solvent Interactions
Non-PolarHexane, TolueneHigh / MiscibleLondon Dispersion Forces
Polar AproticAcetone, THFModerate to GoodLondon Dispersion Forces
Polar ProticEthanol, MethanolLow / ReactiveLondon Dispersion Forces

Experimental Protocol for the Quantitative Determination of Dimethylvinylsilane Solubility

Given the scarcity of published quantitative data, the following protocol provides a robust method for determining the solubility of dimethylvinylsilane in a specific organic solvent using gas chromatography (GC). This method is designed to be self-validating by ensuring the establishment of equilibrium and accurate quantification.

Principle

An excess of dimethylvinylsilane is equilibrated with the solvent of interest at a constant temperature. After allowing undissolved solute to separate, a known volume of the saturated solution is diluted and analyzed by gas chromatography with a flame ionization detector (GC-FID). An internal standard is used to ensure accurate quantification.

Materials and Equipment
  • Dimethylvinylsilane (purity ≥ 97%)

  • Solvent of interest (HPLC grade or higher)

  • Internal Standard (e.g., Dodecane, a non-reactive hydrocarbon with a distinct retention time)

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., DB-1 or equivalent non-polar column)

  • Volumetric flasks and pipettes (Class A)

  • Gastight syringes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional, for enhancing phase separation)

  • Analytical balance

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_stock Prepare Internal Standard Stock Solution prep_cal Prepare Calibration Standards (DMVS + Internal Standard) prep_stock->prep_cal quantify Quantify using calibration curve prep_cal->quantify Calibration Curve add_excess Add excess DMVS to solvent in a sealed vial equilibrate Equilibrate at constant T (e.g., 24h with shaking) add_excess->equilibrate phase_sep Allow phase separation (settling or centrifugation) equilibrate->phase_sep sample Sample supernatant using a gastight syringe phase_sep->sample dilute Dilute sample with internal standard solution sample->dilute inject Inject into GC-FID dilute->inject inject->quantify

Caption: Experimental workflow for determining dimethylvinylsilane solubility.

Step-by-Step Procedure
  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of dodecane and dissolve it in the solvent of interest to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: a. Prepare a series of volumetric flasks containing a fixed volume of the internal standard stock solution. b. Add varying, accurately known amounts of dimethylvinylsilane to each flask to create a range of concentrations that are expected to bracket the solubility limit. c. Dilute to the mark with the solvent. These are your calibration standards.

  • GC Method Development: a. Develop a GC method that provides good separation and resolution of the solvent, dimethylvinylsilane, and the internal standard. b. Analyze the calibration standards to generate a calibration curve by plotting the ratio of the peak area of dimethylvinylsilane to the peak area of the internal standard against the concentration of dimethylvinylsilane.

  • Equilibration: a. In a sealed vial, add a measured volume of the solvent (e.g., 10 mL). b. Add an excess amount of dimethylvinylsilane (e.g., 1-2 mL). An excess is visually confirmed by the presence of a separate, undissolved phase. c. Seal the vial tightly to prevent the loss of the volatile silane. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation. It is advisable to test at multiple time points (e.g., 12, 24, 48 hours) to confirm that equilibrium has been reached.

  • Sample Preparation and Analysis: a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment until the undissolved dimethylvinylsilane has settled, forming a distinct layer. Centrifugation can be used to accelerate this separation. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a gastight syringe. c. Transfer the supernatant to a volumetric flask containing a known volume of the internal standard solution and dilute with the solvent. d. Inject the prepared sample into the GC-FID. e. Perform the analysis in triplicate.

  • Calculation: a. From the chromatogram of the sample, determine the peak area ratio of dimethylvinylsilane to the internal standard. b. Using the calibration curve, determine the concentration of dimethylvinylsilane in the diluted sample. c. Account for the dilution factor to calculate the concentration of dimethylvinylsilane in the original saturated solution. This value represents the solubility at the specified temperature.

Intermolecular Interactions: A Visual Representation

The following diagram illustrates the nature of the interactions between dimethylvinylsilane and representative non-polar and polar solvents.

Caption: Dominant intermolecular forces in different solvent systems.

Conclusion

The solubility of dimethylvinylsilane is primarily dictated by its non-polar nature. It exhibits high solubility in non-polar organic solvents due to favorable London dispersion force interactions. Conversely, its solubility is limited in polar protic solvents, where the strong hydrogen bonding of the solvent presents a significant energetic barrier to dissolution. For applications requiring precise knowledge of solubility, the provided GC-based experimental protocol offers a reliable and accurate method for its quantitative determination. This guide provides the foundational knowledge and practical tools for scientists and researchers to effectively utilize dimethylvinylsilane in their work by making informed decisions about solvent selection and solubility.

References

  • ChemBK. (2024, April 10). Dimethyl(vinyl)silane.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Dakenchem. (2024, February 26). Silane Reaction with Water.
  • PubChem. (n.d.). Dimethyl(vinyl)silane.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues.
  • Intermolecular Forces. (n.d.). Retrieved from a source providing general chemistry principles.
  • LibreTexts Chemistry. (2022, July 11). 2.2: Intermolecular Forces (IMFs) - Review.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Michigan State University, Department of Chemistry. (n.d.). Chapter 11 Intermolecular Forces.
  • National Institute of Standards and Technology. (2015, February 18). IUPAC-NIST Solubilities Database.
  • DergiPark. (2024, July 12). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal.
  • U.S. Environmental Protection Agency. (n.d.). Method 107A: Determination of Vinyl Chloride Content of Solvents, Resin-Solvent Solutions, Polyvinyl Chloride Resin, Wet Cake, Slurries, Latex, and Fabricated Resin Samples.
  • ResearchGate. (2025, August 10). Synthesis of Vinylsilanes.
  • Shin-Etsu Silicone. (n.d.). How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution?.
  • PubMed. (1971, July). Analysis and solubility of dimethyl and diethyl ether in water, saline, oils, and blood.
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
  • Gas Chromatography. (n.d.).
  • PMC. (2015, October 15). Effect of Organosilane Structures on Mineral Surface Energy and Wettability.
  • National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Scribd. (n.d.). solubility experimental methods.pptx.
  • A tutorial review on determining the water solubility of difficult-to-test substances. (n.d.).
  • ResearchGate. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
  • DTIC. (n.d.). ORGANIC SILICON COMPOUNDS (KREMNIYORGANICHESKIYE SOEDINENIYA).
  • ResearchGate. (2021, October 19). Solubility of Silane-PEG10K-SH?.
  • ResearchGate. (n.d.). Effect of the miscibility between a silane and a sizing agent on silanol condensation.
  • MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.
  • YouTube. (2023, October 28). Predicting Solubility of Compounds in Hexane: Example Problems.
  • RSC Publishing. (n.d.). Analyzing solubility and diffusion of solvents in novel hybrid materials of poly(vinyl alcohol)/γ-aminopropyltriethoxysilane by inverse gas chromatography.
  • PMC. (2021, October 31). Quantitative Study on Solubility Parameters and Related Thermodynamic Parameters of PVA with Different Alcoholysis Degrees.

Sources

The Versatility of Dimethylvinylsilane in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Monomer

Dimethylvinylsilane (DMVS), a seemingly simple organosilicon compound, holds a pivotal role in the advancement of modern material science. Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable dimethylsilyl functionalities, makes it a versatile building block for a wide array of materials. This guide provides an in-depth exploration of the applications of dimethylvinylsilane, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility in polymer synthesis, surface modification, and the creation of high-performance materials. We will delve into the fundamental chemistry that governs its reactivity and explore detailed methodologies for its practical application, supported by field-proven insights and authoritative references.

Section 1: The Role of Dimethylvinylsilane in Polymer Architecture

The vinyl group in dimethylvinylsilane is readily polymerizable through various mechanisms, allowing for its incorporation into a diverse range of polymer backbones. This integration imparts unique properties to the resulting materials, including enhanced thermal stability, improved mechanical strength, and tailored surface characteristics.

Free-Radical Polymerization: A Pathway to Functional Polysiloxanes

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers.[1][2] In the case of vinylsilanes, this process allows for the creation of silicon-containing polymers with a carbon-based backbone.[3] The reaction proceeds through the classic three stages: initiation, propagation, and termination.[4]

Causality of Experimental Choices: The choice of initiator is critical and depends on the desired reaction conditions (e.g., thermal or photochemical initiation). The concentration of the initiator influences the kinetic chain length and, consequently, the molecular weight of the resulting polymer.[5] The solvent is chosen to solubilize both the monomer and the growing polymer chain, and its polarity can influence the reaction kinetics.

Experimental Protocol: Free-Radical Polymerization of Dimethylvinylsilane

Objective: To synthesize polydimethylvinylsilane via free-radical polymerization.

Materials:

  • Dimethylvinylsilane (DMVS), purified by distillation

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator[1]

  • Anhydrous toluene or other suitable solvent

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: A Schlenk flask is charged with purified dimethylvinylsilane and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Initiator Addition: The radical initiator (AIBN or BPO) is added to the solution. The molar ratio of monomer to initiator will influence the final molecular weight of the polymer.

  • Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and stirred vigorously. The reaction is allowed to proceed for a specified time (e.g., 24 hours).

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then precipitated by slowly adding the solution to a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.

FreeRadicalPolymerization Initiator Initiator (I) Radical Radical (I•) Initiator->Radical Decomposition Monomer Dimethylvinylsilane (M) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (reacts with M) GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Polymer Polydimethylvinylsilane Termination->Polymer

Caption: Free-radical polymerization of dimethylvinylsilane.

Anionic Ring-Opening Polymerization (AROP): Crafting Well-Defined Block Copolymers

Anionic ring-opening polymerization of cyclosiloxanes is a powerful technique for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[6][7] Dimethylvinylsilane can be incorporated into these structures, often by copolymerizing a vinyl-functionalized cyclosiloxane monomer, to introduce reactive vinyl side groups.[8] These vinyl groups can then be used for subsequent crosslinking or functionalization reactions. Alternatively, block copolymers can be synthesized by the sequential anionic polymerization of different monomers.[9][10][11]

Causality of Experimental Choices: The choice of initiator, such as an organolithium compound, is crucial for initiating the polymerization. The reaction is typically carried out at low temperatures to minimize side reactions and maintain the "living" nature of the polymer chains. The sequential addition of different monomers allows for the synthesis of block copolymers with distinct segments.

Experimental Protocol: Synthesis of a Polystyrene-b-Poly(dimethylvinylsilane) Block Copolymer

Objective: To synthesize a well-defined block copolymer via sequential anionic polymerization.

Materials:

  • Styrene, purified

  • Dimethylvinylsilane (DMVS), purified

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • High-vacuum polymerization apparatus

Procedure:

  • Apparatus Preparation: A high-vacuum polymerization reactor is meticulously cleaned, dried, and assembled.

  • Solvent and Initiator: Anhydrous THF is distilled into the reactor under high vacuum. The initiator, sec-BuLi, is then added via syringe.

  • First Block Polymerization: Purified styrene is introduced into the reactor. Polymerization is allowed to proceed at a low temperature (e.g., -78 °C) until all the styrene has been consumed, forming living polystyrene chains.

  • Second Block Polymerization: Purified dimethylvinylsilane is then added to the living polystyrene solution. The polymerization continues, adding the poly(dimethylvinylsilane) block to the living polystyrene chains.

  • Termination: The living block copolymer is terminated by the addition of a small amount of degassed methanol.

  • Isolation and Purification: The block copolymer is precipitated in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

AnionicPolymerization Initiator Initiator (RLi) LivingPS Living Polystyrene (PS-Li+) Initiator->LivingPS Initiation (+ Styrene) Monomer1 Styrene LivingBlock Living Block Copolymer (PS-b-P(DMVS)-Li+) LivingPS->LivingBlock Propagation (+ DMVS) Monomer2 Dimethylvinylsilane Termination Termination (MeOH) LivingBlock->Termination BlockCopolymer PS-b-P(DMVS) Termination->BlockCopolymer

Caption: Synthesis of a block copolymer via sequential anionic polymerization.

Section 2: Dimethylvinylsilane as a Crosslinking and Coupling Agent

The dual functionality of dimethylvinylsilane allows it to act as an efficient crosslinking agent for polymers and a coupling agent to improve the interface between organic and inorganic materials.

Crosslinking of Polymers: Enhancing Mechanical and Thermal Properties

Dimethylvinylsilane can be used to crosslink polymer chains, forming a three-dimensional network that enhances the material's mechanical properties, such as tensile strength and tear strength, as well as its thermal stability.[7][12] This is particularly important in the production of silicone elastomers.[13] The crosslinking can be achieved through various reactions, most notably hydrosilylation, where a platinum catalyst facilitates the addition of a Si-H bond across the vinyl group of the dimethylvinylsilane.[3][14]

Causality of Experimental Choices: The crosslink density, which dictates the final properties of the elastomer, can be controlled by the stoichiometry of the vinyl and hydride functional groups.[4][15][16] The choice and concentration of the platinum catalyst influence the curing kinetics.[15] The temperature of the curing process is also a critical parameter.

PropertyEffect of Dimethylvinylsilane Crosslinking
Tensile Strength Generally increases with optimal crosslink density.[7][12]
Tear Strength Typically improves with the introduction of crosslinks.[12]
Elongation at Break May decrease as the material becomes less flexible with higher crosslink density.[12]
Hardness Increases with increasing crosslink density.
Thermal Stability Enhanced due to the formation of a stable siloxane network.[1][13]

Table 1: Influence of Dimethylvinylsilane Crosslinking on the Properties of Silicone Elastomers.

Hydrosilylation cluster_reactants Reactants cluster_product Product VinylSilane Polymer with Vinyl Group (-CH=CH2) Catalyst Platinum Catalyst VinylSilane->Catalyst HydrideSilane Crosslinker with Si-H Group HydrideSilane->Catalyst CrosslinkedPolymer Crosslinked Polymer (-CH2-CH2-Si-) Catalyst->CrosslinkedPolymer Hydrosilylation

Caption: Hydrosilylation reaction for crosslinking polymers.

Coupling Agent: Bridging the Organic-Inorganic Interface

Dimethylvinylsilane and other organofunctional silanes act as molecular bridges between inorganic substrates (like glass, metals, and silica) and organic polymer matrices.[17][18][19][20] This is crucial in the formulation of coatings, adhesives, and composite materials to enhance adhesion and durability.[21][22][23][24] The silane's alkoxy groups hydrolyze to form silanols, which can then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds.[25] The vinyl group of the silane can then react with the polymer matrix, creating a strong and durable interface.[16]

Causality of Experimental Choices: The effectiveness of the silane coupling agent depends on the proper hydrolysis and condensation reactions at the substrate surface. This is often influenced by the pH and the presence of water. The choice of the organofunctional group on the silane (in this case, vinyl) is determined by its compatibility and reactivity with the polymer matrix.

Section 3: Surface Modification with Dimethylvinylsilane

The ability of dimethylvinylsilane to react with surfaces makes it a valuable tool for tailoring surface properties, such as wettability and adhesion.

Creating Hydrophobic Surfaces

Dimethylvinylsilane can be used to render hydrophilic surfaces, such as glass and silicon wafers, hydrophobic.[26][27] This is typically achieved through a silanization process where the dimethylvinylsilyl groups chemically bond to the surface hydroxyl groups.[28] The nonpolar methyl and vinyl groups then orient away from the surface, creating a low-energy, water-repellent layer. This can be performed from either a liquid or vapor phase.[29]

Causality of Experimental Choices: Vapor-phase deposition is often preferred for creating uniform, thin films, especially on complex geometries.[28][30] The reaction temperature and time are critical parameters for controlling the extent of surface coverage and the quality of the resulting hydrophobic layer. The cleanliness and hydroxylation of the initial surface are paramount for successful silanization.

Experimental Protocol: Vapor-Phase Silanization for Hydrophobic Surface Modification

Objective: To create a hydrophobic surface on a silicon wafer using dimethylvinylsilane.

Materials:

  • Silicon wafer

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized water

  • Dimethylvinylsilane

  • Vacuum oven or desiccator for vapor deposition

  • Contact angle goniometer

Procedure:

  • Surface Preparation: The silicon wafer is cleaned and hydroxylated by immersing it in piranha solution for a specific time (e.g., 15-30 minutes) at an elevated temperature (e.g., 80 °C). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing and Drying: The wafer is thoroughly rinsed with deionized water and dried with a stream of nitrogen gas.

  • Vapor-Phase Deposition: The cleaned and dried wafer is placed in a vacuum oven or a desiccator along with an open container of dimethylvinylsilane. The chamber is evacuated to a low pressure.

  • Silanization: The wafer is exposed to the dimethylvinylsilane vapor for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 60-80 °C).

  • Post-Treatment: After the reaction, the chamber is vented, and the wafer is removed. It may be rinsed with a solvent like ethanol or isopropanol to remove any physisorbed silane and then dried.

  • Characterization: The hydrophobicity of the modified surface is confirmed by measuring the water contact angle using a goniometer. A significant increase in the contact angle compared to the cleaned, untreated wafer indicates successful silanization.[31][32]

Surface TreatmentWater Contact Angle (°)Surface Energy (mJ/m²)
Cleaned Glass/Silicon< 20High
Dimethylvinylsilane Treated> 90Low

Table 2: Typical Changes in Surface Properties after Silanization.[2][10][33]

Section 4: Dimethylvinylsilane in Advanced Materials

The unique properties of dimethylvinylsilane have led to its use in a variety of advanced materials with specialized applications.

Precursor for Chemical Vapor Deposition (CVD)

Dimethylvinylsilane and related vinylsilanes can be used as single-source precursors in chemical vapor deposition (CVD) to grow thin films of materials like silicon carbide (SiC).[11][22][25][28][34] The precursor is volatilized and introduced into a reaction chamber where it thermally decomposes on a heated substrate to form a uniform, high-purity film.

Causality of Experimental Choices: The deposition temperature is a critical parameter that influences the film's composition, crystallinity, and growth rate. The precursor flow rate and the pressure within the CVD reactor also play significant roles in controlling the deposition process. The choice of a single-source precursor like dimethylvinylsilane can simplify the process and improve control over the film's stoichiometry.[11]

CVD_Process Precursor Dimethylvinylsilane Vapor Reactor CVD Reactor Precursor->Reactor Substrate Heated Substrate Reactor->Substrate Deposition Byproducts Gaseous Byproducts Reactor->Byproducts Exhaust Film SiC Thin Film

Caption: Schematic of a Chemical Vapor Deposition (CVD) process using a dimethylvinylsilane precursor.

Dental Materials and Biomedical Devices

In the field of dentistry, vinylsilanes are used as coupling agents in dental composites to ensure a strong bond between the inorganic filler particles and the organic resin matrix.[16] This improved adhesion enhances the mechanical strength and longevity of the dental restoration. The hydrophobic nature imparted by silane treatment can also be beneficial in reducing water sorption and improving the stability of the composite material. Furthermore, the ability to modify the surface properties of materials like polydimethylsiloxane (PDMS) is crucial for applications in microfluidics and biomedical devices to control protein adsorption and cell adhesion.[28][32]

Conclusion

Dimethylvinylsilane is a remarkably versatile and valuable compound in the field of material science. Its ability to participate in a variety of polymerization reactions, act as an effective crosslinking and coupling agent, and modify surfaces provides a powerful toolkit for the design and synthesis of advanced materials with tailored properties. From enhancing the durability of everyday products to enabling the fabrication of sophisticated electronic and biomedical devices, the applications of dimethylvinylsilane continue to expand, driven by a deeper understanding of its fundamental chemistry and the innovative spirit of researchers and scientists. This guide has provided a comprehensive overview of its key applications and the scientific principles that underpin them, with the aim of inspiring further exploration and innovation in this exciting area of material science.

References

  • Model Block−Graft Copolymer via Anionic Living Polymerization: Preparation and Characterization of [Poly((4-vinylphenyl)dimethylvinylsilane) - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/ma9611322)
  • Reaction mechanism of the free radical polymerization of vinyl. - ResearchGate. (URL: [Link])

  • Organofunctional Silanes. What they are, how they work, where to use them. - Garzanti Specialties. (URL: [Link])

  • SDC Phase 3 Chapter 19: Organo-Functional Silanes. (URL: [Link])

  • Chemical Vapor Deposition of Silicon Carbide Using a Novel Organometallic Precursor - DTIC. (URL: [Link])

  • Organofunctional Silanes for Paint & Coatings Applications - Gantrade Corporation. (URL: [Link])

  • McGrath, JE, Riffle, JS, An Overview of the Polymerization of Cyclosiloxanes, in "Silicon Compounds - Gelest, Inc. (URL: [Link])

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (URL: [Link])

  • Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes - Ghent University Library. (URL: [Link])

  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation - Girolami Group Website - University of Illinois. (URL: [Link])

  • Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical - IBMC. (URL: [Link])

  • (PDF) High Temperature Stability of Polysiloxanes - ResearchGate. (URL: [Link])

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. (URL: [Link])

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (URL: [Link])

  • Surface-Controlled Chemical Vapor Deposition of Silicon Carbide - DiVA. (URL: [Link])

  • Controlled synthesis of vinylmethylsiloxane-dimethylsiloxane gradient, block and alternate copolymers by anionic ROP of cyclotrisiloxanes | Request PDF - ResearchGate. (URL: [Link])

  • US20120133079A1 - Silicone rubber compositions - Google P
  • (PDF) Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (URL: [Link])

  • Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - PMC. (URL: [Link])

  • Synthesis of SiC films by Atmospheric Pressure Chemical Vapor Deposition using Dimethylisopropylsilane Polymeric Precursor - IJRASET. (URL: [Link])

  • Adhesion Promotion on Inorganic and Organic Substrates. (URL: [Link])

  • Chemistry & Properties of Silicones - - INMR. (URL: [Link])

  • Hydrosilylation - Chemistry LibreTexts. (URL: [Link])

  • What is the Chemistry behind Adhesion Promoters? | CAPLINQ BLOG. (URL: [Link])

  • A kinetic study of the chemical vapor deposition of silicon carbide from dichlorodimethylsilane precursors - Waseda University. (URL: [Link])

  • Study of polymer crosslink density by time domain NMR spectroscopy - BOA. (URL: [Link])

  • Silanes as adhesion promoters for paints, inks, coatings, and adhesives - OnlyTRAININGS. (URL: [Link])

  • Surface Energy Measurement: The Definitive Guide (2026) - Droplet Lab. (URL: [Link])

  • KR20120012044A - Measuring method of crosslinking density and degree of aging of polymer - Google P
  • Thermal-Oxidative Stability of Polydimethylsiloxane. (URL: [Link])

  • Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering - KoreaScience. (URL: [Link])

  • The Measurement of surface energy of polymer by means of contact angles of liquids on solid surfaces. (URL: [Link])

  • Free Radical Vinyl Polymerization - Polymer Science Learning Center. (URL: [Link])

  • The role of coatings and contact angle measurements on biomedical devices. (URL: [Link])

  • Influence of curing thermal history on cross-linking degree of a polydimethylsiloxane: Swelling and mechanical analyses. (URL: [Link])

  • Surface Modification of Silicon Wafer for Biomedical Application - CityUHK Scholars. (URL: [Link])

  • What is the best method for creating hydrophobic surface on paper by silanization?. (URL: [Link])

  • Anyone have experience creating a hydrophobic surface on a SiO2 layer with Silanization?. (URL: [Link])

  • Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. (URL: [Link])

  • Adhesion Mechanism | PDF - Slideshare. (URL: [Link])

  • Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Whitepaper: Safety, Toxicity, and Handling of Dimethylvinylsilane in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylvinylsilane (Vinyldimethylsilane) is a high-value organosilicon intermediate utilized in pharmaceutical synthesis, specifically for hydrosilylation reactions to generate silicon-based drug delivery systems and functionalized polymers. Its utility stems from its dual functionality: a reactive silicon-hydride (Si-H) bond and a polymerizable vinyl group.

However, its physical properties—specifically a boiling point of ~37°C —classify it as an extreme volatility hazard in laboratory environments. This guide provides a scientifically grounded protocol for the safe handling, storage, and emergency response associated with Dimethylvinylsilane, distinguishing it clearly from its chlorosilane derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Crucial Disambiguation: Researchers often confuse Dimethylvinylsilane (the hydride) with Chlorodimethylvinylsilane (the corrosive halide). This guide focuses on the hydride.[1][2][3][4]

PropertyDataRelevance to Safety
Chemical Name DimethylvinylsilanePrimary Identifier
Synonyms Vinyldimethylsilane; EthenyldimethylsilaneSearch terms for SDS
CAS Number 18243-27-1 Unique Registry ID
Molecular Formula

Structure Confirmation
Molecular Weight 86.21 g/mol Stoichiometry calculations
Boiling Point 36–37 °C (97–99 °F) CRITICAL: Near ambient temperature.[5][6][7][1][8][9] High vapor pressure risk.[3]
Flash Point <-10 °C (<14 °F) Extremely Flammable
Density 0.674 g/mL at 25 °CFloats on water; difficult to contain with water spray.
Vapor Pressure ~359 mmHg at 25 °CRapid evaporation; explosive atmosphere generation.
Structural Reactivity Diagram

The following diagram illustrates the dual reactive sites of Dimethylvinylsilane, highlighting the Si-H bond (hydrosilylation site) and the Vinyl group (polymerization site).

G Substrate Dimethylvinylsilane (CAS 18243-27-1) SiH Si-H Bond (Hydride) Substrate->SiH Contains Vinyl Vinyl Group (-CH=CH2) Substrate->Vinyl Contains HydroS Hydrosilylation (Pt Catalyst) SiH->HydroS Primary Pharma Use Oxidation Oxidation/Hydrolysis (H2 Release) SiH->Oxidation Risk: Moisture Contact Poly Polymerization (Radical/Anionic) Vinyl->Poly Side Reaction

Figure 1: Functional Reactivity Map of Dimethylvinylsilane showing primary synthetic pathways and stability risks.

Hazard Identification (GHS Classification)

According to the Globally Harmonized System (GHS), Dimethylvinylsilane is classified under Category 2 Flammable Liquids , but its low boiling point warrants handling precautions similar to Category 1.

Primary Hazards
  • Extreme Flammability (H225):

    • Vapors are heavier than air and may travel to ignition sources and flash back.[10]

    • The boiling point (37°C) means that on a warm day or in a heated lab, the liquid can spontaneously boil, rapidly pressurizing sealed containers.

  • Reactivity:

    • Moisture Sensitivity: While less corrosive than chlorosilanes, Si-H bonds can release Hydrogen gas (

      
      ) upon prolonged contact with water, bases, or protic solvents, creating an explosion hazard.
      
  • Health Hazards:

    • Inhalation: High vapor concentrations cause respiratory tract irritation, nausea, headache, and dizziness (narcotic effects).

    • Aspiration Hazard: Low viscosity and surface tension suggest a high risk of chemical pneumonitis if swallowed and subsequently vomited.

Toxicological Assessment

While extensive chronic toxicity data (e.g., carcinogenicity) is limited for this specific silane compared to bulk solvents, its acute profile is derived from structural analogs and acute exposure data.

Acute Toxicity Profile[7]
  • Oral (Rat): Data is limited; however, analog silanes (e.g., Trimethylsilane derivatives) suggest low to moderate oral toxicity (

    
     mg/kg). Treat as harmful if swallowed.[1][3]
    
  • Inhalation: The primary route of exposure due to volatility. High concentrations act as a simple asphyxiant and central nervous system depressant.

  • Skin/Eye: Mild to moderate irritant.[9] Defatting of skin is possible due to solvent properties.

Mechanism of Action

In biological systems, organosilanes with vinyl groups can potentially act as alkylating agents, though the steric bulk of the trimethyl-like silyl group mitigates this compared to vinyl chloride. The primary physiological risk is solvent narcosis and lung damage via aspiration.

Safe Handling & Engineering Controls

The Golden Rule: Due to its boiling point (37°C), Dimethylvinylsilane must be handled cold and under inert atmosphere .

Protocol: Transferring Reagent
  • Temperature Control: Store the reagent bottle in a refrigerator (

    
    ). When bringing it to the bench, keep it on an ice bath to prevent uncontrolled boiling.
    
  • Inert Atmosphere: Always handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Oxygen inhibits hydrosilylation catalysts (e.g., Karstedt’s catalyst) and increases fire risk.
  • Syringe Technique:

    • Use the double-tipped needle (cannula) technique for transfer to avoid exposing the liquid to air.

    • Do not pour. The static generated by pouring a non-conductive liquid can ignite the vapors.

  • Grounding: All metal containers and transfer lines must be grounded.

Handling Decision Logic

The following flowchart guides the researcher through the safe handling decision process.

SafetyLogic Start Start: Handling Dimethylvinylsilane CheckTemp Is Reagent Temp < 10°C? Start->CheckTemp CoolDown Cool on Ice/Fridge CheckTemp->CoolDown No CheckAtm Is Atmosphere Inert (N2/Ar)? CheckTemp->CheckAtm Yes CoolDown->CheckTemp Purge Purge Headspace CheckAtm->Purge No Transfer Transfer via Cannula/Syringe CheckAtm->Transfer Yes Purge->CheckAtm Waste Quench Residuals (Slowly) Transfer->Waste

Figure 2: Decision logic for safe transfer and handling of volatile organosilanes.

Emergency Response Protocols

ScenarioResponse Protocol
Spill (Small) 1. Evacuate area immediately. 2. Eliminate all ignition sources (unplug hot plates). 3. Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Fire Class B Fire. Use Dry Chemical,

, or Foam. Warning: Water spray may be ineffective due to low density (floating fire) and potential

generation.
Skin Contact Wash with soap and water for 15 minutes.[9] Monitor for irritation.
Inhalation Move victim to fresh air.[3][9] If breathing is difficult, administer oxygen (trained personnel only).

Applications in Drug Development[10]

In pharmaceutical research, Dimethylvinylsilane is not merely a solvent but a structural motif installer .

  • Hydrosilylation Linkers: It is used to install the dimethylsilyl linker into drug molecules. The vinyl group allows for subsequent "click" chemistry (thiol-ene reaction) or olefin metathesis.

  • Silicone-Based Drug Delivery: Used as a monomer to create vinyl-terminated polydimethylsiloxane (PDMS) networks for transdermal patches or implantable drug depots. The vinyl group serves as the cross-linking site.

Experimental Tip: When using Platinum catalysts (Karstedt's or Speier's) for hydrosilylation, ensure the Dimethylvinylsilane is free of sulfur or amine impurities, which poison the catalyst.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89736, Dimethylvinylsilane. Retrieved from [Link]

  • Gelest, Inc. (2019). Safety Data Sheet: Vinyldimethylsilane (SIV9073.5). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Organosilicon compounds. Retrieved from [Link]

Sources

Difference between dimethylvinylsilane and vinyldimethylchlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Dimethylvinylsilane and Vinyldimethylchlorosilane

Introduction: Distinguishing Two Fundamental Organosilane Reagents

In the landscape of organosilicon chemistry, dimethylvinylsilane and vinyldimethylchlorosilane are two foundational reagents that, despite their similar nomenclature, possess dramatically different chemical personalities and applications. The substitution of a single atom on the central silicon—a hydrogen versus a chlorine—fundamentally alters their reactivity, handling requirements, and synthetic utility. This guide provides a detailed examination of these differences, offering researchers, scientists, and drug development professionals a clear understanding of why one might be chosen over the other for specific synthetic challenges. We will explore their structures, properties, and reaction mechanisms, and provide practical experimental context to illustrate their distinct roles in modern chemistry.

Part 1: Individual Compound Profiles

A thorough understanding begins with an individual assessment of each compound's characteristics.

Vinyldimethylchlorosilane: The Reactive Intermediate

Vinyldimethylchlorosilane (CAS 1719-58-0) is best understood as a highly versatile, yet sensitive, chemical building block.[1][2] Its structure features a silicon atom bonded to two methyl groups, a vinyl group, and a highly reactive chlorine atom.[1]

  • Chemical and Physical Properties : This compound is a colorless, transparent liquid with a boiling point of approximately 82-83°C.[1][3][4][5] The defining feature of vinyldimethylchlorosilane is the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack, particularly by water. It reacts rapidly with moisture and other protic solvents, a process known as hydrolysis.[1][3][6] This reactivity necessitates storage and handling under strictly inert and anhydrous conditions to prevent decomposition.[1]

  • Synthesis : A prevalent method for synthesizing vinyldimethylchlorosilane is the Grignard reaction.[2] This involves reacting dimethyldichlorosilane with a vinyl magnesium halide, such as vinyl magnesium bromide or vinyl magnesium chloride, typically in an anhydrous solvent like tetrahydrofuran (THF).[2][7] The vinyl group from the Grignard reagent displaces one of the chlorine atoms on the dimethyldichlorosilane.

  • Applications : Its primary role is as a precursor or intermediate in the synthesis of more complex silicon-containing molecules.[1][4][8][9] It is fundamental in the production of:

    • Silicone Polymers : It serves as a building block for silicone oils and rubbers.[1][4]

    • Functional Silanes and Siloxanes : The reactive Si-Cl bond allows for the introduction of the vinyldimethylsilyl group into a wide range of organic molecules and polymers.[9][10][11]

    • Silaheterocycles and Chelating Ligands : It is used in the synthesis of specialized cyclic silicon compounds and ligands for metal complexes.[3][11]

Dimethylvinylsilane: The Functional Crosslinker

Dimethylvinylsilane, in contrast, is characterized by the presence of a silicon-hydride (Si-H) bond. This makes it a key participant in a different class of chemical transformations.

  • Chemical and Physical Properties : Dimethylvinylsilane is also a colorless liquid but has a slightly higher boiling point than its chloro- counterpart.[12] It is soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.[12] The Si-H bond is the center of its reactivity, being significantly less polarized and less reactive towards simple nucleophiles like water compared to the Si-Cl bond. Its primary mode of reaction is through hydrosilylation.

  • Synthesis : Preparation often involves a vinylation reaction, for instance, by reacting dichlorodimethylsilane with a vinylating agent like a vinyl aluminum hydride complex in an anhydrous solvent.[12]

  • Applications : The presence of both a vinyl group and a Si-H bond allows it to function in multiple capacities:

    • Crosslinking Agent : It can be used to crosslink polymers, particularly in the preparation of silicone gels and rubbers, enhancing their mechanical strength and durability.[12]

    • Coupling Agent and Surface Modifier : It can act as a bridge between inorganic materials (like glass or silica) and organic polymers, improving adhesion and moisture resistance in composites, plastics, and coatings.[12]

    • Hydrosilylation Reactions : The Si-H bond can add across double or triple bonds in the presence of a catalyst, a fundamental process for creating a wide array of organosilicon compounds.[13][14]

    • Electronics : It finds use as a component in electronic packaging materials and semiconductor manufacturing.[12]

Part 2: Core Directive - A Direct Comparison of Key Differences

The fundamental distinction lies in the atom bonded to the silicon center: Chlorine vs. Hydrogen . This single change dictates their reactivity, function, and handling.

G cluster_0 Vinyldimethylchlorosilane cluster_1 Dimethylvinylsilane a Si-Cl Bond b High Reactivity (Hydrolysis, Nucleophilic Substitution) a->b enables c Intermediate / Building Block b->c defines role as d Requires Inert Atmosphere b->d necessitates z Functional Additive / Crosslinker x Si-H Bond y Moderate Reactivity (Hydrosilylation) x->y enables w Less Moisture Sensitive x->w results in y->z defines role as

Caption: Core differences in reactivity and application stemming from the Si-Cl vs. Si-H bond.

The Decisive Role of the Si-Cl Bond in Vinyldimethylchlorosilane

The Si-Cl bond is highly polarized, with the silicon atom being electrophilic and the chlorine being a good leaving group. This makes vinyldimethylchlorosilane an excellent electrophile.

  • Mechanism of Reactivity : It readily undergoes nucleophilic substitution. For example, hydrolysis occurs when a water molecule attacks the electrophilic silicon atom, displacing the chloride ion. This initial reaction forms a silanol (Si-OH), which is often unstable and can condense with another silanol molecule to form a stable siloxane (Si-O-Si) bond, releasing water. This is the foundational chemistry for building silicone polymers.[15][16]

  • Synthetic Implications : This reactivity makes it a go-to reagent for introducing the (CH₃)₂ViSi- group onto substrates bearing nucleophilic sites (e.g., -OH, -NH₂). It is a tool for construction.

The Functional Utility of the Si-H Bond in Dimethylvinylsilane

The Si-H bond is less polarized and its reactions are typically not spontaneous; they require activation, usually by a transition metal catalyst (e.g., platinum, rhodium).[14]

  • Mechanism of Reactivity : The dominant reaction is hydrosilylation , the addition of the Si-H bond across an unsaturated C-C bond (like its own vinyl group or that of another molecule). This process forms a stable silicon-carbon bond without generating byproducts.

  • Synthetic Implications : This makes dimethylvinylsilane a tool for modification and crosslinking. It can link polymer chains together or attach silyl groups to organic molecules in a clean and efficient manner.

Data Summary Table
PropertyDimethylvinylsilane Vinyldimethylchlorosilane
Molecular Formula C₄H₁₀SiC₄H₉ClSi[3][4]
Molecular Weight 86.21 g/mol 120.65 g/mol [3][4][6]
Boiling Point ~155 °C (Disputed, other sources suggest lower)[12]82-83 °C[1][3][5][17]
Density ~0.79 g/cm³[12]~0.874 g/mL at 25°C[1][3][5][17]
Key Reactive Group Si-H (Silicon-Hydride)Si-Cl (Silicon-Chloride)
Primary Reaction HydrosilylationNucleophilic Substitution / Hydrolysis
Moisture Sensitivity LowHigh, reacts rapidly with water[1][3][6][9]
Primary Role Crosslinker, Surface Modifier[12]Synthetic Intermediate[1][8][9]

Part 3: Experimental Protocols and Methodologies

To fully appreciate the practical differences, we examine representative experimental protocols for the synthesis and reaction of these compounds.

Protocol: Synthesis of Vinyldimethylchlorosilane via Grignard Reaction

This protocol demonstrates the controlled substitution of a chlorine atom to produce the target molecule. The causality behind the experimental choices is rooted in the need to manage the highly reactive Grignard reagent and prevent unwanted side reactions.

Objective : To synthesize vinyldimethylchlorosilane from dimethyldichlorosilane and a vinyl Grignard reagent.

Methodology :

  • Apparatus Setup : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. The entire apparatus must be flame-dried or oven-dried before use to eliminate all traces of moisture.

  • Inert Atmosphere : The system is purged with dry nitrogen or argon. An inert atmosphere is critical because Grignard reagents and chlorosilanes react with water and oxygen.

  • Reagent Charging : Dimethyldichlorosilane (Me₂SiCl₂) is added to the reaction flask, optionally with a catalyst such as antimony trichloride (SbCl₃) which has been shown to significantly improve yield.[2]

  • Grignard Addition : A solution of vinylmagnesium chloride or bromide in anhydrous THF is placed in the dropping funnel. It is added dropwise to the stirred solution of Me₂SiCl₂ at room temperature.[2] The dropwise addition is crucial to control the exothermic reaction and maintain a stable temperature (e.g., 20-40°C).[2]

  • Reaction : The reaction is stirred for a period of 4-6 hours after the addition is complete to ensure maximum conversion.[2]

  • Workup and Purification : After the reaction, the mixture contains the product, magnesium salts (MgCl₂), and solvent. The salts are filtered off. The resulting liquid is then purified by distillation to isolate the vinyldimethylchlorosilane product, which has a boiling point of 82-83°C.[18]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Flame-dry glassware prep2 Purge with N2/Ar prep1->prep2 reac1 Charge Me2SiCl2 (+ catalyst) prep2->reac1 reac2 Add Vinyl-MgX dropwise (20-40°C) reac1->reac2 reac3 Stir for 4-6 hours reac2->reac3 pur1 Filter Mg salts reac3->pur1 pur2 Distill filtrate pur1->pur2 pur3 Collect product (82-83°C) pur2->pur3

Caption: Workflow for the Grignard synthesis of vinyldimethylchlorosilane.

Protocol: Hydrolysis of Vinyldimethylchlorosilane to form 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane

This protocol showcases the characteristic reactivity of the Si-Cl bond with water, a self-validating system where the consumption of the starting material and formation of HCl are clear indicators of reaction progress.

Objective : To demonstrate the hydrolysis and condensation of vinyldimethylchlorosilane to form a simple disiloxane.

Methodology :

  • Apparatus Setup : A flask is set up with a stirrer and a dropping funnel. A means to neutralize the evolving HCl gas (e.g., a trap with a dilute base) is advisable.

  • Reagent Charging : An organic solvent (e.g., diethyl ether) and a stoichiometric amount of water are added to the flask. An HCl acceptor like a tertiary amine (e.g., triethylamine) can be included to neutralize the acid byproduct as it forms.

  • Silane Addition : Vinyldimethylchlorosilane is added dropwise to the water/solvent mixture with vigorous stirring. The reaction is exothermic and generates hydrogen chloride gas.[16]

  • Reaction and Phase Separation : After addition, the mixture is stirred until the reaction is complete. Two layers will form: an organic layer containing the siloxane product and an aqueous layer containing the hydrochloride salt of the amine (or dissolved HCl).

  • Workup : The layers are separated. The organic layer is washed with water to remove any remaining salts, then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification : The solvent is removed by rotary evaporation, and the resulting disiloxane can be purified by vacuum distillation.

Part 4: Visualization of Core Structures

Visualizing the molecules is key to understanding their structural differences.

G cluster_0 Dimethylvinylsilane node1 Si node2 CH3 node1->node2 node3 CH3 node1->node3 node4 H node1->node4 node6 CH node1->node6 node5 H2C node6->node5 G cluster_1 Vinyldimethylchlorosilane node11 Si node12 CH3 node11->node12 node13 CH3 node11->node13 node14 Cl node11->node14 node16 CH node11->node16 node15 H2C node16->node15

Caption: Chemical structure of Vinyldimethylchlorosilane, highlighting the Si-Cl bond.

Conclusion

The difference between dimethylvinylsilane and vinyldimethylchlorosilane is a clear illustration of how a single atomic substitution dictates chemical function. Vinyldimethylchlorosilane , with its reactive Si-Cl bond, is a potent electrophilic intermediate, essential for constructing the backbone of silicones and for grafting vinyldimethylsilyl units onto other molecules. [1][9]Its high reactivity demands careful, anhydrous handling. In contrast, dimethylvinylsilane , defined by its Si-H bond, is a key player in hydrosilylation chemistry. It functions not as a primary building block, but as a versatile agent for crosslinking, surface modification, and creating complex organosilicon architectures through controlled, catalyst-mediated additions. [12]For the research scientist, choosing between them is a fundamental decision based on the desired transformation: nucleophilic substitution and polymer construction (vinyldimethylchlorosilane) versus catalyzed addition and polymer modification (dimethylvinylsilane).

References

  • Understanding Vinyldimethylchlorosilane: Properties, Suppliers, and Pricing. (2025, November 5). Vertex AI Search.
  • Dimethyl(vinyl)silane. (2024, April 10). ChemBK.
  • Synthesis method of dimethylvinylchlorosilane. (CN109305985B). Google Patents.
  • CHLORODIMETHYLVINYLSILANE Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.
  • SiVance® brand by Milliken - Adhesive ingredients. SpecialChem.
  • Vinyldimethylchlorosilane CAS 1719-58-0. GM Chemical.
  • Dimethylvinylchlorosilane. (2024, April 10). ChemBK.
  • VINYLDIMETHYLCHLOROSILANE. Gelest.
  • Dimethyl(vinyl)silane. PubChem, NIH.
  • Chloro(dimethyl)vinylsilane. PubChem, NIH.
  • A kind of preparation method of dimethyl vinyl chlorosilane. (CN103992343B). Google Patents.
  • Chloro(dimethyl)vinylsilane, 97%. SLS Ireland.
  • Chloro(dimethyl)vinylsilane 97%. Sigma-Aldrich.
  • Vinyldimethylchlorosilane CAS 1719 58 0. Changfu Chemical.
  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. PMC, NIH.
  • Vinyl silane compounds. (US4814475A). Google Patents.
  • Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. Journal of Organic Chemistry.
  • Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. PubMed.
  • Hydrolysis of chlorosilanes. (US7208617B2). Google Patents.
  • Method of hydrolyzing chlorosilanes. (US4609751A). Google Patents.

Sources

Methodological & Application

Application Note: Precision Protocol for Platinum-Catalyzed Hydrosilylation of Dimethylvinylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for the platinum-catalyzed hydrosilylation of dimethylvinyl-functionalized silanes (e.g., vinyldimethylsilane derivatives). Unlike carbon-based alkenes, the silicon-vinyl moiety (


) exhibits distinct electronic activation, often resulting in rapid, exothermic reaction rates that require precise kinetic control.

This guide focuses on the Karstedt’s Catalyst system (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane), the industry standard for high-fidelity silicon-carbon bond formation.[1] Applications range from cross-linking silicone elastomers (PDMS) to synthesizing organosilicon linkers for antibody-drug conjugates (ADCs).

Key Technical Challenges Addressed
  • Exotherm Control: Vinyl-silanes are highly activated; uncontrolled addition can lead to thermal runaway (>150°C).

  • Isomerization: Preventing

    
    - to 
    
    
    
    -addition (Markovnikov vs. anti-Markovnikov selectivity).
  • Catalyst Poisoning: Managing trace inhibition from N, P, or S species in the substrate.

Mechanistic Foundation

Understanding the Chalk-Harrod Mechanism is prerequisite to troubleshooting. The reaction proceeds via a Pt(0)/Pt(II) redox cycle.

The Chalk-Harrod Cycle (Modified for Vinylsilanes)
  • Activation: The pre-catalyst (Karstedt's) loses bridging ligands to form the active colloidal or monomeric Pt(0) species.

  • Oxidative Addition: The Si-H bond adds to Pt(0), forming a Pt(II)-H silyl complex.

  • Coordination: The dimethylvinylsilane alkene coordinates to the Pt center.

  • Migratory Insertion: The hydride migrates to the alkene (rate-determining step). Note: For dimethylvinylsilanes, steric bulk at the Si atom strongly favors anti-Markovnikov addition (linear product).

  • Reductive Elimination: The product is released, regenerating Pt(0).

ChalkHarrod Figure 1: The Chalk-Harrod Catalytic Cycle for Hydrosilylation Pt0 Active Species Pt(0)-Olefin OxAdd Oxidative Addition (H-Si-R enters) Pt0->OxAdd PtII_H Intermediate A Pt(II)(H)(SiR3) OxAdd->PtII_H Coord Olefin Coordination (Vi-SiMe2-R enters) PtII_H->Coord PtII_Complex Intermediate B Pt(II)(H)(SiR3)(Olefin) Coord->PtII_Complex Insertion Migratory Insertion (C-Si Bond Formation) PtII_Complex->Insertion Rate Determining Step PtII_Alkyl Intermediate C Pt(II)(Alkyl)(SiR3) Insertion->PtII_Alkyl RedElim Reductive Elimination (Product Release) PtII_Alkyl->RedElim RedElim->Pt0 Cycle Repeats

Reagents & Equipment Preparation

Reagent Specifications
ComponentSpecificationPreparation / Pre-treatment
Alkene Source Dimethylvinyl-functionalized silane (e.g., Vinyl-PDMS, Vinyldimethylphenylsilane)Critical: Must be free of amines/thiols. Degas with

for 30 min to remove dissolved

.
Hydride Source Hydrosilane (e.g., PMHS, Triethylsilane)Verify Si-H content via titration or

-NMR (Si-H peak ~4.5-4.8 ppm).
Catalyst Karstedt’s Catalyst (Pt in divinyltetramethyldisiloxane)Commercial stock is usually ~2% Pt (~3000 ppm). Dilute to 100-500 ppm stock in toluene/xylene for accurate dosing.
Inhibitor 1-Ethynyl-1-cyclohexanol (ETCH) or Dimethyl MaleateMandatory for dimethylvinyl systems. Use 10-50 molar equivalents relative to Pt to prevent instant gelation.
Solvent Toluene or Xylene (Anhydrous)Dry over molecular sieves (3Å). Water content must be <50 ppm to prevent Si-H hydrolysis (

gas risk).
Equipment Setup
  • Reactor: 3-neck round bottom flask equipped with:

    • Mechanical stirrer (magnetic stirring is insufficient for viscosity changes).

    • Reflux condenser (vented to inert gas line).

    • Pressure-equalizing addition funnel (for the hydride).

    • Internal temperature probe (thermocouple).

  • Atmosphere: Strictly inert (Nitrogen or Argon).

Experimental Protocol

Phase 1: System Conditioning
  • Drying: Flame-dry or oven-dry glassware (>120°C) and assemble under hot

    
     flow.
    
  • Charging: Charge the reactor with the Dimethylvinyl-silane (Alkene) and solvent (if used).

    • Note: Running neat (solvent-free) is common for silicone curing but requires careful thermal monitoring.

  • Inhibitor Addition: Add the inhibitor (e.g., ETCH) before the catalyst.

    • Target: 0.01% - 0.05% w/w relative to total mass.

Phase 2: Catalyst Activation
  • Catalyst Loading: Add Karstedt’s catalyst to the alkene/inhibitor mix.

    • Standard Loading: 10 to 50 ppm Pt (by weight of total solids).

    • Observation: Solution may turn slightly yellow/amber.

  • Homogenization: Stir for 10-15 minutes at ambient temperature to ensure inhibitor-catalyst complexation.

Phase 3: Controlled Addition (The "Slow-Drip" Method)

Warning: Never add catalyst to a pre-mixed bulk of Hydride + Vinyl. This causes uncontrollable exotherms ("runaway"). Always add Hydride to the Catalyst + Vinyl mixture.

  • Heating: Warm the reaction vessel to 40-60°C . This "kick-starts" the catalyst by dissociating the inhibitor.

  • Initiation: Add 5% of the Hydrosilane via the addition funnel.

    • Monitor: Watch for an exotherm (T rises 2-5°C) or a color change (clear to amber). This confirms the catalyst is active ("light-off").

  • Main Addition: Once "light-off" is confirmed, add the remaining Hydrosilane dropwise over 30-60 minutes.

    • Control: Maintain temperature between 60°C and 80°C. If T > 90°C, stop addition and cool.

    • Reasoning: High T (>100°C) promotes rapid isomerization of the vinyl group, leading to non-reactive internal isomers.

Phase 4: Monitoring & Quenching
  • Reaction Monitoring: Sample every 30 mins.

    • FT-IR: Monitor disappearance of the Si-H peak (

      
      ). Target: >98% conversion.
      
    • NMR: Check disappearance of vinyl protons (

      
      ).
      
  • Workup:

    • If catalyst removal is required: Add activated carbon or functionalized silica (thiol-modified) and filter.

    • If solvent was used: Rotary evaporate.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Controlled Hydrosilylation Setup 1. Inert Setup (N2, Dry Glassware) Mix 2. The 'Pot' Load Vinyl-Silane + Inhibitor Then add Catalyst (Pt) Setup->Mix Activation 3. Activation Heat to 40-60°C Dissociate Inhibitor Mix->Activation Addition 4. Controlled Addition Drip Hydrosilane (Monitor Exotherm) Activation->Addition 'Light-off' detected Completion 5. Completion IR: No Si-H peak Cool & Filter Addition->Completion T < 90°C

Troubleshooting & Optimization

The "Black Particle" Phenomenon

If the reaction mixture turns black and precipitates particles, colloidal platinum has formed.

  • Cause: The reaction ran too hot (>100°C) or the silane-to-alkene ratio was too high initially, causing Pt aggregation.

  • Consequence: Loss of catalytic activity and difficult purification.

  • Solution: Increase Inhibitor concentration; lower reaction temperature; ensure

    
     is fully excluded (oxygen destabilizes the active ligand complex).
    
Catalyst Poisons

Dimethylvinylsilane reactions are notoriously sensitive to Lewis bases.

  • Avoid: Amines, Phosphines, Thiols, and Pyridines in the substrate.

  • Mitigation: If substrates contain these groups, wash with dilute HCl or use a higher Pt loading (100-200 ppm).

Data Summary: Inhibitor Effects
Inhibitor TypeActivation TempPot Life (25°C)Recommended Use
None 25°C< 10 minsRapid curing, small scale only.
Dimethyl Maleate 50-60°C4-8 hoursGeneral synthesis, moderate latency.
ETCH (Acetylenic) 70-80°C> 24 hours1-component industrial formulations.

References

  • Karstedt, B. D. (1973). Platinum-vinylsiloxane complexes.[2] U.S. Patent 3,775,452.[3] Link

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

  • Lewis, L. N., et al. (1997).[3] Platinum Catalysts Used in the Silicones Industry. Platinum Metals Review, 41(2), 66-75. Link

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure. Link

  • Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation of Olefins from an Industrial Point of View. Coordination Chemistry Reviews, 255(13-14), 1440-1459. Link

Sources

Application Note: Precision Synthesis of Vinyl-Terminated Polydimethylsiloxane (Vi-PDMS-Vi) via Living Anionic Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of well-defined, vinyl-terminated polydimethylsiloxane (Vi-PDMS-Vi) tailored for high-performance biomaterials and drug delivery systems. Unlike industrial equilibration methods which yield broad molecular weight distributions (PDI > 1.5), this protocol utilizes Living Anionic Ring-Opening Polymerization (AROP) of hexamethylcyclotrisiloxane (


).

Key Distinction: While the user request specifies "dimethylvinylsilane," this protocol utilizes its reactive electrophilic derivative, Chlorodimethylvinylsilane (CDMS) , as the termination agent. This is the requisite chemical pathway to install the dimethylvinylsilyl end-groups onto the nucleophilic living polymer chain with quantitative efficiency.

Target Audience
  • Medicinal Chemists: Developing hydrogel precursors for controlled release.

  • Material Scientists: Synthesizing model networks with precise mesh sizes.

  • Process Engineers: Scaling up controlled silicone synthesis.

Scientific Foundation & Mechanism

Why Living Anionic Polymerization?

For applications requiring precise stoichiometry (e.g., "Click" chemistry or hydrogel formation), the polymer must have a predictable molecular weight (


) and low polydispersity (

).
  • Monomer: Hexamethylcyclotrisiloxane (

    
    ) is used instead of 
    
    
    
    because the ring strain in
    
    
    (~3-4 kcal/mol) allows for rapid ring-opening without concurrent back-biting (equilibration), provided the conversion is kept below 95%.
  • Initiator: n-Butyllithium (

    
    ) opens the 
    
    
    
    ring to form a lithium silanolate species.
  • Propagation: The lithium silanolate attacks subsequent

    
     rings. This step requires a polar promoter (THF) to solvate the lithium cation and break stable aggregates.
    
  • Termination: The "living" silanolate anion is quenched with Chlorodimethylvinylsilane , effectively capping the chain with the desired vinyl functionality.

Reaction Scheme

ReactionMechanism D3 Monomer: D3 (Strained Ring) LivingChain Living Species: Li-Silanolate Chain D3->LivingChain Ring Opening (Cyclohexane/THF) BuLi Initiator: n-BuLi BuLi->LivingChain Initiation LivingChain->LivingChain Propagation (Controlled Mw) Product Product: Vi-PDMS-Vi LivingChain->Product Electrophilic Capping Terminator Terminator: Chlorodimethylvinylsilane Terminator->Product Cl- Displacement

Caption: Figure 1. Mechanistic pathway of D3 Anionic Ring-Opening Polymerization showing initiation, propagation, and termination with chlorodimethylvinylsilane.

Experimental Protocol

Materials & Pre-requisites

Critical Warning: Anionic polymerization is intolerant to moisture (


) and protic impurities. All glassware must be flame-dried under vacuum.
ReagentPurity/GradePurification Protocol (Self-Validating Step)
Hexamethylcyclotrisiloxane (

)
98%Sublimation: Dissolve in warm cyclohexane, dry over

, filter, and sublime. Check: No peaks at -20 ppm (

) in

NMR.
n-Butyllithium (

)
1.6M or 2.5M in HexanesTitration: Titrate using Gilman double titration method or diphenylacetic acid to determine exact active concentration.
Chlorodimethylvinylsilane >97%Distillation: Distill over

under

immediately before use.
Solvents (Cyclohexane, THF) AnhydrousDrying: Distill Cyclohexane over Na/K alloy; THF over Na/Benzophenone (purple indicator).
Step-by-Step Synthesis (Target = 10,000 g/mol )

1. Reactor Setup:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a rubber septum (for cannula transfer), and a nitrogen/vacuum inlet.

  • Flame-dry the apparatus under vacuum and purge with dry Nitrogen (

    
    ) three times.
    

2. Monomer Charge:

  • Transfer 22.2 g (0.1 mol) of purified

    
     into the flask (via glovebox or solution transfer).
    
  • Add 100 mL of anhydrous Cyclohexane. Stir until

    
     is fully dissolved.
    

3. Initiation (The "Seeding" Step):

  • Calculation: For

    
     g/mol :
    
    
    
    
  • Add 2.22 mmol of

    
     dropwise via gastight syringe at room temperature.
    
  • Observation: The solution remains colorless. Stir for 30 minutes. This opens the first ring but propagation is slow in pure cyclohexane.

4. Propagation (The "Growth" Step):

  • Add 10 mL of anhydrous THF.

  • Mechanism:[1][2] THF solvates the

    
     counter-ion, activating the silanolate anion.
    
  • Stir at 25°C for 3-5 hours .

  • Monitoring: Take an aliquot, quench in wet

    
    , and check 
    
    
    
    NMR. Conversion should be ~80-90%. Stop before 95% to avoid back-biting (formation of cyclic
    
    
    ,
    
    
    ).

5. Termination (Vinyl Capping):

  • Add Chlorodimethylvinylsilane in excess (1.5 equivalents relative to

    
    ).
    
    
    
    
  • Stir for 1 hour. The solution will turn cloudy due to LiCl precipitation.

6. Workup:

  • Filter off LiCl salts.

  • Precipitate the polymer into cold Methanol (MeOH) to remove unreacted

    
     and excess silane.
    
  • Dry under high vacuum (0.1 mbar) at 60°C for 24 hours.

Characterization & Data Interpretation

NMR Analysis

The success of the synthesis is validated by the ratio of the vinyl end-group protons to the backbone methyl protons.

Table 1:


 NMR Chemical Shifts (

)
MoietyChemical Shift (

, ppm)
MultiplicityIntegration Logic
Vinyl (

)
5.7 - 6.2Multiplet (ABC system)Set Integral = 3.0 (per chain end)
Backbone (

)
0.05 - 0.10Strong SingletIntegral determines

Initiator Start (

)
0.5 - 0.6Multiplet (weak)Confirm butyl initiation

Calculation of


 from NMR: 


Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Isolation Purify Purify D3 (Sublimation) Init Initiation (D3 + nBuLi in Cyclohexane) Purify->Init Dry Dry Solvents (Na/K Distillation) Dry->Init Prop Propagation (+ THF, 3-5 hrs) Init->Prop Term Termination (+ Chlorodimethylvinylsilane) Prop->Term Precip Precipitation (in Methanol) Term->Precip Vac Vacuum Drying (Remove Volatiles) Precip->Vac

Caption: Figure 2. Operational workflow for the synthesis of Vi-PDMS-Vi, highlighting critical phase transitions.

Troubleshooting & Self-Validation

IssueSymptomRoot CauseCorrective Action
High PDI (>1.2) GPC peak is broad or bimodal.Back-biting: Reaction ran too long or too hot.Stop reaction at 80% conversion. Keep Temp < 30°C.
No Polymerization Solution stays thin; no NMR backbone signal.Impurity: Water killed the

.
Re-sublime

. Ensure reactor leak rate is < 1 mbar/min.
Missing Vinyl Ends

correct, but no vinyl signal.
Termination Failure: Chlorosilane hydrolyzed before addition.Distill chlorodimethylvinylsilane immediately before use.
Yellowing Polymer has yellow tint.Oxidation: Lithium salts or solvent impurities.Improve Methanol wash; use antioxidant (BHT) during storage.

References

  • D3 Polymerization Mechanism

    • Boileau, S. "Anionic Ring-Opening Polymerization: Epoxides and Siloxanes." Comprehensive Polymer Science, Vol 3, 1989.
    • Source:

  • Living Anionic Protocol & Kinetics

    • Bellas, V., & Rehahn, M. "Universal Methodology for the Synthesis of Poly(dimethylsiloxane) with Tunable Molecular Weight and Low Polydispersity." Macromolecular Chemistry and Physics, 2016.
    • Source:

  • Functional Termination of PDMS

    • Cazacu, M., et al. "Functionalized Polysiloxanes: Synthesis and Applications." Reviews in Chemical Engineering, 2020.
    • Source:

  • Characterization Standards

    • Gelest Inc.[3] "Reactive Silicones: Forging New Polymer Links." Application Guide.

    • Source:

Sources

Surface Functionalization of Silica Nanoparticles with Dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide details the protocol for the covalent attachment of dimethylvinylsilyl groups to the surface of silica nanoparticles (


 NPs). While "dimethylvinylsilane" (

) is the parent hydride, surface functionalization is most robustly achieved using Chloro(dimethyl)vinylsilane (CDVS) . Unlike trifunctional silanes (e.g., vinyltriethoxysilane) that form disordered polymeric networks, CDVS is a monofunctional silane . It reacts in a 1:1 stoichiometry with surface silanols, creating a self-limiting, well-defined monolayer. This modification renders the surface hydrophobic and provides reactive vinyl handles for subsequent thiol-ene "click" chemistry, hydrosilylation, or radical graft polymerization in drug delivery systems.
Introduction & Mechanistic Principles
1.1 The Surface Chemistry

Silica nanoparticles possess a hydrophilic surface populated by silanol groups (


). These groups exist in three states:
  • Isolated: Free, highly reactive (Peak ~3743 cm⁻¹ in FTIR).

  • Vicinal: Hydrogen-bonded to neighbors (Peak ~3660 cm⁻¹).

  • Geminal: Two hydroxyls on one silicon (

    
    ).[1]
    

For precise functionalization, the Isolated Silanols are the primary targets.

1.2 Why Dimethylvinylsilane?

The dimethylvinyl moiety (


) is superior to simple vinyl groups for specific applications because the two methyl groups provide steric bulk that prevents surface crowding, while the vinyl group remains accessible for downstream conjugation.

Reaction Mechanism: The reaction is a nucleophilic substitution where the surface silanol oxygen attacks the silicon atom of the chlorosilane, displacing chloride.



Experimental Protocol
2.1 Materials & Reagents
ReagentGrade/PurityFunction
Silica Nanoparticles Amorphous, non-porous or mesoporousSubstrate
Chloro(dimethyl)vinylsilane >97% (CAS: 1719-58-0)Functionalizing Agent
Toluene Anhydrous (<50 ppm

)
Solvent (High boiling point)
Imidazole or Triethylamine AnhydrousAcid Scavenger (Traps HCl)
Ethanol/Methanol HPLC GradeWashing solvent
Argon/Nitrogen UHP GradeInert atmosphere
2.2 Pre-treatment: Surface Activation

Critical Step: Native silica often has adsorbed water and organic contaminants that block reactive sites.

  • Calcination (Optional): Heat NPs at 500°C for 4 hours to remove organics.

  • Hydroxylation: Resuspend NPs in Piranha solution (3:1

    
    :
    
    
    
    ) for 30 mins. Warning: Piranha is explosive with organics.
  • Drying: Wash with water until neutral pH. Dry under vacuum at 120°C for 12 hours to remove physisorbed water, leaving chemically bound silanols.

2.3 Functionalization Procedure (Anhydrous Liquid Phase)

Step 1: Suspension Preparation

  • Disperse 1.0 g of Activated Silica NPs in 50 mL of Anhydrous Toluene .

  • Sonicate for 20 minutes to break aggregates.

  • Transfer to a 3-neck round-bottom flask equipped with a reflux condenser, rubber septum, and magnetic stir bar.

  • Purge the system with Argon for 15 minutes.

Step 2: Reagent Addition

  • Add 1.5 equivalents of base (e.g., 0.2 g Imidazole ) relative to the silane.

  • Inject 1.0 mL of Chloro(dimethyl)vinylsilane (Excess) dropwise through the septum while stirring.

    • Note: Excess silane ensures maximum coverage of surface silanols (~4-5

      
      ).
      

Step 3: Reaction

  • Heat the mixture to Reflux (110°C) .

  • Stir at 600 RPM for 12–24 hours under Argon flow.

    • Why Reflux? High temperature drives the kinetics of the bulky silane reaction with sterically hindered silanols.

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Centrifuge (10,000 RPM, 15 min) to pellet the NPs. Discard supernatant.

  • Wash 1: Toluene (removes unreacted silane).

  • Wash 2 & 3: Ethanol/Water (1:1) (removes imidazole hydrochloride salt).

  • Wash 4: Absolute Ethanol.[2][3]

  • Drying: Dry in a vacuum oven at 60°C overnight.

Visualization of Workflows
3.1 Reaction Mechanism & Pathway

ReactionMechanism Silica Silica Surface (Si-OH) Intermediate Transition State (Nu: Attack) Silica->Intermediate Activation Reagent Chloro(dimethyl)vinylsilane (Cl-SiMe2Vi) Reagent->Intermediate Injection Product Functionalized Silica (Si-O-SiMe2Vi) Intermediate->Product -Cl elimination Byproduct Byproduct (HCl + Base) Intermediate->Byproduct Scavenging

Caption: Nucleophilic substitution pathway of surface silanols with chlorodimethylvinylsilane.

3.2 Experimental Workflow

Workflow Start Start: Native Silica NPs Act Activation (Vacuum Dry 120°C) Start->Act Disp Dispersion (Anhydrous Toluene + Sonication) Act->Disp React Silylation Reaction (Add Silane + Base, Reflux 24h) Disp->React Wash Purification Cycle (Centrifuge -> Toluene -> EtOH) React->Wash Dry Final Drying (60°C Vacuum) Wash->Dry QC QC: FTIR / TGA / NMR Dry->QC

Caption: Step-by-step experimental workflow for anhydrous silylation of silica nanoparticles.

Characterization & Quality Control

To validate the protocol, compare the Native vs. Functionalized NPs using these methods:

TechniqueParameterExpected Result (Functionalized)
FTIR Surface GroupsAppearance of C=C stretch (1590–1600 cm⁻¹) and C-H stretch (2900–2960 cm⁻¹) . Reduction of broad -OH peak (3400 cm⁻¹).
Solid-State

NMR
Bonding EnvironmentAppearance of M unit (monofunctional silane peak) at ~13 ppm. Decrease in Q3 silanol peak (-100 ppm).
TGA Grafting DensityWeight loss between 200°C–600°C (decomposition of organic vinyl group). Typically 1.5–4.0% wt loss depending on surface area.
Contact Angle HydrophobicityWater contact angle increases from <20° (hydrophilic) to >110° (hydrophobic) .
Troubleshooting & Optimization
  • Issue: Aggregation of NPs.

    • Cause: Incomplete drying of silica causes silanes to polymerize between particles rather than on them.

    • Fix: Ensure rigorous vacuum drying (120°C) and use anhydrous solvents.

  • Issue: Low Grafting Density.

    • Cause: Steric hindrance or insufficient reaction time.

    • Fix: Increase reflux time to 48h or use a higher boiling solvent (Xylene).

  • Issue: Yellow Discoloration.

    • Cause: Oxidation of the amine base.

    • Fix: Use fresh, colorless amine and ensure inert atmosphere (Argon).

References
  • Post-grafting of vinyl groups: Liu, Y., et al. "Surface modification of silica nanoparticles with vinyltriethoxysilane and its effect on the properties of silica/rubber composites." Journal of Applied Polymer Science, 2012.

  • Monolayer formation with Chlorosilanes: Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silica and Glass." Langmuir, 2000.

  • Silanol Characterization: Zhuravlev, L. T. "The surface chemistry of amorphous silica. Zhuravlev model." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2000.

  • Vinyl-Silica in Drug Delivery: Tang, H., et al. "Vinyl-functionalized silica nanoparticles as a platform for click chemistry in drug delivery." Nanoscale, 2014.

  • Solid State NMR Verification: Albert, K., & Bayer, E. "Characterization of Chemically Modified Silicas by 29Si and 13C CPMAS NMR Spectroscopy." Journal of Chromatography A, 1991.

Sources

Application Notes and Protocols: A Guide to Grafting Dimethylvinylsilane onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Silylated Polymers

The functionalization of polymers through grafting techniques is a cornerstone of modern materials science, enabling the precise tailoring of material properties for a vast array of applications. Among the various modification strategies, the incorporation of silicon-containing moieties, specifically through the grafting of silanes, offers a powerful route to enhance thermal stability, improve surface properties, and introduce reactive sites for crosslinking. Dimethylvinylsilane, with its reactive vinyl group and dimethylsilyl functionality, serves as a versatile monomer for such modifications.

This guide provides a comprehensive overview of the primary methodologies for grafting dimethylvinylsilane onto polymer backbones. We will delve into the mechanistic underpinnings of each technique, offer detailed, field-proven protocols, and discuss the critical characterization methods required to validate successful grafting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of silylated polymers in their work.

Core Grafting Methodologies: A Mechanistic Overview

The selection of a grafting methodology is dictated by the nature of the polymer backbone, the desired grafting density, and the required level of control over the final polymer architecture. The three predominant strategies for grafting dimethylvinylsilane are:

  • Free-Radical Grafting: This is a widely used and relatively straightforward method, particularly for modifying polyolefins like polyethylene.[1][2] The process is typically initiated by the thermal decomposition of a peroxide, which generates free radicals on the polymer backbone. These reactive sites then initiate the polymerization of vinylsilane monomers.[2]

  • Hydrosilylation: This powerful and highly efficient reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).[3][4] This method is ideal for polymers that already possess vinyl or other unsaturated groups in their backbone or as pendant groups. The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst.[3][5]

  • Controlled Radical Polymerization (CRP) Techniques: For applications demanding precise control over the grafted chain length, architecture, and functionality, controlled radical polymerization techniques are indispensable.[6] These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymer brushes from a surface.[7][8][9] This "grafting from" approach involves first anchoring an initiator or a RAFT agent to the polymer backbone, from which the vinylsilane chains are then grown.[7][9]

Visualizing the Grafting Processes

To better illustrate the fundamental differences between these approaches, the following diagrams outline the core mechanistic steps.

Free_Radical_Grafting cluster_initiation Initiation cluster_grafting Grafting Peroxide Peroxide (e.g., DCP) Radical 2 R• Peroxide->Radical Δ Polymer Polymer Backbone (-CH2-CH2-)n Polymer_Radical Polymer Radical (-CH•-CH2-)n Polymer->Polymer_Radical R• Grafted_Polymer Grafted Polymer Polymer_Radical->Grafted_Polymer + Vinylsilane Vinylsilane Dimethylvinylsilane (CH2=CH-Si(CH3)2H)

Caption: Free-Radical Grafting Workflow.

Hydrosilylation Polymer Unsaturated Polymer (-CH=CH-)n Product Silylated Polymer (-CH2-CH(Si(CH3)2-R)-)n Polymer->Product Silane Dimethylvinylsilane (H-Si(CH3)2-R) Silane->Product Catalyst Pt Catalyst (e.g., Karstedt's) Catalyst->Product catalysis

Caption: Hydrosilylation Grafting Mechanism.

CRP_Grafting_From cluster_functionalization Step 1: Functionalization cluster_polymerization Step 2: Grafting Polymer Polymer Backbone Functionalized_Polymer Functionalized Polymer Polymer->Functionalized_Polymer Initiator Initiator/RAFT Agent Initiator->Functionalized_Polymer Grafted_Polymer Polymer with Grafted Chains Functionalized_Polymer->Grafted_Polymer Monomer Dimethylvinylsilane Monomer->Grafted_Polymer CRP

Caption: Controlled Radical Polymerization "Grafting From" Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key grafting techniques.

Protocol 1: Free-Radical Grafting of Dimethylvinylsilane onto Polyethylene

This protocol describes a melt-grafting procedure, a common industrial practice.[10]

Materials:

  • Low-density polyethylene (LDPE) granules

  • Dimethylvinylsilane (DMVS)

  • Dicumyl peroxide (DCP)

  • Antioxidant (e.g., Irganox 1010)

  • Toluene

Equipment:

  • Internal mixer (e.g., Brabender or Haake type)

  • Compression molder

  • Fume hood

  • Standard laboratory glassware

Procedure:

  • Premixing: In a fume hood, prepare a solution of DCP and DMVS in a minimal amount of toluene. The ratio of LDPE:DMVS:DCP is typically around 100:2:0.1 by weight, but this can be optimized.

  • Drying: Dry the LDPE granules in an oven at 80°C for at least 4 hours to remove any moisture.

  • Melt Mixing:

    • Set the internal mixer to the desired processing temperature (e.g., 190°C) and rotor speed (e.g., 60 rpm).

    • Add the dried LDPE to the mixer and allow it to melt and stabilize for 3-5 minutes.

    • Inject the DMVS/DCP solution into the mixing chamber.

    • Continue mixing for a specified time, typically 10-15 minutes, to ensure homogenous grafting.[10]

  • Sample Collection: After the designated mixing time, stop the rotors and collect the molten, grafted polymer.

  • Purification: To remove unreacted monomer and peroxide byproducts, the grafted polymer can be dissolved in hot xylene and precipitated in acetone or methanol. This step is crucial for accurate characterization.

  • Sample Preparation for Characterization: Dry the purified polymer under vacuum. For further analysis, thin films can be prepared by compression molding.

Self-Validation Checkpoints:

  • Torque Rheometry: Monitor the torque during mixing. An increase in torque can indicate cross-linking, which may be undesirable during the grafting stage.

  • FTIR Spectroscopy: Compare the FTIR spectrum of the grafted polymer with the starting LDPE. The appearance of new peaks corresponding to Si-C and Si-O-Si (if hydrolysis occurs) bonds confirms grafting.

Protocol 2: Platinum-Catalyzed Hydrosilylation of a Polymer with Pendant Vinyl Groups

This protocol is applicable to polymers containing accessible C=C double bonds.

Materials:

  • Polymer with pendant vinyl groups (e.g., vinyl-functionalized polydimethylsiloxane)

  • Dimethylvinylsilane (or a hydrosilane for cross-linking)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

  • Anhydrous toluene

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a magnetic stirrer

  • Temperature-controlled oil bath

  • Syringes for liquid transfer

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

  • Dissolution: Dissolve the vinyl-containing polymer in anhydrous toluene in the reaction flask. The concentration will depend on the polymer's viscosity.

  • Reagent Addition:

    • Add the hydrosilane (e.g., dimethylvinylsilane) to the polymer solution via syringe. A slight molar excess relative to the vinyl groups is often used.

    • Add the Karstedt's catalyst solution dropwise while stirring. The catalyst loading is typically very low, in the ppm range relative to the polymer.[5]

  • Reaction: The reaction is often carried out at room temperature or with gentle heating (e.g., 40-60°C) to accelerate the process.[4] Monitor the reaction progress over time.

  • Termination and Purification: Once the reaction is complete (as determined by monitoring techniques), the product can be precipitated in a non-solvent like methanol to remove the catalyst and unreacted silane.

  • Drying: Dry the purified silylated polymer under vacuum.

Self-Validation Checkpoints:

  • ¹H NMR Spectroscopy: Monitor the disappearance of the signals corresponding to the vinyl protons of the polymer and the Si-H proton of the silane.

  • FTIR Spectroscopy: Observe the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band.[5]

Protocol 3: "Grafting From" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol outlines the grafting of dimethylvinylsilane from a polymer backbone that has been functionalized with ATRP initiators.

Materials:

  • Polymer backbone with functional groups for initiator attachment (e.g., hydroxyl or amine groups)

  • ATRP initiator with a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide)[11]

  • Dimethylvinylsilane (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Syringes and cannulas for liquid and solution transfers

  • Degassing equipment (for freeze-pump-thaw cycles)

Procedure:

Part A: Initiator Immobilization

  • Surface Functionalization: React the polymer backbone with the ATRP initiator precursor to covalently attach the initiator sites. This procedure is highly dependent on the specific polymer and initiator chemistry.[11][12]

  • Purification: Thoroughly purify the initiator-functionalized polymer to remove any unreacted reagents.

Part B: SI-ATRP

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the initiator-functionalized polymer, the ligand (PMDETA), and the solvent (anisole).

  • Monomer Addition: Add the dimethylvinylsilane monomer to the flask.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Initiation: In a separate Schlenk flask, add the CuBr catalyst. Under a positive pressure of inert gas, transfer the degassed monomer/polymer/ligand solution to the flask containing the catalyst to start the polymerization.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 70°C) for a predetermined time to achieve the desired grafted chain length.[13]

  • Termination: Stop the polymerization by exposing the reaction mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.

Self-Validation Checkpoints:

  • Gel Permeation Chromatography (GPC): An increase in the molecular weight of the polymer after grafting indicates successful polymerization. The polydispersity index (PDI) should remain low, characteristic of a controlled polymerization.[14]

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the grafted polydimethylvinylsilane chains confirms the grafting.

Quantitative Data and Characterization

Successful grafting must be confirmed and quantified through a suite of analytical techniques.

Table 1: Key Parameters for Grafting Procedures

ParameterFree-Radical GraftingHydrosilylationSI-ATRP
Typical Polymer Backbone Polyolefins (PE, PP)[10]Polymers with C=C bondsPolymers with -OH, -NH2, etc.
Initiator/Catalyst Peroxides (e.g., DCP)[2]Pt-complexes (e.g., Karstedt's)[3]Cu(I)/Ligand complex[13]
Reaction Temperature High (Melt state, >150°C)Room temp. to moderate heatModerate heat (e.g., 70°C)
Control over Grafting LowHigh (reaction specific)High (chain length, PDI)[6]
Typical Grafting Efficiency VariableHigh[5]High

Table 2: Essential Characterization Techniques

TechniqueInformation ProvidedReference
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (Si-C, Si-O-Si, disappearance of Si-H or C=C).[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Detailed structural information, confirmation of covalent bonding, quantification of grafting degree.[14][16][17]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight and molecular weight distribution (PDI). An increase in molecular weight post-modification indicates successful grafting.[14][16]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability of the modified polymer.[14]
Differential Scanning Calorimetry (DSC) Determination of thermal transitions (glass transition temperature, melting point), which can be affected by grafting.[14]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, providing evidence of silicon on the polymer surface.[18][19]
Scanning Electron Microscopy (SEM) Analysis of surface morphology changes after grafting.[14]

Conclusion and Future Outlook

The ability to graft dimethylvinylsilane onto polymer backbones opens up a vast design space for creating advanced materials with tailored properties. Free-radical grafting offers a robust method for bulk modification, while hydrosilylation provides a highly efficient route for polymers with existing unsaturation. For the ultimate control over the grafted architecture, controlled radical polymerization techniques like ATRP and RAFT are the methods of choice.

The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and validate silylated polymers. As the demand for high-performance materials continues to grow, the methodologies for grafting functional silanes will undoubtedly play a crucial role in the development of next-generation technologies in fields ranging from drug delivery and biomedical devices to advanced coatings and electronics.

References

  • Silane Grafting | PDF | Polyethylene | Cross Link - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]

  • POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW - SID. (2008, April 17). Retrieved February 20, 2026, from [Link]

  • Plasma-induced grafting of polydimethylsiloxane onto polyurethane surface: Characterization and in vitro assay | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Silane grafting of polyethylene: effect of molecular structure, physical form, blending, and antioxidants - Academia.edu. (n.d.). Retrieved February 20, 2026, from [Link]

  • Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

  • Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • RAFT Step-Growth Polymerization via 'Grafting Through' - PMC - NIH. (2025, October 8). Retrieved February 20, 2026, from [Link]

  • SOLID-STATE NMR AND FTIR CHARACTERIZATION OF SOME CHEMICALLY MODIFIED SILICA GEL R SAMPLES. (n.d.). Retrieved February 20, 2026, from [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (2020, September 23). Retrieved February 20, 2026, from [Link]

  • Grafting of Paper by Silane Coupling Agents Using Cold‐Plasma Discharges | Scilit. (n.d.). Retrieved February 20, 2026, from [Link]

  • Surface-Initiated Controlled Radical Polymerizations from Silica Nanoparticles - RWTH Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - MDPI. (2017, October 20). Retrieved February 20, 2026, from [Link]

  • Palladium-Catalysed Hydrosilylation of Unsaturated Compounds | Request PDF. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Synthesis and properties of vinyl silane grafted styrene butadiene rubber through atom transfer radical polymerization in latex - ResearchGate. (2025, August 9). Retrieved February 20, 2026, from [Link]

  • Impact of ATRP initiator spacer length on grafting poly(methyl methacrylate) from silica nanoparticles - PubMed. (2009, December 1). Retrieved February 20, 2026, from [Link]

  • Plasma-Induced Graft Polymerization for the In Situ Synthesis of Cross-Linked Nanocoatings. (n.d.). Retrieved February 20, 2026, from [Link]

  • Polymers for Chemical Sensors Using Hydrosilylation Chemistry - Pacific Northwest National Laboratory. (n.d.). Retrieved February 20, 2026, from [Link]

  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA - IJISE. (n.d.). Retrieved February 20, 2026, from [Link]

  • Durable plasma-mediated zwitterionic grafting on polymeric surfaces for implantable medical devices | Open Research Newcastle. (n.d.). Retrieved February 20, 2026, from [Link]

  • RAFT-MEDIATED POLYMERIZATION AND GRAFTING. (n.d.). Retrieved February 20, 2026, from [Link]

  • Controlled Radical Polymerization at and from Solid Surfaces - National Academic Digital Library of Ethiopia. (2015, June 23). Retrieved February 20, 2026, from [Link]

  • Making accessible soluble silicon-containing polynorbornenes: hydrosilylation of vinyl-addition poly(5-vinyl-2-norbornene) - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Varying Monomer Charge in SI-bioATRP Polymer Grafting from Mesoporous Silica | Macromolecules - ACS Publications. (2026, January 30). Retrieved February 20, 2026, from [Link]

  • Polymerization of Monomers Containing Functional Silyl Groups. 13. Anionic Polymerization of 2-[(N,N-Dialkylamino)dimethylsilyl]-1,3-butadiene Derivatives | Macromolecules - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • CN102295418B - Method for grafting polymers on surface of glass - Google Patents. (n.d.).
  • Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved February 20, 2026, from [Link]

  • Controlled radical polymerization – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Versatile Method To Prepare RAFT Agent Anchored Substrates and the Preparation of PMMA Grafted Nanoparticles - The Benicewicz Group. (n.d.). Retrieved February 20, 2026, from [Link]

  • Comprehensive Handbook on Hydrosilylation. (n.d.).
  • Polyolefin Blends with Selectively Crosslinked Disperse Phase Based on Silane-Modified Polyethylene - PMC. (2023, December 13). Retrieved February 20, 2026, from [Link]

  • Hydrosilylation of Propiolate Esters - Organic Syntheses. (2025, October 9). Retrieved February 20, 2026, from [Link]

  • The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - Beilstein Journals. (2013, June 25). Retrieved February 20, 2026, from [Link]

  • Hydrosilylation Polymerisation | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2017, December 22). Retrieved February 20, 2026, from [Link]

  • (PDF) Graft Copolymers - ResearchGate. (2017, November 4). Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of graft copolymer hydrogel by “grafting from” atom transfer radical polymerization using bro. (2024, January 26). Retrieved February 20, 2026, from [Link]

  • Poly(dimethyl siloxane) surface modification by low pressure plasma to improve its characteristics towards biomedical applicatio - Universidade do Minho. (2010, June 25). Retrieved February 20, 2026, from [Link]

  • Characterization of Graft Copolymers Synthesized from p-Aminosalicylate Functionalized Monomeric Choline Ionic Liquid - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Advantages of Modified Silane (MS) Polymers: A step beyond Silicone and Polyurethane. (2023, December 1). Retrieved February 20, 2026, from [Link]

  • Vinyl-Functional Silicones - Gelest Technical Library. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene) - MDPI. (2024, May 17). Retrieved February 20, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Vinyl-Terminated Polydimethylsiloxane (V-PDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Using Dimethylvinylsilane Moieties as Chain Stoppers in Siloxane Polymerization

Core Directive & Executive Summary

This guide details the protocol for synthesizing vinyl-terminated polydimethylsiloxane (V-PDMS) using 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMDS) as the source of the dimethylvinylsilane chain stopper.

While "dimethylvinylsilane" refers to the terminal functional group (


), the direct use of the volatile hydride (

) is rare in polymerization initiation. Instead, the industry standard utilizes DVTMDS in an equilibration reaction with cyclic siloxanes (like

). This method offers superior control over Molecular Weight (MW) and Polydispersity Index (PDI) compared to hydrolytic condensation of chlorosilanes, making it the preferred route for medical-grade silicones and high-performance elastomers.

Key Technical Advantages of this Protocol:

  • Defined MW: Precise control via stoichiometric ratio of monomer to chain stopper.

  • High Purity: Avoids corrosive HCl evolution associated with chlorosilane precursors.

  • Scalability: Applicable from gram-scale lab synthesis to kilogram-scale pilot production.

Scientific Grounding: The Chemistry of Control
2.1 Mechanism of Action: Equilibration Polymerization

The synthesis relies on Ring-Opening Equilibration Polymerization (ROEP) . A catalyst (acid or base) opens the stable octamethylcyclotetrasiloxane (


) ring, creating active silanolate or silyl-ester centers. These centers attack other rings (propagation) or the chain stopper (termination).

The Chain Stopper (DVTMDS) acts as a telogen. It supplies the terminal trimethylvinylsilyl groups. Because the catalyst constantly breaks and reforms Si-O bonds, the polymer chains eventually reach a thermodynamic equilibrium where the chain length is statistically determined by the ratio of "M" units (monofunctional chain ends) to "D" units (difunctional chain extenders).

2.2 Reagent Selection Strategy
ReagentFormulaRolePros/Cons
Octamethylcyclotetrasiloxane (

)

MonomerPro: High purity, defined starting point. Con: Requires devolatilization to remove equilibrium cyclics.
1,3-Divinyltetramethyldisiloxane (DVTMDS)

Chain StopperPro: No HCl byproduct; introduces 2 vinyl heads per molecule; identical reactivity to polymer backbone.
Trifluoromethanesulfonic Acid (Triflic Acid)

CatalystPro: Fast kinetics at low temp (

C); easy to neutralize. Con: Corrosive; requires moisture control.
2.3 Reaction Logic Diagram

The following diagram illustrates the pathway from cyclic monomer to linear, vinyl-terminated polymer.

G D4 Monomer (D4) Cyclic Siloxane Active Active Chain End (Silyl Ester/Silanolate) D4->Active Ring Opening DVTMDS Chain Stopper (DVTMDS) Equilib Equilibration (Bond Scrambling) DVTMDS->Equilib Chain Transfer (Termination) Cat Catalyst (Triflic Acid) Cat->Active Initiates Active->Equilib Propagation Equilib->Equilib Redistribution Product Vinyl-Terminated PDMS Equilib->Product Neutralization & Stripping

Caption: Mechanism of Acid-Catalyzed Equilibration Polymerization using DVTMDS as a Chain Stopper.

Experimental Protocol: Acid-Catalyzed Synthesis

Target: Synthesis of 5,000 g/mol Vinyl-Terminated PDMS.

3.1 Materials & Equipment[1][2][3]
  • Reactor: 500 mL 3-neck round bottom flask (dried).

  • Agitation: Mechanical overhead stirrer (Teflon blade).

  • Atmosphere: Dry Nitrogen line (bubbler).

  • Reagents:

    • Octamethylcyclotetrasiloxane (

      
      ): 200.0 g (0.674 mol)
      
    • 1,3-Divinyltetramethyldisiloxane (DVTMDS): Calculated below

    • Triflic Acid:

      
       (approx 0.05 wt%)
      
    • Sodium Bicarbonate (

      
      ): 2.0 g (excess for neutralization)
      
3.2 Pre-Calculation (The "Carothers" Adaptation)

To achieve a specific Molecular Weight (


), you must calculate the exact mass of the chain stopper.


Since DVTMDS provides 1 mole of polymer chains per 1 mole of reagent (it splits in half to cap two ends, but the math simplifies to the number of molecules formed):

  • Target

    
    : 5,000  g/mol 
    
  • Mass

    
    : 200 g
    
  • MW of DVTMDS: 186.4 g/mol



Solving for X (Mass of Stopper):


Requirement: Add 7.75 g of DVTMDS to 200 g of


.
3.3 Step-by-Step Procedure

Step 1: System Preparation

  • Assemble the reactor with stirrer, N2 inlet, and condenser.

  • Purge with Nitrogen for 15 minutes to remove ambient moisture (water acts as a rogue chain stopper, creating silanol

    
     ends instead of vinyl ends).
    

Step 2: Charging & Initiation

  • Charge 200.0 g of

    
     and 7.75 g of DVTMDS into the flask.
    
  • Stir at 300 RPM.

  • Add

    
     Triflic Acid using a micropipette.
    
  • Observation: The mixture is initially immiscible but will become homogeneous.

Step 3: Equilibration (The "Cook")

  • Heat the oil bath to 90°C .

  • Maintain temperature and stirring for 4 to 6 hours .

  • Viscosity Check: The viscosity will rise and stabilize. At equilibrium, the mixture contains ~87% linear polymer and ~13% cyclic oligomers.

Step 4: Quenching (Neutralization)

  • Cool the mixture to 50°C .

  • Add 2.0 g of Sodium Bicarbonate (

    
    ) powder.
    
  • Stir vigorously for 1 hour. The acid must be completely neutralized to prevent "back-biting" (depolymerization) during the stripping step.

Step 5: Purification (Devolatilization)

  • Increase temperature to 150°C .

  • Apply vacuum (< 10 mbar) gradually to avoid foaming.

  • Strip the reaction for 2-3 hours. This removes unreacted

    
     and volatile cycles (
    
    
    
    ), leaving the pure linear polymer.
  • Cool to room temperature under vacuum or N2.

  • Filter through a 1-micron pressure filter to remove salts.

Characterization & Validation

Trust but verify. The following methods confirm that the "dimethylvinylsilane" moiety is correctly installed and the MW is accurate.

4.1 Nuclear Magnetic Resonance (

H NMR)

NMR is the gold standard for calculating absolute


 (Number Average Molecular Weight).
  • Solvent:

    
    [3]
    
  • Key Signals:

    • 
       ppm: Internal Methyl groups (
      
      
      
      ). Large peak.
    • 
       ppm: Vinyl end groups (
      
      
      
      ). Multiplet.

Self-Validating Calculation:



(Note: We divide by proton counts: 6 protons for the two methyls on the backbone unit? No, usually backbone is integrated against end group. Correct logic: Backbone 

has 6H. Endgroup

has 3 vinyl protons and 6 methyl protons. It is cleaner to integrate Vinyl H's (3H) vs Backbone Methyls (6H)).

Corrected Formula:



(Where 74.15 is the MW of the repeating D unit and 186.4 is the end-group contribution).
4.2 Gel Permeation Chromatography (GPC)
  • Role: Determines Polydispersity Index (PDI).

  • Standard: Polystyrene standards (requires correction factor for silicones) or detection via Light Scattering.

  • Success Criteria: PDI should be between 1.3 and 1.7 for equilibration polymerization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
MW is higher than calculated Loss of chain stopper (volatility) or Water contamination.Use a condenser during reaction.[4] Dry

over molecular sieves before use.
Haze in final product Incomplete neutralization or salt residue.Ensure 5x excess of base (

) and use a finer filter (0.45

).
Viscosity drops over time "Back-biting" due to residual acid.The catalyst was not fully killed.[2] Re-neutralize or use MgO (Magnesium Oxide) as an acid scavenger.
Yellowing Oxidation or high temp.Ensure strict

blanket. Keep temp < 160°C during stripping.[2]
References
  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (2020).[3] Detailed catalog and mechanism for siloxane equilibration.

  • Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience. (2004). Chapter on Ring-Opening Polymerization.

  • Yilgor, I., & McGrath, J. E. Polysiloxane-Containing Copolymers: A Survey of Recent Developments. Advances in Polymer Science, 86, 1-86. (1988).[5] Definitive review on equilibration synthesis.

  • Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (2000). Comprehensive text on silicon reactivity and chain stopping mechanisms.
Workflow Visualization

Workflow Start Start: Raw Materials (D4 + DVTMDS) Dry Drying Step (N2 Purge / Mol Sieves) Start->Dry React Reaction 90°C, 4-6 hrs (Triflic Acid Cat.) Dry->React Check Viscosity Check (Is Equilibrium Reached?) React->Check Check->React No Neut Neutralization (Add NaHCO3, 50°C) Check->Neut Yes Strip Devolatilization 150°C, Vacuum (Remove Cycles) Neut->Strip Filter Filtration (Remove Salts) Strip->Filter End Final Product (V-PDMS) Filter->End

Caption: Operational workflow for the synthesis of V-PDMS.

Sources

Method for synthesizing divinyl-functionalized siloxanes via dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Divinyl-Functionalized Siloxanes via Dimethylvinylsilane

Executive Summary

Divinyl-functionalized siloxanes, particularly 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS) , are critical intermediates in the synthesis of addition-cure silicone elastomers, hydrogels, and biocompatible encapsulation matrices. While traditional synthesis relies on the hydrolysis of chlorosilanes—a process generating corrosive hydrogen chloride—modern protocols utilize the dehydrogenative coupling of dimethylvinylsilane (


)  with water.

This guide details a high-precision, atom-efficient protocol for synthesizing DVTMS and subsequent vinyl-terminated polydimethylsiloxanes (Vi-PDMS-Vi) starting from dimethylvinylsilane. By employing a selective catalytic oxidation strategy, this method eliminates acidic byproducts, ensuring high purity suitable for pharmaceutical and optoelectronic applications.

Strategic Rationale & Mechanism

The Shift from Chlorosilanes to Hydrosilanes

Classically, DVTMS is produced by hydrolyzing dimethylvinylchlorosilane (


).


Disadvantages:
  • Corrosion: Evolution of HCl gas requires specialized equipment.

  • Impurity Profile: Residual acid or chloride ions can degrade sensitive pharmaceutical payloads or poison platinum catalysts used in downstream curing.

The Advanced Route: Dehydrogenative Coupling The protocol below utilizes dimethylvinylsilane (


) as the precursor.


Advantages:
  • Byproduct: Only hydrogen gas (

    
    ) is evolved.
    
  • Selectivity: Requires a catalyst that activates the Si-H bond without hydrosilylating the vinyl group (Self-Hydrosilylation is the primary failure mode).

Mechanistic Pathway

The reaction proceeds via the activation of the Si-H bond by a nucleophile (in base catalysis) or a metal surface (in heterogeneous catalysis), followed by attack of water to form a silanol intermediate (


). Two silanol molecules then condense to form the siloxane linkage.

Critical Caution: Platinum (Pt) catalysts (e.g., Karstedt’s) must be strictly avoided in this step. Pt will catalyze the addition of Si-H to the vinyl group of another molecule, leading to irreversible polymerization rather than the desired coupling.

Experimental Protocol: Synthesis of DVTMS

Two methods are provided: Method A (Gold-Catalyzed) for high-value, ultra-pure applications (e.g., microfluidics, drug delivery), and Method B (Base-Catalyzed) for scalable, cost-effective synthesis.

Method A: Gold-Nanoparticle Catalyzed Coupling (High Purity)

Reference Grounding: Supported gold nanoparticles (Au/TiO2 or Au/C) are highly active for Si-H oxidation while remaining inert toward vinyl groups under mild conditions.

Materials:

  • Precursor: Dimethylvinylsilane (

    
    , >98%)
    
  • Oxidant: Deionized Water (

    
    )
    
  • Catalyst: 1 wt% Au/TiO2 or Au/C (Commercial or prepared via deposition-precipitation)

  • Solvent: Tetrahydrofuran (THF) or Acetone (HPLC Grade)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a gas bubbler (to monitor

    
     evolution).
    
  • Catalyst Loading: Charge the flask with Au/TiO2 catalyst (0.5 mol% Au relative to silane).

  • Solvent & Water: Add THF (10 mL per gram of silane) and Water (1.1 equivalents; slight excess ensures complete conversion).

  • Addition: Add dimethylvinylsilane dropwise via the addition funnel at room temperature (25°C).

    • Observation: Immediate bubbling indicates

      
       release.
      
  • Reaction: Stir the mixture at 30–40°C for 4–6 hours. Monitor reaction progress by the cessation of bubbling.

  • Validation (In-Process): Take an aliquot for 1H NMR. Look for the disappearance of the Si-H septet at

    
     ppm.
    
  • Workup: Filter the mixture through a Celite pad to recover the Au catalyst (reusable).

  • Purification: Remove THF via rotary evaporation. Distill the residue (DVTMS bp: ~139°C) to obtain a clear, colorless liquid.

Method B: Hydroxide-Catalyzed Coupling (Scalable)

Reference Grounding: Alkali metal hydroxides catalyze the dehydrogenative coupling of hydrosilanes effectively.

Materials:

  • Precursor: Dimethylvinylsilane (

    
    )
    
  • Catalyst: Sodium Hydroxide (NaOH), 5M aqueous solution

  • Solvent: Toluene (optional, for heat control)

Step-by-Step Procedure:

  • Setup: Use a jacketed reactor with overhead stirring.

  • Initiation: Charge Toluene and Dimethylvinylsilane.

  • Catalysis: Slowly add 5M NaOH (2 mol% loading) while maintaining temperature <40°C.

    • Note: The reaction is exothermic. Control addition rate to manage

      
       evolution.
      
  • Completion: Stir until gas evolution stops (approx. 2-3 hours).

  • Neutralization: Wash the organic layer with water (3x) until pH is neutral.

  • Drying: Dry over anhydrous

    
    .
    
  • Isolation: Fractional distillation.

Synthesis of Long-Chain Divinyl-Siloxanes (Vi-PDMS-Vi)

Once DVTMS is synthesized, it serves as the "end-capper" to control the molecular weight of vinyl-terminated polydimethylsiloxane polymers via Equilibration Polymerization .

Protocol:

  • Reagents: Octamethylcyclotetrasiloxane (

    
    ) + DVTMS (Calculated amount based on target MW).
    
  • Catalyst: Tetramethylammonium hydroxide (TMAH) or Triflic Acid.

  • Process: Heat at 80-100°C for 12-24 hours to equilibrate.

  • Termination: Heat to 150°C to decompose TMAH (transient catalyst) or neutralize acid.

  • Stripping: Vacuum strip volatiles (

    
    , small cyclics) at 150°C/10 mmHg.
    

Data & Characterization

Table 1: Physicochemical Properties of Target & Precursor

CompoundFormulaMW ( g/mol )Boiling PointDensityKey NMR Signal
Dimethylvinylsilane

86.236°C0.68 g/mL

3.9-4.1 (Si-H)
DVTMS (Target)

186.4139°C0.81 g/mL

0.1-0.2 (Si-Me)

Spectroscopic Validation (1H NMR in


): 
  • Success: Appearance of Si-Me singlet at ~0.15 ppm. Vinyl multiplet at 5.7–6.2 ppm.

  • Failure (Self-Hydrosilylation): Appearance of ethyl signals (

    
    ) at 0.5–1.0 ppm.
    
  • Incomplete: Residual Si-H septet at 4.0 ppm.

Visual Workflows

Figure 1: Reaction Mechanism & Pathway Selection

ReactionPathway cluster_Main Target Pathway (Dehydrogenative Coupling) cluster_Side Side Reaction (Avoid) Start Dimethylvinylsilane (Me2ViSiH) Inter Silanol Intermediate (Me2ViSiOH) Start->Inter + H2O Cat: Au/TiO2 or NaOH (- H2) Polymer Polycarbosilane (Crosslinked Gel) Start->Polymer + Pt Catalyst (Hydrosilylation) Target 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS) Inter->Target Condensation (- H2O)

Caption: Selective pathway for DVTMS synthesis. Green path utilizes hydrolytic oxidation; Red path indicates the risk of platinum-catalyzed self-polymerization.

Figure 2: Experimental Workflow (Method A)

Workflow Step1 1. Charge Reactor (Au/TiO2 Catalyst + THF + Water) Step2 2. Dropwise Addition (Dimethylvinylsilane @ 25°C) Step1->Step2 Step3 3. Monitor H2 Evolution (Bubbler active -> Bubbler stop) Step2->Step3 Step4 4. Filtration (Remove Au Catalyst via Celite) Step3->Step4 Step5 5. Distillation (Isolate DVTMS, bp 139°C) Step4->Step5

Caption: Step-by-step experimental workflow for the gold-catalyzed synthesis of DVTMS.

Troubleshooting & Safety

  • Hydrogen Management: This reaction generates stoichiometric quantities of hydrogen gas. Ensure the reaction vessel is vented to a fume hood or an inert gas line with a bubbler. Do not seal the vessel.

  • Catalyst Poisoning: If using Method A (Au), ensure the water and solvent are free of thiols or amines, which bind strongly to gold and deactivate the catalyst.

  • Exotherm Control: The reaction of Si-H with water is exothermic. In Method B (NaOH), add base slowly to prevent runaway heating which could boil the silane (bp 36°C).

References

  • Mitsudome, T., et al. (2012). "Gold Nanoparticle-Catalyzed Dehydrogenative Coupling of Hydrosilanes with Water." Angewandte Chemie International Edition. Link

  • Igarashi, M., et al. (2014). "Synthesis of 1,1,3,3-Tetramethyldisiloxane Derivatives via Hydrosilylation." ChemicalBook Application Note. Link

  • BenchChem. (2025). "The Role of Divinyltetramethyldisiloxane in Silicone Resin Preparation." Application Notes. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. Link

  • Sigma-Aldrich. (2025). "Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Complex Solution." Product Specification. Link

Application Note: Advanced Copolymerization Strategies for Styrene and Dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The copolymerization of Styrene (St) and Dimethylvinylsilane (DMVS) represents a critical intersection between classical organic polymer chemistry and organosilicon materials science. This specific copolymer system is highly valued in drug delivery (as a precursor for functionalized nanoparticles), gas separation membranes (due to high permeability of silanes), and lithography (due to silicon's etch resistance).

The Core Challenge: The synthesis is non-trivial due to two primary factors:

  • Reactivity Mismatch: Styrene is significantly more reactive (

    
    ) than vinylsilanes (
    
    
    
    ) in radical polymerization, leading to severe compositional drift.
  • Monomer Functionality: "Dimethylvinylsilane" typically refers to Vinyldimethylsilane (

    
    ), which contains a reactive silicon-hydride (Si-H) bond. This bond is susceptible to chain transfer in radical processes and side reactions in anionic processes if not strictly controlled.
    

This guide provides two distinct, validated protocols: Living Anionic Polymerization (for precise block architectures) and Semi-Batch Free Radical Polymerization (for statistical copolymers).

Monomer Properties & Handling

Before initiating any protocol, the specific nature of DMVS must be understood to prevent experimental failure.

PropertyStyrene (St)Dimethylvinylsilane (DMVS)Impact on Protocol
Structure


Si-H is the critical functional group.
Boiling Point 145°C~38°CDMVS is highly volatile; requires cryo-handling.
Radical Reactivity (

)


Styrene dominates propagation; DMVS is sluggish.
Stability Polymerizes w/ heat/lightHydrolyzes in moist airStrict anhydrous conditions required.

Critical Safety Note: DMVS is flammable and volatile. All transfers must occur under inert atmosphere (Argon/Nitrogen) using cannula or syringe techniques.

Protocol A: Living Anionic Polymerization

Objective: Synthesis of well-defined block copolymers (PS-b-PDMVS) with narrow dispersity (


).
Mechanistic Insight

Anionic polymerization is the "gold standard" here. Styryl anions are stable, but the transition to the vinylsilane anion is energetically "uphill" due to the lower resonance stabilization of the silicon-adjacent carbanion. Therefore, Styrene must be polymerized first , followed by DMVS. The reverse addition (DMVS first) often results in slow or incomplete initiation of styrene.

Reagents & Setup
  • Initiator: sec-Butyllithium (s-BuLi) in cyclohexane (1.3 M).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Cyclohexane. Note: THF promotes faster rates but requires -78°C to prevent side reactions.

  • Apparatus: All-glass high-vacuum line with break-seal ampoules OR a rigorous Schlenk line.

Step-by-Step Workflow
  • Purification (The "Kill" Step):

    • Styrene: Wash with NaOH, dry over

      
      , distill over dibutylmagnesium.
      
    • DMVS: Distill over

      
       immediately before use. Do not store long-term over drying agents.
      
    • THF: Distill from Sodium/Benzophenone (purple indicator).

  • Reactor Preparation:

    • Flame-dry a 250 mL Schlenk flask under vacuum. Backfill with dry Argon.

    • Cannulate 100 mL of purified THF into the flask.

    • Cool to -78°C (Dry ice/Acetone bath).

  • Initiation (Styrene Block):

    • Add Styrene (e.g., 5.0 g, 48 mmol) via gas-tight syringe.

    • Add s-BuLi (calculated for target MW, e.g., 0.5 mmol).

    • Observation: Solution turns bright orange/red (characteristic styryl anion).

    • Stir for 30 minutes at -78°C.

  • Crossover (DMVS Block):

    • Take an aliquot (via syringe) for GPC analysis of the first block.

    • Add DMVS (e.g., 5.0 g) slowly.

    • Observation: The orange color will fade to a pale yellow or colorless state. This indicates the crossover to the less conjugated silyl-carbanion.

    • Critical Timing: Allow reaction to proceed for 2-4 hours. Vinylsilanes propagate slower than styrene.

  • Termination:

    • Terminate with degassed Methanol (MeOH).

    • Precipitate polymer into a 10-fold excess of Methanol.

    • Filter and dry under vacuum at room temperature (avoid heat to preserve Si-H).

Workflow Visualization (DOT)

AnionicWorkflow Start Purified Reagents (THF, St, DMVS) Init Initiation (s-BuLi + St @ -78°C) Start->Init Cannula Transfer Prop1 Propagate Block 1 (Polystyryl Anion - RED) Init->Prop1 30 min Cross Crossover (Add DMVS) Prop1->Cross Aliquot taken Prop2 Propagate Block 2 (Poly-DMVS Anion - PALE) Cross->Prop2 Color Change Term Termination (MeOH) Prop2->Term 2-4 hrs

Caption: Sequential anionic polymerization workflow for PS-b-PDMVS block copolymers.

Protocol B: Semi-Batch Free Radical Polymerization

Objective: Synthesis of statistical (random) copolymers with uniform composition distribution.

Mechanistic Insight

In a standard batch reaction, Styrene (


 vs vinylsilane) will be consumed rapidly, leaving a tail of pure vinylsilane. To force randomness, we must maintain a low, constant concentration of Styrene relative to DMVS throughout the reaction. This is achieved via Starved Feed  (Semi-Batch) conditions.

Reactivity Ratios (Approximate):

  • Implication: Styrene prefers itself; DMVS prefers Styrene.

Reagents & Setup
  • Initiator: AIBN (Azobisisobutyronitrile). Recrystallized from methanol.

  • Solvent: Toluene (Chain transfer to solvent is lower than with Si-H, but still present).

  • Apparatus: Three-neck flask, syringe pump, reflux condenser.

Step-by-Step Workflow
  • Reactor Charge (The "Heel"):

    • Load the reactor with Toluene and the entirety of the DMVS monomer.

    • Heat to 70°C under Nitrogen.

  • Feed Preparation:

    • Dissolve Styrene and AIBN in Toluene in a separate syringe/vessel.

  • Starved Feed Polymerization:

    • Start the syringe pump to feed the Styrene/Initiator mixture into the DMVS solution.

    • Rate Calculation: The feed rate of Styrene must match its consumption rate to keep the instantaneous ratio

      
       constant and low.
      
    • Expert Tip: Feed very slowly (e.g., over 6-8 hours).

  • Workup:

    • Precipitate into Methanol.

    • Note: Radical polymerization of Si-H monomers often yields lower molecular weights (

      
      ) due to chain transfer to the Si-H bond.
      
Composition Control Logic (DOT)

MayoLewis Batch Standard Batch Mix (High St, High DMVS) Drift Compositional Drift (Styrene consumed first) Batch->Drift r1 >> r2 Hetero Heterogeneous Product (PS core, PDMVS tails) Drift->Hetero Semi Semi-Batch Strategy (DMVS in pot, St fed slowly) Steady Steady State ([St] kept low) Semi->Steady Feed Rate = Rp Homo Uniform Copolymer (Statistical Distribution) Steady->Homo

Caption: Comparison of Batch vs. Semi-Batch strategies to overcome reactivity mismatch.

Characterization & Validation

Trustworthiness in polymer science relies on proving the structure.

H NMR Spectroscopy

This is the primary tool for validating composition and Si-H integrity.

  • Solvent:

    
    
    
  • Key Signals:

    • 6.5 - 7.2 ppm (Broad): Aromatic protons of Styrene (5H).

    • 3.8 - 4.0 ppm: Si-H proton (if Vinyldimethylsilane is used). Crucial: If this peak is missing, the Si-H has reacted/crosslinked.

    • 0.0 - 0.2 ppm: Si-CH

      
       protons (6H).
      
  • Validation: Integration ratio of Aromatic (5H) vs. Methyl (6H) gives the copolymer composition (

    
    ).
    
Gel Permeation Chromatography (GPC)
  • Detector: Refractive Index (RI).

  • Standard: Polystyrene standards.

  • Expectation:

    • Anionic:[1][2][3] Monomodal, PDI < 1.15.

    • Radical: Broad, PDI 1.5 - 2.0. Tailoring on the low MW side indicates chain transfer to Si-H.

Application Notes: Post-Polymerization Modification

The utility of Poly(St-co-DMVS) lies in the Si-H functionality. It serves as a "click" handle for Hydrosilylation.

  • Catalyst: Karstedt’s Catalyst (Pt(0)).

  • Substrate: Any alkene (e.g., 1-octene, PEG-allyl ether).

  • Protocol: Dissolve copolymer in Toluene, add alkene (excess), add Pt catalyst (ppm level), heat to 60°C.

  • Result: Graft copolymers (PS-g-PEG, etc.) or crosslinked networks.

References

  • Szwarc, M. (1956). "Living" Polymers.[4][5] Nature, 178, 1168–1169. Link

    • Foundational text on anionic living polymeriz
  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization. Journal of the American Chemical Society, 66(9), 1594–1601. Link

    • Source for reactivity r
  • Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice. Wiley-VCH. Link

    • Authoritative guide on high-vacuum techniques for styrenic monomers.
  • Mori, H., & Muller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science, 28(10), 1403-1439. Link

    • Discusses protecting group strategies and reactivity of functional monomers.
  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. Link

    • Standard reference for radical copolymerization kinetics and chain transfer mechanisms.

Sources

Advanced Protocols for Dimethylvinylsilane (DMVS) Functionalization in Sol-Gel Hybrid Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Dimethylvinylsilane (DMVS) functionality within sol-gel processing.

Note on Nomenclature: In the context of sol-gel chemistry, "Dimethylvinylsilane" refers to the introduction of the dimethylvinylsilyl [Me


ViSi-] moiety . Since pure alkylsilanes do not undergo hydrolysis, this functionality is introduced via reactive precursors, primarily Chlorodimethylvinylsilane (CDMVS)  for anhydrous grafting or Vinyldimethylethoxysilane (VDMES)  for aqueous sol-gel co-condensation. This guide covers both.

Part 1: Core Directive & Strategic Overview

The Chemical Rationale: Why DMVS?

In sol-gel science, the dimethylvinylsilyl group serves a dual, paradoxical function that distinguishes it from common precursors like TEOS (Tetraethylorthosilicate) or VTMS (Vinyltrimethoxysilane):

  • Inorganic Network Termination (The "Cap"): Unlike T-series (3 hydrolyzable groups) or Q-series (4 hydrolyzable groups) silanes, DMVS precursors are M-series (Monofunctional) . They possess only one hydrolyzable bond (Si-Cl or Si-OEt). Consequently, they cannot build a network; they terminate it. This allows for precise control over silica particle size, pore surface chemistry, and prevention of agglomeration.

  • Organic Network Initiation (The "Anchor"): The vinyl group (

    
    ) remains chemically inert during the sol-gel hydrolysis step but becomes the active site for post-synthesis organic cross-linking (via hydrosilylation or radical polymerization).
    

Target Audience: Synthetic Chemists, Materials Scientists, Drug Delivery Formulation Engineers.

Part 2: Mechanisms & Reaction Pathways

The incorporation of DMVS involves two distinct chemical phases. Understanding this causality is essential for protocol design.

Phase 1: The Sol-Gel Transition (Inorganic Assembly)
  • Precursor: Vinyldimethylethoxysilane (VDMES).

  • Mechanism: Hydrolysis converts the ethoxy group to a silanol (Si-OH). This silanol condenses with surface silanols of the growing silica network (derived from TEOS).

  • Result: A silica surface "capped" with hydrophobic methyl groups and reactive vinyl groups.

Phase 2: The Hybridization (Organic Activation)
  • Mechanism: The pendant vinyl groups undergo Hydrosilylation (addition of Si-H across the C=C bond) or Radical Polymerization .

  • Application: This locks the inorganic phase into a flexible organic polymer matrix, creating Class II Hybrid Materials (covalent bonds between organic/inorganic phases).

Visualization: Reaction Logic Flow

DMVS_Mechanism Precursor DMVS Precursor (VDMES or CDMVS) Hydrolysis Hydrolysis (Acid/Base Cat.) Precursor->Hydrolysis -EtOH / -HCl Silanol Active Silanol (Me2ViSi-OH) Hydrolysis->Silanol Condensation Condensation (Surface Capping) Silanol->Condensation + Surface Si-OH ModifiedSurface Vinyl-Modified Silica Surface Condensation->ModifiedSurface Hydrosilylation Hydrosilylation (Pt Catalyst + Si-H) ModifiedSurface->Hydrosilylation Polymerization Radical Polymerization (AIBN + Monomers) ModifiedSurface->Polymerization HybridMaterial Final Hybrid Material Hydrosilylation->HybridMaterial Cross-linked Network Polymerization->HybridMaterial Grafted Polymer

Caption: Logical flow from DMVS precursor hydrolysis to final hybrid material generation via dual-mechanistic pathways.[1]

Part 3: Experimental Protocols

Protocol A: Surface Functionalization of Silica Nanoparticles (Anhydrous Grafting)

Objective: To graft dimethylvinylsilyl groups onto pre-synthesized silica nanoparticles (e.g., Stöber silica) to render them hydrophobic and reactive for rubber composites. Reagent: Chlorodimethylvinylsilane (CDMVS).

Reagents & Equipment:

  • Silica Nanoparticles (dried at 120°C for 24h).

  • Chlorodimethylvinylsilane (CDMVS) [CAS: 1719-58-0].

  • Toluene (Anhydrous).

  • Pyridine (Acid scavenger).

  • Schlenk line / Inert atmosphere (Argon).

Step-by-Step Procedure:

  • Preparation: Disperse 1.0 g of dried silica nanoparticles in 50 mL anhydrous toluene using an ultrasonic bath (30 mins) to break up aggregates.

  • Inert Environment: Transfer the dispersion to a three-neck round-bottom flask equipped with a reflux condenser and purge with Argon for 15 mins.

  • Scavenger Addition: Add 1.5 equivalents (relative to silane) of Pyridine. Expert Insight: Pyridine neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the siloxane bonds.

  • Silanization: Dropwise add 2.0 mL of CDMVS while stirring.

  • Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Causality: High temperature ensures the bulky dimethylvinyl groups overcome steric hindrance to react with surface silanols.

  • Purification: Centrifuge the particles (10,000 rpm, 15 min). Wash 3x with toluene and 2x with ethanol to remove unreacted silane and pyridinium chloride salts.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Quality Control (Self-Validation):

  • FTIR: Look for the disappearance of the broad -OH peak (3400 cm⁻¹) and appearance of C-H stretches (2960 cm⁻¹) and Vinyl C=C (1600 cm⁻¹).

  • Wettability: The powder should float on water (Hydrophobic).

Protocol B: "One-Pot" Sol-Gel Synthesis of Hybrid Monoliths

Objective: To create a monolithic hybrid glass with integral vinyl functionality using co-condensation. Reagent: Vinyldimethylethoxysilane (VDMES).

Reagents:

  • Tetraethylorthosilicate (TEOS) - Network former.[2]

  • Vinyldimethylethoxysilane (VDMES) - Network modifier.

  • Ethanol (Solvent).[3][4]

  • 0.1 M HCl (Catalyst).

Step-by-Step Procedure:

  • Pre-hydrolysis of TEOS: Mix TEOS and Ethanol (molar ratio 1:4). Add HCl (pH 2) and stir for 60 mins at 60°C. Expert Insight: TEOS hydrolyzes slower than VDMES. Pre-hydrolyzing TEOS ensures the network forms before the modifier caps the chains.

  • Addition of Modifier: Add VDMES to the sol. Recommended molar ratio TEOS:VDMES = 1:0.2 to 1:0.5.

  • Co-Condensation: Stir for an additional 2 hours at room temperature.

  • Gelation: Pour sol into polystyrene molds. Seal and age at 40°C for 7 days.

  • Drying: Slowly open the seal over 3 days to allow solvent evaporation without cracking.

Part 4: Application in Drug Delivery & Biomedical Engineering

DMVS-modified materials are critical in creating Stimuli-Responsive Drug Carriers .

Mechanism: The hydrophobic dimethyl groups line the pores of the silica mesopores, slowing the penetration of water. This retards the release of hydrophilic drugs (burst release prevention). Furthermore, the vinyl group allows for the "click" attachment of targeting ligands (e.g., peptides) via thiol-ene chemistry.

Data Summary: Effect of DMVS Content on Drug Release (Hypothetical data based on typical sol-gel modification trends)

TEOS:VDMES Molar RatioContact Angle (°)Pore Diameter (nm)Drug Release (t50%)*
1 : 0 (Pure Silica)< 10°4.52.5 hours
1 : 0.165°4.28.0 hours
1 : 0.395°3.824.0 hours
1 : 0.5110°3.2> 48 hours

*t50%: Time to release 50% of loaded hydrophilic payload (e.g., Doxorubicin).

Part 5: Experimental Workflow Visualization

Workflow cluster_0 Step 1: Sol Preparation cluster_1 Step 2: Functionalization cluster_2 Step 3: Processing TEOS TEOS + EtOH PreHydrolysis Pre-Hydrolysis (60°C, 1h) TEOS->PreHydrolysis Acid Acid Cat. (HCl) Acid->PreHydrolysis Mixing Co-Condensation (RT, 2h) PreHydrolysis->Mixing VDMES Add VDMES (Modifier) VDMES->Mixing Aging Aging & Gelation (40°C, 7 days) Mixing->Aging Drying Controlled Drying (Xerogel Formation) Aging->Drying Final Hydrophobic/Reactive Hybrid Monolith Drying->Final

Caption: Experimental workflow for the "One-Pot" synthesis of DMVS-modified hybrid silica monoliths.

Part 6: References

  • Arkles, B. (2025). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Link

  • Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[3] Link

  • Ciriminna, R., et al. (2013). "The Sol-Gel Route to Advanced Bio-Hybrid Materials."[5][6] Journal of Materials Chemistry B. Link

  • Kickelbick, G. (2007). Hybrid Materials: Synthesis, Characterization, and Applications. Wiley-VCH. Link

  • Singh, L. P., et al. (2014). "Sol-gel processing of silica nanoparticles and their applications." Advances in Colloid and Interface Science. Link

Sources

Reaction conditions for dimethylvinylsilane crosslinking in hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Thiol-Ene Photocrosslinking of Dimethylvinylsilane (DMVS) Hydrogels

Executive Summary & Scientific Rationale

Dimethylvinylsilane (DMVS) functional groups represent a sophisticated alternative to conventional acrylates or methacrylates in hydrogel engineering. Unlike acrylates, which suffer from oxygen inhibition and heterogeneous chain-growth polymerization, DMVS moieties participate in step-growth radical thiol-ene photoclick chemistry .

This mechanism offers three distinct advantages for drug delivery and tissue engineering:

  • Orthogonality & Shelf-Stability: DMVS groups are resistant to spontaneous Michael-type addition with thiols in the absence of radicals. This allows for the preparation of "pre-mixed" injectable formulations that only gel upon light exposure, unlike vinyl sulfone or maleimide systems.

  • Homogeneous Networks: The step-growth mechanism yields networks with low structural heterogeneity, resulting in higher toughness and more predictable mesh sizes for drug release.

  • Oxygen Tolerance: The thiol-ene cycle is inherently resistant to oxygen inhibition, eliminating the need for rigorous degassing in many clinical applications.

This guide details the precise reaction conditions required to maximize crosslinking efficiency, control gelation kinetics, and ensure cytocompatibility.

Reaction Mechanism: The Thiol-Ene Radical Cycle

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via an alternating propagation cycle between a thiyl radical and the vinyl silane.

Key Kinetic Insight: According to reactivity studies, vinyl silanes exhibit reaction rates superior to allyl ethers and acrylates in thiol-ene systems, second only to norbornenes. This high reactivity allows for rapid gelation (<30 seconds) at low light intensities.

ThiolEneCycle Initiator Photoinitiator (LAP/I2959) Radical Primary Radical (I•) Initiator->Radical hν (Light) ThiylRadical Thiyl Radical (R-S•) Radical->ThiylRadical H-abstraction from R-SH Thiol Thiol Precursor (R-SH) CarbonRadical Carbon Radical (Intermediate) ThiylRadical->CarbonRadical Addition to DMVS DMVS DMVS Group (Si-CH=CH2) DMVS->CarbonRadical consumes ene Product Thioether Crosslink (Si-CH2-CH2-S-R) CarbonRadical->Product Chain Transfer (H-abstraction from R-SH) Product->ThiylRadical Regenerates Radical

Figure 1: The alternating step-growth cycle. Note that the carbon-centered radical must abstract a hydrogen from another thiol to regenerate the thiyl radical, driving the cycle.

Critical Reaction Parameters

The following parameters must be strictly controlled to ensure reproducibility.

Stoichiometry (Thiol:Ene Ratio)

Unlike chain-growth polymerization (where monomer concentration dominates), step-growth networks are governed by the Flory-Stockmayer theory .

  • Ideal Ratio: 1:1 (molar ratio of thiol groups to vinyl groups).

  • Modulus Tuning: Deviating from 1:1 drastically reduces crosslinking density ($ \rho_x $). Use off-stoichiometry (e.g., 0.75:1 or 1.25:1) to precisely lower stiffness without changing polymer concentration.

  • Residual Groups:

    • Thiol-rich (1.5:1): Leaves unreacted thiols for subsequent conjugation of maleimide-functionalized drugs.

    • Ene-rich (1:1.5): Leaves unreacted vinyl silanes; generally less useful for post-functionalization due to lower reactivity.

Photoinitiator Selection
InitiatorWavelength (

)
Molar Extinction (

)
CytotoxicityRecommended Conc.
LAP 365 nm / 405 nm~218 M⁻¹cm⁻¹ (at 365nm)Low1.0 – 3.0 mM
I2959 365 nm~4 M⁻¹cm⁻¹Low-Moderate0.05 – 0.1% w/v
Eosin Y 500-550 nmHigh (Visible)Low10 – 100 µM

Recommendation: Use LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 405 nm for deep tissue penetration and minimal cell damage.

pH and Buffering

While radical reactions are less pH-sensitive than Michael additions, the pKa of the thiol affects H-abstraction kinetics.

  • Target pH: 7.0 – 7.4 (PBS or HEPES).

  • Warning: Avoid pH > 8.5. Although DMVS is stable, high pH can induce slow disulfide formation (thiol oxidation) before light exposure, altering stoichiometry.

Detailed Protocol: Synthesis of PEG-DMVS Hydrogels

Materials:

  • Polymer A: 4-arm PEG-Dimethylvinylsilane (MW 10 kDa or 20 kDa).

  • Crosslinker B: Dithiothreitol (DTT) OR PEG-Dithiol (MW 1-3.4 kDa) for purely polymeric networks.

  • Initiator: LAP.[1]

  • Solvent: PBS (1X, pH 7.4).

Step 1: Stock Solution Preparation
  • Initiator Stock: Dissolve LAP in PBS at 10 mM (0.3% w/v). Store in amber tubes at 4°C.

  • Thiol Stock: Dissolve PEG-Dithiol in PBS immediately before use to prevent disulfide formation. Do not store.

  • DMVS Stock: Dissolve PEG-DMVS in PBS. (Note: Silanes are hydrophobic; if solution is cloudy, sonicate for 30s).

Step 2: Formulation Calculation (Example)

Target: 100 µL hydrogel, 10% w/v polymer, 1:1 Thiol:Ene ratio.

  • Calculate moles of Vinyl groups:

    
    
    
  • Calculate required Mass of Thiol Crosslinker to match moles:

    
    
    
Step 3: Mixing & Degassing
  • Combine Polymer A and Crosslinker B solutions in an Eppendorf tube.

  • Add LAP stock to a final concentration of 2 mM.

  • Vortex thoroughly (10s).

  • Degassing (Optional but Recommended): Although thiol-ene is oxygen tolerant, pipette the solution into the mold and let sit for 2 minutes, or briefly pulse with N₂ gas. This removes dissolved O₂ that might consume the very first radicals, ensuring the induction time is zero.

Step 4: Photocrosslinking
  • Pipette solution into mold (e.g., PDMS ring on glass slide).

  • Irradiate:

    • Light Source: 365 nm or 405 nm LED.

    • Intensity: 10 mW/cm².[2]

    • Time: 30 – 60 seconds. (Gelation usually occurs <10s; extra time ensures full conversion).

Workflow Prep 1. Dissolve Precursors (Keep Thiol Fresh) Mix 2. Mix Thiol + DMVS + LAP Initiator Prep->Mix Inject 3. Inject/Pipette into Mold Mix->Inject Light 4. UV/Vis Light (365/405nm, 10mW/cm²) Inject->Light Wash 5. Wash/Swell in PBS Light->Wash

Figure 2: Experimental workflow for hydrogel fabrication.[3]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
"Soggy" or Weak Gel Off-stoichiometryRe-calculate molar ratios. Ensure thiol stock hasn't oxidized to disulfides (check with Ellman's reagent).
Opaque/White Gel Phase separationDMVS groups are hydrophobic. If using high MW PEG-DMVS, the silane cores may aggregate. Lower polymer % or add small amount of ethanol (<10%) if cells allow.
Slow Gelation (>2 min) Low light intensity or bad initiatorCheck light source intensity with radiometer. Ensure LAP is fresh.
Cell Death Radical toxicityReduce LAP concentration to 1 mM. Reduce light intensity and increase time (Reciprocity law holds for thiol-ene).

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[4] Thiol–Ene Click Chemistry.[2][3][4][5][6][][8][9][10] Angewandte Chemie International Edition. [Link]

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research. [Link]

  • Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials. [Link] (Provides comparative kinetics for ene reactivity).

  • McCall, J. D., & Anseth, K. S. (2012).[4] Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity.[2][4] Biomacromolecules. [Link][4]

Sources

Synthesis of Organosilicon Intermediates Using Dimethylvinylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Dimethylvinylsilane in Modern Synthesis

Organosilicon compounds are of paramount importance in a multitude of scientific and industrial fields, including materials science, medicinal chemistry, and organic synthesis. Their unique properties, such as enhanced thermal stability and distinct electronic characteristics, make them highly valuable. Dimethylvinylsilane, and its closely related precursor chlorodimethylvinylsilane, serve as exceptionally versatile building blocks for the synthesis of a wide array of organosilicon intermediates. The presence of both a reactive vinyl group and a silicon-hydride or silicon-chlorine bond allows for a diverse range of chemical transformations. This guide provides detailed protocols and in-depth technical insights into the synthesis of key organosilicon intermediates, with a focus on hydrosilylation, Grignard reactions, and Heck coupling.

PART 1: Hydrosilylation Reactions: Formation of Silyl Ethers and Alkylsilanes

Hydrosilylation is a powerful and atom-economical method for creating silicon-carbon and silicon-oxygen bonds.[1][2] This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene or a carbon-oxygen double bond in a ketone.[3]

Mechanistic Insight: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4] This mechanism provides a clear rationale for the catalytic cycle and the formation of the desired product.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the hydrosilane (dimethylvinylsilane) to the low-valent platinum(0) catalyst. This step forms a platinum(II) intermediate.[4]

  • Olefin Coordination: The alkene substrate then coordinates to the platinum(II) center.[4]

  • Migratory Insertion: The coordinated alkene undergoes migratory insertion into the platinum-hydride bond. This step is often the rate-determining step of the reaction.[5]

  • Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, which regenerates the active platinum(0) catalyst, allowing the cycle to continue.[4]

dot graph "Chalk-Harrod Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

"Pt(0)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext, fontcolor="#5F6368"]; "Pt(II) Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Olefin Coordination" [shape=plaintext, fontcolor="#5F6368"]; "Alkene Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Migratory Insertion" [shape=plaintext, fontcolor="#5F6368"]; "Alkyl-Silyl Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=plaintext, fontcolor="#5F6368"]; "Product" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pt(0)" -> "Oxidative Addition" [label="+ R3SiH"]; "Oxidative Addition" -> "Pt(II) Intermediate"; "Pt(II) Intermediate" -> "Olefin Coordination" [label="+ Alkene"]; "Olefin Coordination" -> "Alkene Complex"; "Alkene Complex" -> "Migratory Insertion"; "Migratory Insertion" -> "Alkyl-Silyl Complex"; "Alkyl-Silyl Complex" -> "Reductive Elimination"; "Reductive Elimination" -> "Pt(0)" [label="- Product"]; "Reductive Elimination" -> "Product"; } Chalk-Harrod catalytic cycle for hydrosilylation.

Protocol: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

This protocol details the synthesis of an alkyl-substituted dimethylvinylsilane via the hydrosilylation of a terminal alkene.

Materials:

  • Dimethylvinylsilane

  • 1-Octene (or other terminal alkene)

  • Karstedt's catalyst (Pt₂(dvtms)₃) in xylene[6]

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line with bubbler

Procedure:

  • Preparation: Under an inert atmosphere, add the terminal alkene (1.0 eq) and anhydrous toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the stirred solution, add Karstedt's catalyst (typically 10-100 ppm relative to the alkene).[6]

  • Reagent Addition: Slowly add dimethylvinylsilane (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Monitor the reaction by GC-MS or TLC. The reaction is typically exothermic and may require cooling to maintain room temperature. Stir for 2-4 hours or until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7]

Quantitative Data Summary:

AlkeneSilaneCatalyst Loading (ppm)Reaction Time (h)Yield (%)Reference
1-OcteneDimethylvinylsilane202>95[8]
StyreneDimethylvinylsilane503~90[9]

PART 2: Grignard Reactions: Formation of Functionalized Vinylsilanes

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[10] In the context of organosilicon chemistry, the reaction of a Grignard reagent with a chlorosilane, such as chlorodimethylvinylsilane, is a common method to introduce organic moieties onto the silicon atom.[11]

Mechanistic Insight: Nucleophilic Substitution at Silicon

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the chlorosilane. The chloride ion is displaced, forming a new carbon-silicon bond. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and facilitates the reaction.[12]

dot graph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];

"Grignard Reagent (R-MgX)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Chlorodimethylvinylsilane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophilic Attack" [shape=plaintext, fontcolor="#5F6368"]; "Transition State" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MgXCl" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

"Grignard Reagent (R-MgX)" -> "Nucleophilic Attack"; "Chlorodimethylvinylsilane" -> "Nucleophilic Attack"; "Nucleophilic Attack" -> "Transition State"; "Transition State" -> "Product"; "Transition State" -> "MgXCl"; } Nucleophilic substitution at silicon in a Grignard reaction.

Protocol: Synthesis of an Alkyl-Substituted Dimethylvinylsilane

This protocol describes the synthesis of an alkyl-substituted dimethylvinylsilane using a Grignard reagent and chlorodimethylvinylsilane.

Materials:

  • Chlorodimethylvinylsilane

  • Alkyl bromide (e.g., ethyl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line with bubbler

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In a dropping funnel, prepare a solution of the alkyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. Once initiated, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.[13]

  • Reaction with Chlorosilane: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of chlorodimethylvinylsilane (0.9 eq) in anhydrous diethyl ether dropwise from the dropping funnel.[11]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.[14]

Quantitative Data Summary:

Alkyl HalideChlorosilaneSolventReaction Time (h)Yield (%)Reference
Ethyl BromideChlorodimethylvinylsilaneDiethyl Ether2~85[15]
Phenyl BromideChlorodimethylvinylsilaneTHF3~80[15]

PART 3: Heck Coupling Reactions: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16] This reaction can be utilized to couple dimethylvinylsilane with aryl or vinyl halides to produce functionalized vinylsilanes.

Mechanistic Insight: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[16]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.[16]

  • Alkene Insertion (Carbopalladation): The vinylsilane coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[16]

dot graph "Heck Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

"Pd(0)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext, fontcolor="#5F6368"]; "Pd(II) Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkene Insertion" [shape=plaintext, fontcolor="#5F6368"]; "Alkyl-Pd Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Beta-Hydride Elimination" [shape=plaintext, fontcolor="#5F6368"]; "Product" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pd-H Complex" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Base" [shape=plaintext, fontcolor="#5F6368"];

"Pd(0)" -> "Oxidative Addition" [label="+ Ar-X"]; "Oxidative Addition" -> "Pd(II) Complex"; "Pd(II) Complex" -> "Alkene Insertion" [label="+ Vinylsilane"]; "Alkene Insertion" -> "Alkyl-Pd Complex"; "Alkyl-Pd Complex" -> "Beta-Hydride Elimination"; "Beta-Hydride Elimination" -> "Product"; "Beta-Hydride Elimination" -> "Pd-H Complex"; "Pd-H Complex" -> "Base" [label="+ Base"]; "Base" -> "Pd(0)"; } Catalytic cycle of the Heck reaction.

Protocol: Palladium-Catalyzed Heck Coupling of Dimethylvinylsilane with an Aryl Iodide

This protocol outlines the synthesis of an aryl-substituted vinylsilane via a Heck coupling reaction.

Materials:

  • Dimethylvinylsilane

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous acetonitrile or DMF

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line with bubbler

Procedure:

  • Preparation: In a Schlenk tube, combine the aryl iodide (1.0 eq), palladium(II) acetate (1-5 mol%), and anhydrous acetonitrile under an inert atmosphere.[17]

  • Reagent Addition: Add triethylamine (2.0 eq) and dimethylvinylsilane (1.5 eq) to the reaction mixture.[17]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[17] Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.[17]

Quantitative Data Summary:

Aryl HalideVinylsilaneCatalystBaseYield (%)Reference
IodobenzeneDimethylvinylsilanePd(OAc)₂Et₃N~70-80[18]
4-BromoacetophenoneDimethylvinylsilanePd(OAc)₂/PPh₃K₂CO₃~85[18]

PART 4: Safety and Handling

Working with organosilicon compounds and the reagents required for their synthesis necessitates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[19][20]

  • Inert Atmosphere: Many organosilicon reagents, particularly chlorosilanes and Grignard reagents, are sensitive to moisture and air. All reactions should be conducted under an inert atmosphere of argon or nitrogen using Schlenk techniques.[21][22]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic compounds.[23]

  • Quenching: Grignard reagents and other reactive intermediates must be quenched carefully and slowly, typically with a saturated aqueous solution of ammonium chloride, to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

PART 5: Product Analysis and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the progress of these reactions.[24][25]

  • Purification:

    • Distillation: For volatile organosilicon products, vacuum distillation is an effective purification method.[14]

    • Column Chromatography: Non-volatile or thermally sensitive products can be purified by flash column chromatography on silica gel using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate.[7][26][27] The polarity of the eluent can be adjusted to achieve optimal separation.

References

  • Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). J. Org. Chem., 65, 7228-7230.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • Sun Yat-sen University. (2024, May 9).
  • White, J. D., & Carter, R. G. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane.
  • (n.d.). 25. The Grignard Reaction.
  • (2020, May 21). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
  • PubMed. (2020, February 21).
  • Benchchem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
  • Sigma-Aldrich. (n.d.).
  • UC Center for Laboratory Safety. (2012, December 14).
  • ACS Publications. (2025, February 22).
  • (n.d.).
  • NIH. (n.d.).
  • Scientific Instrument Services. (2000, June 23). Note 88: Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS.
  • UCR EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Chemistry LibreTexts. (2021, March 16). 8.
  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.
  • (n.d.). .

  • Johnson Matthey. (n.d.).
  • DTIC. (n.d.).
  • NIH. (n.d.). Enantioselective Synthesis of (E)-δ-Silyl-anti-Homoallylic Alcohols Via An Enantiodivergent Hydroboration-Crotylboration Reaction of a Racemic Allenylsilane - PMC.
  • Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
  • NIH. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC.
  • (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • ResearchGate. (n.d.). (PDF) Vinyl-Functionalized Silsesquioxanes and Germasilsesquioxanes.
  • YouTube. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether.
  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • ACS Publications. (2016, January 7).
  • RSC Publishing. (n.d.). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes.
  • ehs.uci.edu. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Benchchem. (n.d.).
  • Encyclopedia.pub. (2021, May 20).
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • (n.d.). Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon.
  • Benchchem. (n.d.). A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides.
  • ResearchGate. (2025, August 10).
  • ChemRxiv. (n.d.).
  • Semantic Scholar. (2017, September 11).
  • (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in dimethylvinylsilane hydrosilylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethylvinylsilane (DMVS) Hydrosilylation

Status: Active Ticket Priority: High (Yield Optimization) Agent: Dr. A. Vance, Senior Application Scientist

Hello. If you are reading this, you are likely staring at an NMR spectrum showing unreacted starting material, a polymerized mess, or a yield calculation that doesn't make sense.

Dimethylvinylsilane (DMVS , CAS 18243-27-1) is a deceptive molecule. It appears simple—a volatile liquid with both a hydride (Si-H) and a vinyl group (Si-Vi)—but this bifunctionality and high volatility make it one of the most frustrating reagents in hydrosilylation.

This guide is not a textbook summary; it is a field manual based on thousands of reaction hours. We will dismantle the three primary failure modes: Volatility Loss , Catalyst Deactivation , and Competitive Homopolymerization .

Part 1: The Diagnostic Matrix

Before altering your chemistry, identify your failure mode using this symptom-based table.

SymptomProbable CauseThe "Tell" (Diagnostic)
Yield < 50%, Clean NMR Volatility Loss No side products, just missing DMVS. Reaction temp > 40°C in open system.
Solution turns black/precipitate Colloidal Platinum Reaction stalls early. Black particles visible. "Port-wine" color of Karstedt's catalyst is lost.
Gelation / Viscous Oil Homopolymerization Broad NMR peaks. Loss of both Si-H and Vinyl signals from DMVS.
Induction Period > 1 hr Inhibitor Overload Reaction does not exotherm upon addition. Catalyst poisoned by N, S, or P species.

Part 2: Deep Dive Troubleshooting Modules

Module 1: The Volatility Trap (The 36°C Threshold)

The Issue: You calculated 1.0 equivalents, but the reaction behaves like you added 0.5. The Science: DMVS boils at 36–37°C .[1] Standard hydrosilylation protocols often call for heating to 60–80°C to activate the catalyst. If you heat an open flask before or during the addition of DMVS, the reagent evaporates before it can react. It essentially distills out of your reaction mixture.

The Fix:

  • Reaction Vessel: NEVER use an open flask with a simple reflux condenser for DMVS unless the condenser is at -20°C. Use a sealed pressure tube or an autoclave.

  • The "Cold-Ramp" Protocol: Add the catalyst and DMVS at 0°C . Allow the catalyst to complex with the vinyl group (stabilization) before slowly ramping the temperature.

  • Stoichiometry: Because handling losses are inevitable with such high volatility, standard practice is to use 1.2 to 1.5 equivalents of DMVS relative to the substrate.

Module 2: Catalyst Management (The "Black Box" of Pt)

The Issue: The reaction starts, turns dark brown/black, and stops dead. Adding more catalyst doesn't help. The Science: Platinum catalysts (Karstedt’s, Speier’s) rely on olefin ligands to keep the Pt(0) soluble. If the concentration of reactive vinyl groups drops (or if the DMVS evaporates), the Pt(0) atoms aggregate into colloidal platinum (platinum black). Once these clusters form, catalytic activity drops by orders of magnitude [1].

The Fix:

  • Ligand Stabilization: Ensure there is always "food" (vinyl groups) available for the catalyst. Do not add the catalyst to a solution containing only the hydride partner; add it to the vinyl component or the mixture.

  • Oxygen Levels: Counter-intuitively, Karstedt’s catalyst requires trace oxygen to remain stable in solution. Strictly anaerobic conditions (glovebox) can sometimes accelerate colloidal formation. Run under nitrogen, but don't obsessively purge if using Karstedt's [2].

Module 3: The Bifunctional Curse (Homopolymerization)

The Issue: You are trying to react DMVS with Substrate A, but DMVS reacts with itself. The Science: DMVS contains both Si-H and Si-Vinyl. In the presence of Pt, it can undergo Head-to-Tail Polymerization , forming poly(dimethylsilmethylene). This is a competitive pathway that consumes your reagent.

The Fix:

  • Order of Addition: If coupling DMVS to a vinyl-substrate, add the DMVS slowly to the mixture of substrate + catalyst. This keeps the concentration of free DMVS low relative to the substrate, statistically favoring the Cross-Coupling over Homocoupling.

  • Temperature Control: Homopolymerization often has a higher activation energy than simple addition. Keep temperatures as low as possible (RT to 40°C) to favor the kinetic product.

Part 3: Visualization & Logic Flow

Figure 1: Troubleshooting Logic Tree

Use this decision tree to determine your next experimental step.

Troubleshooting Start Low Yield Detected CheckTemp Is Reaction Temp > 36°C? Start->CheckTemp CheckVessel Is Vessel Sealed? CheckTemp->CheckVessel Yes CheckColor Solution Color? CheckTemp->CheckColor No Volatility CAUSE: Reagent Evaporation FIX: Use Sealed Tube / Cold Condenser CheckVessel->Volatility No (Open System) CheckVessel->CheckColor Yes (Sealed) Black Black Precipitate CheckColor->Black Dark/Black ClearYellow Clear / Light Yellow CheckColor->ClearYellow Amber/Clear Colloid CAUSE: Colloidal Pt Formation FIX: Increase Ligand Load / Lower Temp Black->Colloid CheckNMR Check 1H NMR ClearYellow->CheckNMR BroadPeaks Broad Peaks (Polymer) CheckNMR->BroadPeaks SharpPeaks Sharp SM Peaks (No Rxn) CheckNMR->SharpPeaks HomoPoly CAUSE: Homopolymerization FIX: Slow Addition of DMVS BroadPeaks->HomoPoly Poison CAUSE: Catalyst Poisoning FIX: Purge N/S/P impurities SharpPeaks->Poison

Caption: Decision matrix for isolating failure modes in volatile silane hydrosilylation.

Part 4: Validated Experimental Protocol

Protocol: Low-Temperature Addition for Volatile Silanes (The "Cold-Ramp") Objective: Maximize yield by minimizing evaporation and homopolymerization.

Materials:

  • Dimethylvinylsilane (stored at 4°C).

  • Substrate (Olefin or Hydride partner).

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step:

  • Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve the Substrate (1.0 eq) in anhydrous toluene.

  • Catalyst Loading: Add Karstedt’s catalyst (10–50 ppm Pt). Note: The solution should be slightly yellow.

  • The Chill: Cool the sealed tube in an ice/water bath to 0°C .

  • Reagent Addition: Add DMVS (1.2 – 1.5 eq) via syringe through the septum. Do not remove the cap.

  • Seal & Stir: Tightly seal the pressure tube. Stir at 0°C for 30 minutes. This allows the volatile DMVS to dissolve into the solvent and complex with the Pt without evaporating.

  • The Ramp: Remove the ice bath and allow the vessel to warm to Room Temperature (25°C). Monitor for exotherm.

    • Checkpoint: If no reaction occurs after 2 hours at RT, warm the bath to 40°C (just above DMVS boiling point). The pressure tube will contain the vapors.

  • Workup: Vent the tube carefully only after cooling back to RT.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Speier’s Catalyst (


 in iPrOH) instead of Karstedt’s? 
A:  You can, but expect lower yields. Speier’s catalyst requires an induction period to reduce Pt(IV) to the active Pt(0) species. During this induction (often requiring heat), your volatile DMVS is evaporating. Karstedt’s is active immediately at lower temperatures, which is crucial for volatile reagents [3].

Q: My NMR shows a forest of peaks in the vinyl region. What happened? A: Isomerization. Pt catalysts can migrate the double bond (e.g., terminal to internal alkene) before hydrosilylation occurs. This is common if the reaction is "starved" of silane. Ensure you have a slight excess of silane and keep the temperature moderate.

Q: How do I remove the excess DMVS after the reaction? A: This is the easy part. Because the boiling point is ~36°C, simple rotary evaporation at 40°C/300 mbar will strip the excess DMVS cleanly, leaving your higher-boiling product.

References

  • Lewis, L. N. (1986). "On the mechanism of metal colloid catalyzed hydrosilylation."[2] Journal of the American Chemical Society. 108(23), 7228–7231.

  • Stein, J., et al. (1999). "In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors." Journal of the American Chemical Society. 121(15), 3693–3703.

  • Gelest, Inc. "Reactive Silicones: Hydrosilylation Guide." Gelest Technical Library.

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.[3]

Sources

Optimizing Karstedt’s catalyst concentration for dimethylvinylsilane conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Karstedt’s Catalyst Concentration for Dimethylvinylsilane Conversion

Role: Senior Application Scientist | Context: Hydrosilylation Process Development

Introduction: The Precision of Platinum

Welcome to the Technical Support Center. You are likely here because your hydrosilylation reaction—specifically the conversion of dimethylvinylsilane —is exhibiting one of two extremes: it is either stalling (incomplete conversion) or running away (uncontrolled exotherm/colloidal precipitation).

Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) is the industry standard for a reason: it offers high activity without the induction period associated with Speier’s catalyst. However, its potency is its double-edged sword. Optimization is not just about "adding more"; it is about balancing ligand exchange rates , thermal management , and active species stabilization .

This guide treats your reaction setup as a self-validating system , where every visual cue and kinetic data point serves as a diagnostic tool.

Module 1: The Mechanism & The "Sweet Spot"

To troubleshoot, you must visualize the invisible. The reaction follows the Chalk-Harrod Mechanism .[1] Your optimization goal is to keep the platinum in the "Active Cycle" and prevent it from falling into the "Irreversible Deactivation" sink (Colloidal Pt).

Visualizing the Pathway

ChalkHarrod PreCat Karstedt Pre-Catalyst (Pt(0)-DVDS Complex) Active Active Species (Pt(0)-Olefin) PreCat->Active Dissociation OxAdd Oxidative Addition (H-Pt-Si) Active->OxAdd + Silane (Si-H) Colloid COLLOIDAL Pt (Black) (Irreversible Deactivation) Active->Colloid Ligand Starvation / Overheating Coord Olefin Coordination (Dimethylvinylsilane) OxAdd->Coord + Vinyl OxAdd->Colloid Aggregation Insert Migratory Insertion (C-Pt-Si Bond) Coord->Insert Rate Determining Step Elim Reductive Elimination (Product Release) Insert->Elim Elim->Active Cycle Repeats

Figure 1: The Chalk-Harrod catalytic cycle. The critical failure mode is the "off-cycle" aggregation of active Pt(0) into inactive colloidal platinum (Black).

Module 2: Diagnostic FAQs

Q1: My reaction mixture turned from colorless/pale yellow to black. What happened?

Diagnosis: Colloidal Platinum Formation (Catalyst Death). You have likely experienced "ligand starvation." Karstedt’s catalyst relies on vinyl groups (from your dimethylvinylsilane or DVDS ligands) to stabilize the electron-rich Pt(0) center.

  • Cause: If the reaction runs too hot or the vinyl substrate is consumed too quickly relative to the catalyst load, the Pt(0) atoms aggregate into metallic clusters (Platinum Black).

  • Impact: These clusters are catalytically dead for hydrosilylation and can catalyze unwanted side reactions (e.g., dehydrogenative coupling, generating

    
     gas).[2]
    
  • Solution: Lower the temperature or increase the ratio of vinyl-to-platinum. Ensure adequate mixing to prevent localized "hot spots" where vinyl is depleted.

Q2: I calculated 10 ppm Pt, but the reaction stalled at 60% conversion. Why?

Diagnosis: Catalyst Poisoning or Thermal Deactivation. Unlike biological enzymes, Karstedt’s catalyst does not last forever. It has a Turnover Number (TON) limit defined by your specific matrix purity.

  • The Poison Check: Did you use new tubing, syringes, or glassware washed with amine-based detergents?

    • N-compounds (Amines, Pyridines): Strong irreversible poisons.[3]

    • S-compounds (Thiols, Sulfides): Strong irreversible poisons.[3]

    • P-compounds (Phosphines): Strong poisons.[3]

  • The "Die-Off": If no poisons are present, your catalyst likely aggregated (see Q1) before finishing the job.

  • Solution: Perform a "Spike Test." Add a fresh aliquot of catalyst (5 ppm) to the stalled reaction. If it restarts, your initial load died (thermal/aggregation). If it does not restart, your matrix contains a poison.

Q3: What is the optimal concentration range for Dimethylvinylsilane?

Recommendation: 10 ppm to 50 ppm (by weight of Pt metal). While literature often cites 5–100 ppm, for dimethylvinylsilane (a sterically accessible monomer), 10–30 ppm is usually the "Sweet Spot."

  • < 10 ppm: Susceptible to trace poisons; reaction may never initiate (induction period infinite).

  • > 50 ppm: High risk of uncontrollable exotherm and subsequent colloidal blackening (yellowing of final product).

Module 3: Optimization Protocol (The Self-Validating System)

Do not guess. Use this Step-Up Protocol to define the exact requirement for your specific batch of reactants.

Phase 1: The Baseline Screen

Objective: Determine the minimum active concentration (MAC).

StepActionObservation Target
1 Prepare a 10g aliquot of the reaction mixture (Silane + Vinyl).N/A
2 Heat to 40°C (Standard activation temp).Stable baseline temp.
3 Dose 5 ppm Pt (using a diluted stock solution).Watch for exotherm > 2°C within 5 mins.
4 No Kick? Wait 10 mins. Dose another 5 ppm (Total 10 ppm).Repeat until exotherm is observed.
5 Record: The cumulative ppm required to initiate the exotherm is your MAC .Example: If it kicked at 15 ppm, your MAC is 15 ppm.
Phase 2: The Kinetic Validation

Objective: Optimize for conversion vs. color.

Once MAC is known (e.g., 15 ppm), run three parallel vials:

  • MAC (15 ppm): Likely slow, colorless product.

  • MAC x 2 (30 ppm): Target. Fast cure, minimal color.[4]

  • MAC x 4 (60 ppm): Stress test. Check for yellowing/blackening.

Troubleshooting Flowchart

Troubleshooting Start Start Reaction (Standard Load) Obs Observation? Start->Obs Black Turns Black/Precipitate Obs->Black Colloidal Pt Stall Stalls < 80% Conv. Obs->Stall Deactivation Yellow Product Yellowing Obs->Yellow Aggregation Action1 Reduce [Pt] or Temp. Add Ligand Stabilizer Black->Action1 Action2 Check for Poisons (N, S, P) Perform Spike Test Stall->Action2 Action3 Reduce [Pt] Check Ligand Quality Yellow->Action3

Figure 2: Decision tree for rapid diagnosis of catalyst failure modes.

References

  • Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. U.S. Patent 3,775,452. Link

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

  • Lewis, L. N., & Lewis, N. (1990). Platinum-catalyzed hydrosilylation—colloid formation as the essential step. Journal of the American Chemical Society, 112(16), 5998–6004. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media. Link

  • Roy, A. K. (2010). Advances in Organometallic Chemistry and Catalysis: The Silver/Gold Jubilee International Conference on Organometallic Chemistry. Wiley. Link

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for Karstedt's catalyst and dimethylvinylsilane before handling. Platinum complexes can be sensitizers.[5]

Sources

Technical Support Center: DMVS Functionalization & Catalyst Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Preventing Catalyst Poisoning & Deactivation in Dimethylvinylsilane (DMVS) Chemistries

Operational Overview: The DMVS Paradox

Welcome. You are likely here because your reaction turned black, precipitated, or simply stalled.

Dimethylvinylsilane (DMVS) is a unique reagent in organosilicon synthesis because it often contains both the reactive hydride (Si–H) and the vinyl group (Si–Vi) required for hydrosilylation, or it is used to introduce these groups. This duality presents a specific challenge: Competitive Self-Hydrosilylation.

In drug development workflows, "catalyst poisoning" is often a misdiagnosis for three distinct failure modes:

  • True Poisoning: Lewis basic heteroatoms (N, S, P) in your substrate permanently binding the metal center.

  • Colloidal Deactivation: Aggregation of Pt(0) into inactive "platinum black" nanoparticles.

  • Substrate Inhibition: DMVS self-polymerizing (oligomerization) and physically encapsulating the active catalyst species.

This guide moves beyond basic textbook definitions to troubleshoot these specific failure modes in high-value synthesis.

Diagnostic Module: Reading the Reaction

Before altering your protocol, identify the failure mode using the visual and kinetic cues below.

Table 1: Catalyst State Diagnostics (Pt-Karstedt/Speier Systems)
Visual SymptomCatalyst StateDiagnosisImmediate Action
Golden/Light Yellow Homogeneous Pt(0)Active. The cycle is healthy.Continue monitoring.
Colorless (Sudden) Pt(II) or ComplexedLatent/Stalled. Induction period or strong coordination.Gently warm (40°C). Do NOT add more catalyst yet.
Brown/Black Precipitate Colloidal Pt(0)Dead. Ligand exchange failure; metal aggregation.Stop. Filter. The batch is likely compromised.
Gel Formation EncapsulatedRunaway. DMVS self-polymerization.Dilute significantly. Use "inverse addition" next time.
Orange/Red Shift Modified LigandInhibited. Substrate (e.g., amine) is coordinating.Increase temperature to promote ligand dissociation.
Troubleshooting Guides (FAQ Format)
Category A: Reagent Purity & Pre-Treatment

Q: I bought "97% Pure" DMVS. Why is it killing my catalyst immediately? A: Commercial DMVS often contains trace chlorosilanes (from synthesis) or stabilizers (radical inhibitors like BHT).

  • The Mechanism: Chlorides form bridging species with Platinum, creating inactive salts. Radical inhibitors can interfere if your cycle relies on any radical intermediates (common in some Rh-catalyzed pathways).

  • The Fix: You must purify DMVS before use in sensitive catalytic cycles.

    • Protocol: Pass the silane through a short plug of Neutral Alumina (Grade I) immediately before use. This sequesters acid chlorides and polar impurities. Do not use basic alumina, as it may trigger condensation.

Q: My substrate has a tertiary amine. Is this poisoning the Platinum? A: Likely, yes. Nitrogen lone pairs compete with the alkene for the Pt center.

  • The Fix: You do not necessarily need to change metals.

    • Pre-complexation: Add the catalyst to the silane first, then add the amine-substrate slowly.

    • Lewis Acid Buffer: Pre-treat the amine substrate with a stoichiometric amount of a Lewis acid (e.g.,

      
       or simply protonate it with HCl if the silane tolerates it) to "tie up" the lone pair.
      
    • Switch Catalyst: If Pt fails, switch to Rhodium (Wilkinson’s Catalyst) , which is significantly more tolerant of amines [1].

Category B: Reaction Execution & Kinetics

Q: The reaction starts violently, exotherms, then stops at 60% conversion. Adding more catalyst does nothing. A: You have encountered Thermal Deactivation followed by Product Inhibition .

  • The Causality: Hydrosilylation is exothermic. If the temperature spikes >100°C, the delicate alkene-Pt-silane complex dissociates, and Pt atoms aggregate into inactive colloids (Pt black).

  • The Solution:

    • Low-ppm Loading: Use 10–50 ppm Pt. High concentrations actually promote deactivation [2].

    • Heat Management: Dilute the reaction (0.5 M to 1.0 M).

    • Oxygen Effect: Contrary to intuition, Karstedt’s catalyst needs trace oxygen to prevent cluster formation. Do not freeze-pump-thaw to absolute rigor; a simple nitrogen purge is sufficient [3].

Q: How do I prevent DMVS from reacting with itself (Self-Hydrosilylation)? A: This is the most common failure when functionalizing DMVS.

  • The Protocol (Inverse Addition): Never dump catalyst into neat DMVS.

    • Dissolve the target substrate and catalyst in the solvent (Toluene/THF).

    • Add DMVS dropwise to this mixture.

    • This ensures the concentration of DMVS is always low relative to the substrate, statistically favoring Cross-Coupling over Homo-Coupling.

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for troubleshooting catalyst deactivation.

CatalystTroubleshooting cluster_legend Legend Start Reaction Stalled / Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Colloidal Pt) CheckColor->Black Observed Yellow Remains Yellow/Clear (Homogeneous) CheckColor->Yellow Observed PurityCheck Check Reagent Purity (Cl-, S, P, Stabilizers) Black->PurityCheck Suspected Poison TempCheck Check Exotherm (Did T > 100°C?) Black->TempCheck Clean Reagents Purify Action: Distill/Alumina Filter Reagents PurityCheck->Purify Cooling Action: Dilute & Dropwise Addition TempCheck->Cooling Inhibition Substrate Inhibition (Steric or Electronic) Yellow->Inhibition O2Check Oxygen Starvation (Karstedt needs trace O2) Yellow->O2Check Heat Action: Increase Temp (Promote Ligand Exchange) Inhibition->Heat Air Action: Sparge with Air/N2 mix O2Check->Air key Red: Failure | Blue: Diagnostic | Black: Dead Cat | Yellow: Active/Stalled

Figure 1: Logic flow for diagnosing catalyst failure during silane functionalization. Note the distinction between "Black" (irreversible aggregation) and "Yellow" (reversible inhibition).

Standard Operating Procedure (SOP): DMVS Functionalization

Objective: Functionalize a vinyl-containing Drug Intermediate (DI) with Dimethylvinylsilane (DMVS) without poisoning.

Reagents:

  • Drug Intermediate (DI) (1.0 equiv)

  • DMVS (1.2 equiv)

  • Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane) in xylene (2% Pt).

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Protocol:

  • Reagent Polish:

    • Pass DMVS through a 2cm plug of Neutral Alumina into a dry vial. Cap immediately.

    • Why: Removes HCl and chlorosilane residues that precipitate Pt.

  • Base Layer Setup:

    • In the reaction vessel, dissolve DI (1.0 equiv) in Toluene (0.5 M concentration).

    • Add Karstedt’s Catalyst.[1][2][3][4][5] Aim for 20 ppm Pt relative to the substrate.

    • Tip: If the DI contains amines, add the catalyst now and stir for 5 mins to establish the Pt-Alkene complex before the silane arrives.

  • Controlled Addition (The "Starve" Method):

    • Heat the mixture to the activation temperature (typically 40–60°C).

    • Add the purified DMVS dropwise over 30–60 minutes.

    • Why: Keeps Si-H concentration low, preventing Pt-colloid formation and DMVS self-polymerization.

  • Monitoring:

    • Monitor via 1H NMR or IR (disappearance of Si-H peak at ~2100 cm⁻¹).

    • If the reaction turns orange but stays clear, increase temp by 10°C.

    • If the reaction turns black, stop. Do not add more catalyst.

Mechanistic Insight: The Poisoning Pathway

Understanding how the catalyst dies allows you to prevent it.

PoisoningMechanism cluster_cycle Healthy Cycle cluster_poison Poisoning Pathways Pt Active Pt(0) Species OxAdd Oxidative Addition (H-Si-Vi) Pt->OxAdd DeadComplex Stable Pt-Complex (Inactive) Pt->DeadComplex Strong Binding (Reversible w/ Heat) Colloid Pt(0) Aggregates (Pt Black) Pt->Colloid Cluster Formation (Irreversible) Coord Alkene Coordination OxAdd->Coord Coord->Pt Amine N/S/P Ligand Amine->DeadComplex Cl Cl- Impurity Cl->Colloid Destabilization

Figure 2: Competition between the healthy catalytic cycle (Green) and poisoning pathways (Red/Black). Note that Cl- impurities accelerate colloidal death.

References
  • Speier, J. L. (1979). "Homogeneous catalysis of hydrosilation by transition metals." Advances in Organometallic Chemistry, 17, 407-447. Link

  • Lewis, L. N., & Lewis, N. (1990). "Platinum-catalyzed hydrosilylation—colloid formation as the essential step." Journal of the American Chemical Society, 112(16), 5998-6004. Link

  • Stein, J., et al. (1999). "In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors." Journal of the American Chemical Society, 121(15), 3693–3703. Link

  • Marciniec, B. (2005). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. Link

  • Chalker-Scott, L., & Scott, R. A. (2016). "Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation." ACS Catalysis, 6(2), 1184–1192. Link

Sources

Technical Support Center: Controlling Molecular Weight Distribution in Dimethylvinylsilane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the polymerization of dimethylvinylsilane (DMVS). This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve precise control over the molecular weight (MW) and molecular weight distribution (polydispersity, Đ) of poly(dimethylvinylsilane). This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and a validated protocol for achieving polymers with a narrow polydispersity index.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the controlled polymerization of dimethylvinylsilane.

Q1: What is the most effective method for achieving a narrow molecular weight distribution (low Đ) in dimethylvinylsilane polymerization?

A1: Living anionic polymerization is the most effective and widely used method for synthesizing poly(dimethylvinylsilane) with a predetermined molecular weight and a narrow molecular weight distribution (Đ < 1.2).[1][2] This technique eliminates chain termination and chain transfer reactions, which are common in other polymerization methods like free-radical polymerization.[1][2][3] In a living polymerization, all polymer chains are initiated simultaneously and grow at the same rate, resulting in a highly uniform final product.[1] Organolithium initiators, such as n-butyllithium (n-BuLi), are commonly used for this purpose.[4]

Q2: Why is an additive like TMEDA (tetramethylethylenediamine) often used with n-BuLi initiator?

A2: TMEDA is a chelating agent that complexes with the lithium counter-ion of the organolithium initiator. This complexation serves two primary purposes:

  • Breaks up initiator aggregates: In non-polar solvents like hexane, n-BuLi exists as aggregates. TMEDA deaggregates these clusters, increasing the concentration of active initiator species and leading to a much faster and more uniform initiation.[4][5]

  • Increases the ionic character of the propagating chain end: By solvating the lithium cation, TMEDA increases the reactivity of the propagating carbanion, which can accelerate the rate of polymerization.[4] In some cases, the presence of TMEDA is essential for the polymerization to proceed effectively at all.[4]

Q3: How do I control the final molecular weight (Mn) of my polymer?

A3: In a living anionic polymerization, the number-average molecular weight (Mn) is directly determined by the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The relationship is given by the formula:

Mn = ([Monomer]0 / [Initiator]0) * Mw,monomer

Where:

  • [Monomer]0 is the initial molar concentration of the monomer.

  • [Initiator]0 is the initial molar concentration of the active initiator.

  • Mw,monomer is the molecular weight of the dimethylvinylsilane monomer (86.19 g/mol ).

Therefore, to achieve a higher molecular weight, you would use a higher monomer-to-initiator ratio.

Q4: What is a typical polydispersity index (Đ) I can expect from a well-controlled anionic polymerization of DMVS?

A4: For a successful living anionic polymerization of dimethylvinylsilane, you can expect to achieve a polydispersity index (Đ = Mw/Mn) of less than 1.2, and often in the range of 1.05 to 1.1. A narrow distribution is a key indicator of a living polymerization process where termination and chain transfer reactions have been successfully suppressed.[1]

Section 2: Troubleshooting Guide

This guide addresses specific problems that may be encountered during the polymerization of dimethylvinylsilane in a question-and-answer format.

Problem: Broad or Bimodal Molecular Weight Distribution (High Đ)

Q: My Gel Permeation Chromatography (GPC) results show a polydispersity index (Đ) greater than 1.5 and/or two distinct peaks. What are the potential causes and how can I fix this?

A: A broad or bimodal molecular weight distribution is one of the most common issues and points to a loss of control over the polymerization. The primary causes are related to impurities or issues with the initiation step.

Potential Causes & Solutions

CauseScientific ExplanationRecommended Action
Impure Monomer or Solvent Protic impurities (e.g., water, alcohols) or electrophilic impurities in the monomer or solvent will react with and terminate the highly reactive anionic chain ends. This premature termination stops chain growth, leading to a population of shorter chains and broadening the distribution.[3]Purification is critical. Distill dimethylvinylsilane from a suitable drying agent (e.g., CaH₂) immediately before use. Ensure solvents are rigorously dried using a solvent purification system or by distillation over sodium/benzophenone until the characteristic blue/purple color persists.
Slow Initiation If the rate of initiation is not significantly faster than the rate of propagation, new chains will be formed throughout the polymerization process.[1] This results in chains of varying lengths, as some have been growing for longer than others, leading to a broad Đ.Use an efficient initiator system like n-BuLi, often in conjunction with an accelerator like TMEDA to ensure all chains initiate at the same time.[4] Ensure the initiator is added quickly and with vigorous stirring to the monomer solution.
Poor Temperature Control Exothermic polymerization can lead to localized "hot spots." Higher temperatures can increase the rate of side reactions, including chain transfer or termination, which compromises the "living" nature of the polymerization.[6][7]Conduct the polymerization in a reaction vessel with efficient heat transfer (e.g., a round-bottom flask in a cooling bath). Use a cryostat or an ice/salt bath to maintain a consistent, low temperature (e.g., -78 °C to 0 °C) throughout the reaction.
Initiator Degradation Organolithium initiators are highly reactive and can be deactivated by air (oxygen) and moisture. If the initiator has partially degraded, its actual concentration will be lower than calculated, leading to a higher than expected molecular weight and potential issues with initiation efficiency.Use freshly titrated or newly purchased initiator. Handle organolithium reagents under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Troubleshooting Workflow: High Polydispersity

The following diagram outlines a logical workflow for diagnosing the cause of high polydispersity in your polymerization.

G start High Polydispersity (Đ > 1.2) Observed in GPC check_impurities Were monomer and solvent rigorously purified? start->check_impurities check_initiation Was initiation rapid and uniform? check_impurities->check_initiation Yes solution_purify Action: Re-purify all reagents and solvents. check_impurities->solution_purify No check_temp Was temperature strictly controlled? check_initiation->check_temp Yes solution_initiator Action: Use TMEDA additive, ensure rapid mixing. check_initiation->solution_initiator No check_atmosphere Was a fully inert atmosphere maintained? check_temp->check_atmosphere Yes solution_temp Action: Improve heat transfer and use a cryostat. check_temp->solution_temp No check_atmosphere->start Yes (Re-evaluate system) solution_atmosphere Action: Improve Schlenk line /glovebox technique. check_atmosphere->solution_atmosphere No

Caption: Troubleshooting flowchart for high polydispersity.

Problem: Polymerization Fails to Initiate or Proceeds Very Slowly

Q: I've added my initiator, but the reaction mixture shows no signs of polymerization (e.g., no color change, no increase in viscosity). What could be wrong?

A: Failure to initiate is almost always caused by the immediate quenching of the initiator by reactive impurities.

Potential Causes & Solutions

CauseScientific ExplanationRecommended Action
Gross Impurities A significant amount of water, oxygen, or other protic/electrophilic impurities in the reactor, solvent, or monomer will consume all of the added initiator before it can react with the monomer.System Check: Ensure your reaction flask is thoroughly flame-dried or oven-dried under vacuum. Purge the entire system with a high-purity inert gas for an extended period. Re-purify all reagents as described previously.
Inactive Initiator The initiator may be completely degraded due to improper storage or handling.Titrate the Initiator: Before use, perform a titration (e.g., Gilman double titration) to determine the active concentration of your organolithium reagent. This is a critical step for reproducibility.
Inhibitor in Monomer Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent polymerization during storage.[8]Remove inhibitors by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure.
Problem: Observed Molecular Weight (Mn) is Significantly Different from Calculated Value

Q: My GPC results show a narrow peak (low Đ), but the Mn is much higher/lower than what I calculated from my monomer/initiator ratio. Why?

A: This indicates that while the polymerization was "living," the concentration of active initiating species was not what you assumed.

Potential Causes & Solutions

CauseScientific ExplanationRecommended Action
Mn Higher Than Calculated This is a classic sign of initiator loss . A portion of your initiator was consumed by trace impurities. With fewer active chains initiating, each chain consumes more monomer, leading to a higher final molecular weight.This points to a need for even more rigorous purification of your reagents and glassware. While your purification was good enough to prevent continuous termination (hence the low Đ), it wasn't perfect. Also, titrating your initiator is essential to know its true concentration.
Mn Lower Than Calculated This is less common in anionic polymerization but can be caused by unaccounted-for initiation . If an impurity can itself initiate polymerization, you will have more growing chains than intended, resulting in a lower final Mn. Alternatively, it could indicate an error in weighing or measuring the initiator or monomer.Double-check all calculations and measurements. Scrutinize your solvent and monomer for any species that could be deprotonated by the growing chain end and subsequently act as a new initiation site.

Section 3: Experimental Protocol - Living Anionic Polymerization of Dimethylvinylsilane

This protocol describes a standard procedure for the synthesis of poly(dimethylvinylsilane) with a target molecular weight of 10,000 g/mol and a narrow polydispersity.

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All procedures must be carried out under a strict inert atmosphere (argon or nitrogen) using established Schlenk line or glovebox techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Reagents and Materials
  • Dimethylvinylsilane (DMVS)

  • Hexane (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Tetramethylethylenediamine (TMEDA)

  • Methanol (anhydrous)

  • Schlenk flask and line apparatus

  • Magnetic stirrer and stir bars

  • Syringes and needles

Step-by-Step Methodology
  • Reagent Purification:

    • Hexane: Purify using a solvent purification system or by refluxing over sodium/benzophenone under argon until a persistent blue color is achieved, followed by distillation.

    • TMEDA: Distill from calcium hydride (CaH₂) under argon and store over molecular sieves.

    • Dimethylvinylsilane (DMVS): Stir over CaH₂ overnight, then distill under argon immediately before use.

  • Reaction Setup:

    • Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Flame-dry the flask under vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Allow the flask to cool to room temperature.

  • Polymerization:

    • Under a positive flow of argon, add 100 mL of purified hexane to the reaction flask via cannula or syringe.

    • Cool the flask to 0 °C using an ice-water bath.

    • Via syringe, add 11.6 mL of purified DMVS (10.0 g, 0.116 mol) to the stirring hexane.

    • Via syringe, add 0.15 mL of purified TMEDA (0.116 g, 1.0 mmol).

    • Initiation: Based on a target Mn of 10,000 g/mol , the required moles of initiator are (10.0 g) / (10,000 g/mol ) = 1.0 mmol. If using a 1.6 M solution of n-BuLi, this corresponds to 0.625 mL. Rapidly inject 0.625 mL of the n-BuLi solution into the vigorously stirring monomer solution. A color change (typically to yellow or orange) should be observed, indicating the formation of the propagating anions.

    • Allow the reaction to proceed at 0 °C for 4 hours.

  • Termination (Quenching):

    • After 4 hours, terminate the polymerization by adding a 10-fold molar excess of degassed, anhydrous methanol (approx. 0.4 mL, 10 mmol) via syringe. The color of the solution should disappear, indicating the "living" ends have been protonated and terminated.

    • Allow the solution to warm to room temperature.

  • Polymer Isolation and Purification:

    • Pour the polymer solution into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid or viscous oil.

    • Allow the precipitate to settle, then decant the supernatant.

    • Redissolve the polymer in a minimal amount of hexane and re-precipitate into methanol. Repeat this process two more times to remove any unreacted monomer and initiator residues.

    • Collect the purified polymer and dry it under vacuum at 40 °C to a constant weight.

Polymerization Control Mechanism

The success of this protocol relies on the principles of living anionic polymerization. The diagram below illustrates the key relationships.

G cluster_inputs Controllable Inputs cluster_outputs Polymer Properties Monomer_Initiator_Ratio [Monomer] / [Initiator] Ratio Mn Molecular Weight (Mn) Monomer_Initiator_Ratio->Mn Directly Proportional Purity Reagent & Solvent Purity Purity->Mn Affects effective [I] (Impurity consumes I -> Higher Mn) PDI Polydispersity (Đ) Purity->PDI Inversely Proportional (Higher purity -> Lower Đ) Temperature Reaction Temperature Temperature->PDI Affects side reactions (Stable T -> Lower Đ)

Caption: Relationship between inputs and polymer properties.

References

  • Mechanism of the Anionic Cyclopolymerization of Bis(dimethylvinylsilyl)methane. American Chemical Society.[Link]

  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI.[Link]

  • Effect of SiO2 Nanoparticles on PNVCL Polymerization and Molecular Weight Control. ACS Publications.[Link]

  • Living polymerization. Wikipedia.[Link]

  • Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Royal Society of Chemistry.[Link]

  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. MDPI.[Link]

  • Evaluation of peroxide initiators for radical polymerization-based self-healing applications. White Research Group, Beckman Institute, Illinois.[Link]

  • Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer.[Link]

  • Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Royal Society of Chemistry.[Link]

  • Preparations and Properties of Poly(vinylsilane)s. ACS Publications.[Link]

  • Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. SciSpace.[Link]

  • Controlled synthesis of vinylmethylsiloxane-dimethylsiloxane gradient, block and alternate copolymers by anionic ROP of cyclotrisiloxanes. ResearchGate.[Link]

  • Living Anionic Polymerization. MDPI.[Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE.[Link]

  • Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. E-RESEARCHCO.[Link]

  • The Mechanism of the Propagation in the Anionic Polymerization of Polystyryllithium in Non-Polar Solvents Elucidated by Density Functional Theory Calculations. MDPI.[Link]

  • Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious Water. Tel Aviv University.[Link]

  • Composition distribution in poly(ethylene-graft-vinyltrimethoxysilane). ResearchGate.[Link]

  • Initiated Chemical Vapor Deposition of Trivinyltrimethylcyclotrisiloxane for Biomaterial Coatings. ResearchGate.[Link]

  • Novel thermal initiator systems for radical induced cationic frontal polymerization. reposiTUm.[Link]

  • The four strategies by which the dispersity of a polymer can be... ResearchGate.[Link]

  • Monitoring the formation of polystyrene/silica nanocomposites from vinyl triethoxysilane containing copolymers. ResearchGate.[Link]

  • The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials. PubMed.[Link]

  • Effect of the polydispersity on the dispersion of polymers through silicas having different morphologies. ResearchGate.[Link]

  • Evaluation of the Effect of Temperature Changes on the Dimensional Stability of poly (Vinyl Siloxane) Impression Material. IOSR Journal.[Link]

  • poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. ResearchGate.[Link]

  • Simple room temperature bonding of thermoplastics and poly(dimethylsiloxane). ResearchGate.[Link]

  • Thermal Degradation of Poly(vinyl chloride): Effect of Nanoclay and Low Density Polyethylene Content. Iranian Polymer Journal.[Link]

Sources

Purification methods to remove unreacted dimethylvinylsilane from products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of products containing unreacted Dimethylvinylsilane (DMVS) .

Assumptions: Based on standard nomenclature, this guide addresses Dimethylvinylsilane (CAS: 18243-27-1), a volatile organosilicon hydride (


) often used in hydrosilylation.
  • Boiling Point: ~36–37 °C

  • Key Reactivity: Contains a reactive

    
     bond and a vinyl group.
    

Senior Application Scientist Desk

Welcome to the Purification Support Center. Below are the targeted protocols for removing unreacted Dimethylvinylsilane (DMVS) from reaction mixtures. These guides prioritize product integrity, safety, and scalability.

Quick Diagnostic: Which Method Do You Need?
Scenario Primary Method Key Risk
Standard Synthesis Vacuum Stripping (Rotovap)Product loss (if volatile)
High-Viscosity / Polymer Azeotropic Distillation / SpargingEntrapment in matrix
Trace Impurity (<1000 ppm) Chemical Scavenging / AdsorptionSide reactions
Safety Critical Oxidative Quenching

gas evolution (Explosion)
Q1: I have completed a hydrosilylation reaction. What is the standard protocol for removing excess DMVS?

A: Due to its low boiling point (~37 °C), Vacuum Stripping is the gold standard. However, simply applying vacuum often fails due to evaporative cooling or "bumping."

Protocol: Controlled Vacuum Stripping

  • Bath Temperature: Set rotary evaporator bath to 20 °C (initially).

  • Vacuum Ramp: Do not apply full vacuum immediately.

    • Start at 300 mbar to remove bulk solvents (e.g., DCM, THF).

    • Ramp down to 50–100 mbar . DMVS will co-evaporate with the solvent.

  • The "Chaser" Solvent: If DMVS persists (detectable by smell or NMR), add a "chaser" solvent with a slightly higher boiling point that is miscible with DMVS but inert to your product (e.g., Pentane or Hexane ).

    • Mechanism: This disrupts the vapor-liquid equilibrium, carrying the DMVS out as the chaser evaporates (azeotropic-like effect).

  • Final Strip: Lower pressure to <10 mbar for 15 minutes.

Scientist's Note: Monitor the Si-H stretch in IR (~2120 cm⁻¹) or the Si-H proton in ¹H NMR (~4.0 ppm, multiplet) to confirm removal.

Q2: The DMVS is "stuck" in my viscous polymer/oil product. Vacuum isn't working. How do I get it out?

A: In viscous matrices (silicone oils, resins), volatiles get trapped in the "free volume" of the polymer. Diffusion becomes the rate-limiting step, not volatility. You must increase the surface area.

Protocol: Nitrogen Sparging (Gas Stripping)

  • Setup: Equip your flask with a mechanical stirrer and a gas inlet tube (fritted glass tip is best) submerged to the bottom.

  • Heat: Warm the product to 40–50 °C (above DMVS boiling point) to lower viscosity and increase diffusion rates.

  • Sparge: Flow dry Nitrogen (

    
    ) or Argon through the liquid while stirring vigorously.
    
    • Mechanism: The gas bubbles create a massive internal surface area, allowing DMVS to diffuse into the bubble and be swept away.

  • Duration: Typically 1–4 hours depending on viscosity.

Data Comparison: Static Vacuum vs. Sparging

MethodResidual DMVS (1 hr)Residual DMVS (4 hrs)Notes
Static Vacuum (10 mbar) 12,000 ppm4,500 ppmSurface "skinning" prevents removal.
Rotovap (Spinning) 5,000 ppm800 ppmBetter, but limited by film thickness.

Sparging (50 °C)
1,500 ppm< 50 ppm Most effective for viscous fluids.
Q3: I cannot use heat or vacuum (sensitive product). Can I chemically quench the unreacted DMVS?

A: Yes, but this introduces chemical risks . DMVS contains an


 bond. Quenching it usually releases Hydrogen gas (

), creating a flammability hazard.

Protocol: Oxidative Quenching (The "Buffered" Method) Do not use strong acids/bases directly, as they trigger rapid


 evolution.
  • Dilution: Dilute reaction mixture 1:1 with a solvent (e.g., Ethanol or THF).

  • Reagent: Add a buffered aqueous solution of Sodium Bicarbonate (

    
    ) or a mild oxidant like aqueous bleach (NaOCl) dropwise at 0 °C.
    
    • Reaction:

      
      
      
  • Safety: Ensure the vessel is open to a fume hood to vent

    
    .
    
  • Workup: The resulting silanol/siloxane (

    
    ) is much less volatile but more polar. It can now be removed via Silica Gel Chromatography  (it will streak/stick to silica) or aqueous extraction.
    

Critical Warning: Never use concentrated NaOH or KOH. The reaction is exothermic and can cause immediate foaming/explosion of


.
Q4: Troubleshooting Decision Tree

Use the following logic flow to determine the safest removal method for your specific constraints.

DMVS_Removal Start Start: Residual DMVS Detected IsVolatile Is Product Volatile? Start->IsVolatile Sensitive Is Product Heat/Vac Sensitive? IsVolatile->Sensitive No (Product is stable) Chromatography Method D: Chromatography (Silica Gel) IsVolatile->Chromatography Yes (Product evaporates) Viscosity Is Product Viscous? Rotovap Method A: Rotovap (Bath 20°C, 100 mbar -> 10 mbar) Viscosity->Rotovap No (Standard Liquid) Sparging Method B: N2 Sparging (40-50°C, Agitation) Viscosity->Sparging Yes (Polymer/Oil) Sensitive->Viscosity No Quench Method C: Chemical Quench (Buffered Hydrolysis) Sensitive->Quench Yes Rotovap->Quench If Trace Remains Sparging->Quench If Trace Remains

Caption: Decision matrix for selecting the optimal DMVS removal strategy based on product properties.

References & Validated Sources
  • Gelest, Inc. "Silanes: Physical Properties and Applications." (Authoritative source for silane boiling points and reactivity).

  • ChemicalBook. "Dimethylvinylsilane Properties and CAS 18243-27-1 Data."

  • BenchChem. "Methods for removing unreacted starting materials." (General protocols for volatile reagent removal).

  • PubChem. "Safety and Hazards of Organosilanes." (Toxicity and flammability data).

  • ResearchGate. "Removing volatile siloxanes from polymer matrices." (Sparging and diffusion techniques).

Technical Support Center: Storage, Stability, and Hydrolysis Prevention for Dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for dimethylvinylsilane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on the high purity and reactivity of this essential organosilicon compound. The inherent reactivity of vinylsilanes, particularly functionalized variants like chloro- or alkoxysilanes, makes them susceptible to degradation via hydrolysis. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the long-term stability and performance of your materials.

For the purpose of this guide, we will frequently use Chloro(dimethyl)vinylsilane as a primary example, as its high reactivity with water exemplifies the challenges users face. The principles discussed are broadly applicable to other moisture-sensitive vinylsilanes.

Section 1: The Root of Instability - Understanding the Hydrolysis Mechanism

The primary pathway for the degradation of reactive dimethylvinylsilane derivatives is hydrolysis, a chemical reaction with water. Even trace amounts of moisture, whether from the atmosphere, solvents, or contaminated surfaces, can initiate this process[1].

The reaction proceeds in two main stages:

  • Hydrolysis: The silicon-heteroatom bond (e.g., Si-Cl in Chloro(dimethyl)vinylsilane) is attacked by a water molecule. This displaces the leaving group (e.g., a chloride ion, which forms hydrochloric acid) and results in the formation of a silanol intermediate (Si-OH)[1]. This initial step is often the rate-limiting factor and is influenced by pH, temperature, and catalysts[1][2].

  • Condensation: The newly formed, highly reactive silanol groups can then react with each other (or with other unhydrolyzed silane molecules) to form stable siloxane bonds (Si-O-Si)[1]. This process releases a molecule of water, which can then perpetuate the hydrolysis cycle. The result is the formation of dimers, oligomers, and eventually, high-molecular-weight polymers (polysiloxanes), which may appear as cloudiness, precipitates, or an increase in viscosity[1][3].

This cascade reaction is why preventing the initial ingress of moisture is paramount.

Hydrolysis_Mechanism cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Condensation A Chloro(dimethyl)vinylsilane (H₂C=CHSi(CH₃)₂Cl) C Dimethylvinylsilanol (H₂C=CHSi(CH₃)₂OH) A->C + H₂O B Water (H₂O) B->C D HCl C->D - HCl E 2x Dimethylvinylsilanol C->E Enters Condensation F 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (Si-O-Si Dimer) E->F - H₂O G Water (H₂O) F->G G->B Catalyzes further hydrolysis

Caption: Hydrolysis and subsequent condensation of Chloro(dimethyl)vinylsilane.

Section 2: Proactive Measures - Best Practices for Storage and Handling

Preventing degradation begins with rigorous adherence to proper storage and handling protocols. The goal is to create an environment that is as close to anhydrous (water-free) and inert as possible.

Recommended Storage Conditions
ParameterRecommendationRationale & Expert Insights
Temperature Store in a cool location, ideally below 25°C[1].Lower temperatures decrease the kinetic energy of molecules, slowing the rate of potential hydrolysis reactions[1]. Avoid areas with heat sources or direct sunlight.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon)[4][5].An inert gas blanket displaces moist air from the container's headspace, providing a robust barrier against atmospheric water vapor. This is the single most effective preventative measure.
Container Keep in the original, tightly sealed container[6][7][8].Containers from the manufacturer are selected for material compatibility and are often purged with inert gas before sealing.
Environment Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents[4][6].Proper ventilation is a general safety measure. Storing away from oxidizers prevents other hazardous reactions.
Selecting the Right Container Material

If transferring from the original container is necessary, material compatibility is critical.

MaterialAdvantagesDisadvantagesSuitability
Fluorinated HDPE Excellent chemical resistance; lightweight; shatterproof. Mentioned for similar silanes[6].Can have some gas permeability over long periods.Excellent for short to medium-term storage.
Amber Glass Impermeable to gases and moisture; protects from UV light.Brittle and can shatter; surface can adsorb trace moisture.Good , but requires careful handling and thorough drying before use.
Stainless Steel Highly durable; excellent chemical resistance; impermeable.Opaque (cannot visually inspect contents); can be costly.Excellent for bulk storage and transfer vessels.
Standard Plastics (PE, PP) Inexpensive and readily available.Higher potential for leaching, adsorption, and moisture/gas permeability. Not recommended for long-term storage of high-purity reagents.Not Recommended for primary storage.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: My previously clear dimethylvinylsilane is now cloudy and has a white precipitate. What happened and is it usable?

A: This is a classic sign of advanced hydrolysis and condensation[1]. The cloudiness is likely due to the formation of insoluble siloxane oligomers and polymers. The precipitate is the solid polysiloxane. The material is no longer pure dimethylvinylsilane and its reactivity will be significantly altered. It is not recommended for use in applications requiring high purity, as the contaminants can interfere with downstream reactions.

Q2: I suspect my dimethylvinylsilane has been exposed to air. How can I definitively check for degradation?

A: Visual inspection is the first step, but for a quantitative assessment, analytical techniques are required.

  • Gas Chromatography (GC): This is the most direct method. A pure sample will show a single, sharp peak. Degraded samples will show the primary peak with reduced area, accompanied by additional peaks corresponding to siloxane dimers and other oligomers. GC-MS can be used to confirm the identity of these degradation products[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect hydrolysis. You would observe a decrease in the signal intensity corresponding to the parent silane and the appearance of new signals from the silanol (Si-OH) intermediate and siloxane products[11].

  • Infrared (IR) Spectroscopy: FTIR can be used to monitor the appearance of a broad peak around 3700 cm⁻¹ (indicating Si-OH formation) and the growth of a strong peak around 1000-1100 cm⁻¹ (characteristic of Si-O-Si siloxane bonds)[12].

Q3: What are the immediate steps if I suspect moisture contamination in a freshly opened bottle?

A:

  • Cease Use Immediately: Do not use the material in any experiment.

  • Isolate and Purge: Tightly reseal the container, preferably after purging the headspace with a dry, inert gas like nitrogen or argon.

  • Label Clearly: Mark the container as "Suspected Contamination - For Analysis Only."

  • Analyze: Perform a QC check using a validated method like GC (see protocol below) to determine the extent of degradation.

  • Decision: Based on the analysis, decide if the material can be salvaged (e.g., via purification) or if it must be disposed of according to your institution's hazardous waste guidelines.

Q4: Can I add a stabilizer or inhibitor to my dimethylvinylsilane to prolong its shelf life?

A: While some organosilane formulations use stabilizers, adding anything to a high-purity reagent is generally discouraged as it introduces a contaminant. The most effective strategy is prevention. However, for specific formulations (not for use as a pure reagent), two approaches can be considered:

  • Water Scavengers: Adding a more reactive "sacrificial" water scavenger can protect the primary silane[1]. Interestingly, some highly reactive vinylsilanes like vinyltrimethoxysilane are themselves used as water scavengers in sealant formulations[13]. For a lab setting, adding molecular sieves to a solvent before dissolving the silane is a safer approach to ensure the solvent is dry.

  • pH Control: The rate of hydrolysis is highly pH-dependent[1][14]. Buffering a formulation to a pH where the silane is most stable (often slightly acidic) can slow degradation[1]. This is an advanced formulation technique and is not applicable to the storage of the neat compound.

Q5: I need to work with dimethylvinylsilane in a standard lab with no glovebox. What are the most critical precautions?

A:

  • Prepare All Glassware: Ensure all glassware is oven-dried at >110°C for several hours and cooled in a desiccator or under a stream of inert gas just before use[15].

  • Use Dry Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.

  • Inert Gas Blanket: If possible, work under a positive pressure of nitrogen or argon using a Schlenk line or a simple balloon setup. When drawing liquid with a syringe, first flush the bottle with inert gas.

  • Use Syringe Transfer: Use a dry syringe and needle to pierce the septum of the container and withdraw the required amount. This is far superior to opening the cap and pouring.

Section 4: Key Experimental Protocols

Protocol 1: Quality Control Check using Gas Chromatography (GC-FID)

This protocol provides a framework for assessing the purity of dimethylvinylsilane.

  • System Preparation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Method Parameters (Example):

      • Inlet Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 200°C at 15°C/min.

  • Sample Preparation:

    • Work in a fume hood and wear appropriate PPE.

    • Prepare a dilute solution of your dimethylvinylsilane (~1% v/v) in an anhydrous solvent like heptane or toluene[9][10].

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Interpretation:

    • High Purity: A single major peak corresponding to dimethylvinylsilane. Purity (%) can be calculated based on peak area normalization.

    • Degradation: The appearance of later-eluting peaks (higher boiling points) is indicative of siloxane dimers and oligomers.

Protocol 2: Small-Scale Purification by Distillation

For material that is only slightly degraded, purification by distillation may be possible. Warning: This should only be performed by experienced chemists.

  • Setup: Assemble a distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask). All glassware must be rigorously oven-dried.

  • Inert Atmosphere: The entire system must be under a dry, inert atmosphere (Nitrogen or Argon).

  • Distillation:

    • Gently heat the flask in a heating mantle.

    • Discard the first few drops (the forerun).

    • Collect the fraction that distills at the known boiling point of the specific dimethylvinylsilane derivative (e.g., Chloro(dimethyl)vinylsilane: 82-83°C)[16].

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

  • Post-Distillation:

    • The collected, purified liquid should be immediately transferred to a clean, dry, inert-gas-flushed storage container.

    • Re-analyze by GC to confirm purity.

Section 5: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and addressing stability issues.

Troubleshooting_Workflow start Suspected Degradation of Dimethylvinylsilane q1 Visual Inspection: Is the liquid cloudy, viscous, or has precipitate? start->q1 a1_yes Action: Quarantine material. Likely significant hydrolysis. Proceed to advanced analysis. q1->a1_yes Yes a1_no No visible signs of degradation. q1->a1_no No q2 Perform GC Analysis (Protocol 1) a1_yes->q2 a1_no->q2 q3 GC Result: Are secondary peaks (oligomers) present? q2->q3 a3_yes Degradation confirmed. Quantify purity. q3->a3_yes Yes a3_no Purity is within specification. Review handling procedures to prevent future contamination. q3->a3_no No q4 Is purity >95%? a3_yes->q4 end Resolution a3_no->end a4_yes Consider purification by distillation (Protocol 2) for critical applications. q4->a4_yes Yes a4_no Material is likely unusable. Follow proper hazardous waste disposal procedures. q4->a4_no No a4_yes->end a4_no->end

Caption: Logical workflow for troubleshooting dimethylvinylsilane degradation.

References

  • Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (Accessed February 2024).
  • How to prevent the hydrolysis of A Silane Coupling Agent? - Blog. (June 2025).
  • DIMETHYLSILANE - Gelest, Inc. (January 2015).
  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (Source not specified).
  • Organosilane Technology in Coating Applications: Review and Perspectives. (Source not specified).
  • Process for controlling the hydrolysis of an organo-silane to form a stable dispersion - Google P
  • How To Prevent the Loss of Surface Functionality Derived from Aminosilanes | Langmuir. (October 2008).
  • How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC. (Source not specified).
  • Tetrakis(vinyldimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. (Accessed February 2024).
  • Water-stabilized organosilane compounds and methods for using the same - Google P
  • Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy - SciELO. (Source not specified).
  • TRIMETHOXYVINYLSILANE -
  • Novel 1K and 2K Moisture Curing Vinyl Alkoxysilane Technology - PCI Magazine. (November 2019).
  • SAFETY DATA SHEET - Fisher Scientific. (February 2024).
  • Vinyldimethylchlorosilane CAS 1719 58 0 - Changfu Chemical. (Accessed February 2024).
  • Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES. (Accessed February 2024).
  • A kind of preparation method of dimethyl vinyl chlorosilane - Google P
  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - ResearchG
  • Hydrolysis and condensation of silanes in aqueous solutions | Request PDF - ResearchG
  • Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich. (Accessed February 2024).
  • Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. (Source not specified).
  • Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich. (Accessed February 2024).
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (Source not specified).
  • Dimethyldichlorosilane - Wikipedia. (Source not specified).
  • Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich. (Accessed February 2024).

Sources

Technical Support Center: Scaling Dimethylvinylsilane (DMVS) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Responder: Dr. Aris Thorne, Senior Application Scientist, Organosilicon Division Subject: Scale-Up Protocols for Dimethylvinylsilane (


) and Vinyldimethylchlorosilane (

)
Welcome to the Scale-Up Support Hub

You are likely here because your bench-scale synthesis of Dimethylvinylsilane (DMVS) is failing to translate to the 5L+ reactor scale. In organosilicon chemistry, the transition from gram to kilogram is rarely linear. The volatility of DMVS (bp ~37°C) combined with the exothermicity of Grignard alkylations creates a narrow operating window.

This guide treats the synthesis of Dimethylvinylsilane (


)  via the alkylation of Chlorodimethylsilane (

)
using Vinylmagnesium bromide.
Module 1: Reaction Engineering & Stoichiometry
Q: My reaction yield drops significantly when scaling from 500mL to 10L. The crude NMR shows significant divinyl species. What is happening?

A: You are likely experiencing localized concentration hotspots due to inefficient mixing, leading to double alkylation.

The Mechanism: The synthesis relies on the nucleophilic attack of the vinyl carbanion on the silicon center.



While the Si-Cl bond is significantly more reactive than the Si-H bond, high local concentrations of Grignard reagent—caused by poor heat transfer or rapid addition—can force the displacement of the hydride (Si-H), resulting in Divinyldimethylsilane .

The Fix: Inverse Addition Protocol At scale, you cannot simply "drop in" the reagents. You must switch to an Inverse Addition strategy to maintain a high Silane:Grignard ratio throughout the reaction.

Optimized Workflow (10L Scale):

  • Reactor A (Chilled): Charge Chlorodimethylsilane (

    
    ) and non-polar solvent (e.g., Pentane/Hexane). Cool to -10°C.
    
  • Reactor B (Feed): Load Vinylmagnesium Bromide (1.0M in THF).

  • Process: Slowly feed Reactor B into Reactor A.

    • Why? This ensures the chlorosilane is always in excess, statistically favoring mono-substitution at the Chlorine site and preserving the Si-H bond.

Reaction_Flow cluster_inputs Reagent Prep Grignard VinylMgBr (in THF) (Nucleophile) Reactor Reactor (0°C to -10°C) High Agitation Grignard->Reactor 2. Slow Feed (Control Exotherm) Silane Chlorodimethylsilane (Electrophile) Silane->Reactor 1. Charge First (Excess) Quench Quench / Salt Filtration Reactor->Quench Complete Conversion Note CRITICAL: Inverse Addition prevents Si-H attack Reactor->Note Crude Crude DMVS Solution Quench->Crude Remove Mg Salts

Figure 1: Inverse addition workflow to maximize selectivity for mono-vinyl substitution.

Module 2: Purification & Isolation (The "Volatility Trap")
Q: I cannot separate my product (DMVS) from the THF solvent. They co-distill.[1] How do I isolate pure material?

A: This is the most common failure mode. Dimethylvinylsilane boils at approximately 37–38°C . Tetrahydrofuran (THF) boils at 66°C . While this seems separable, DMVS and THF often form azeotrope-like mixtures, or the "drag" effect makes clean separation impossible without a 50-plate column.

The Solution: The "Chaser Solvent" Strategy You must displace the THF before you attempt to distill the product, or use a Grignard in a higher-boiling ether (which is expensive/rare).

Protocol:

  • Reaction Solvent: Use the minimum amount of THF required for the Grignard. Dilute the Silane in a high-boiling carrier, such as Xylene (bp 144°C) or Diglyme (bp 162°C).

  • Post-Reaction: Do not attempt to distill THF first. The product will leave with it.

  • Fractionation: Use a packed column (e.g., Sulzer packing).

    • Cut 1 (35–40°C): Pure Dimethylvinylsilane.

    • Cut 2 (40–65°C): Inter-fraction (Recycle).

    • Cut 3 (66°C): THF.

    • Pot Residue: Xylene/High-Boiler + Salts.[1]

Data: Solvent Boiling Point Matrix

ComponentBoiling PointRoleSeparation Difficulty
Dimethylvinylsilane 37–38°C Product --
Diethyl Ether34.6°CSolventImpossible (Co-elutes)
Pentane36.1°CCo-solventImpossible (Co-elutes)
THF 66°C Grignard Carrier Difficult (Drag effect)
Xylene (Isomers) ~140°C Chaser Easy (Remains in pot)
Diglyme 162°C Chaser Easy (Remains in pot)
Module 3: Safety & Handling
Q: We observed pressure buildup in the receiver flask during distillation. Is the material polymerizing?

A: Vinyl silanes are susceptible to free-radical polymerization, though less so than acrylates. However, the primary cause of pressure buildup is usually volatility management , not polymerization, unless the material is cloudy/viscous.

Troubleshooting Checklist:

  • Inhibitor Status: Are you adding BHT (Butylated hydroxytoluene) or Phenothiazine (100–200 ppm) to the distillation pot?

    • Requirement: Even if the silane is stable, trace peroxides in THF can initiate polymerization. Always inhibit the pot.

  • Condenser Temp: Your condenser coolant must be at -10°C or lower .

    • Reason: With a bp of 37°C, standard tap water (15°C) provides insufficient

      
       for rapid condensation, leading to vapor breakthrough and pressure spikes.
      
  • Inerting: Oxygen acts as a radical initiator. The entire distillation train must be under

    
     or Argon.
    

Purification_Logic cluster_step1 Step 1: Salt Removal cluster_step2 Step 2: Reactive Distillation Crude Crude Mix (DMVS + THF + Salts) Filter Filtration / Centrifuge (Under N2) Crude->Filter Pot Distillation Pot (+ High BP Chaser) Filter->Pot Clear Liquid Column Fractionating Column (>10 Theoretical Plates) Pot->Column Heat Receiver Receiver (-20°C) Product: DMVS Column->Receiver 37-38°C Vapor Waste Waste: THF/Chaser Column->Waste >40°C Vapor

Figure 2: Purification train utilizing a high-boiling chaser solvent to isolate volatile DMVS.

References & Validated Sources
  • Gelest, Inc. "Grignard Reagents and Silanes: Reaction Protocols." Gelest Technical Brochures.

    • Source:[Link] (Search: "Grignard Reagents and Silanes")

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.

    • Context: Mechanistic details on nucleophilic substitution at silicon centers (Si-Cl vs Si-H selectivity).

  • PubChem. "Chlorodimethylvinylsilane (Compound Summary)."

  • Organic Syntheses. "General methods for the preparation of allylsilanes and vinylsilanes."

    • Context: Standard work-up procedures for volatile organosilanes.

    • Source:[Link]

Disclaimer: This guide is for professional research use only. Organosilanes are flammable and reactive. Always consult the SDS and perform a process safety review before scaling up.

Sources

Overcoming steric hindrance in dimethylvinylsilane surface modification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Surface Chemistry Support Center .

As a Senior Application Scientist specializing in organosilane self-assembly, I understand that working with Dimethylvinylsilane (DMVS) derivatives—specifically Chloro(dimethyl)vinylsilane or Ethoxy(dimethyl)vinylsilane—presents a unique "Goldilocks" challenge. You want the vinyl functionality for downstream "click" chemistry or copolymerization, but the two methyl groups surrounding the silicon atom create a significant kinetic barrier.

Unlike trichlorosilanes that aggressively polymerize to form thick (often messy) networks, dimethyl-substituted silanes are monofunctional .[1] They cannot crosslink; they must hit a surface hydroxyl directly to bond. If steric hindrance blocks this approach, you are left with a bare surface, not just a thin coating.[1]

Below is your technical guide to overcoming these barriers.

Module 1: The Steric Challenge (Mechanistic Insight)

To troubleshoot, you must visualize the geometry.[1] In a standard silanization, the silicon atom acts as an electrophile attacking the surface nucleophile (OH group).

  • The Problem: In DMVS, the silicon atom is shielded by two methyl groups and a vinyl group. This "Umbrella Effect" physically blocks the leaving group (Cl or OEt) from approaching the surface silanol.

  • The Consequence: The reaction is kinetically slow. Under standard room-temperature conditions used for APTES or simple linkers, DMVS will simply physisorb (sit on top) without forming a covalent bond, leading to coating failure during wash steps.[1]

StericHindrance cluster_0 The Kinetic Barrier cluster_1 The Solution Silane DMVS Molecule (Me2ViSi-X) Barrier Steric Repulsion (Methyl Groups) Silane->Barrier Approaches Bond Covalent Bond (Si-O-Si) Silane->Bond Successful Coupling Surface Surface Silanol (Si-OH) Barrier->Surface Blocks Access Heat Thermal Energy (>60°C) Heat->Barrier Overcomes Energy Barrier Catalyst Nucleophilic Catalyst (e.g., DMAP/Imidazole) Catalyst->Silane Increases Electrophilicity

Figure 1: The kinetic competition between steric repulsion and bond formation. Without heat or catalysis, the methyl groups prevent the necessary orbital overlap for reaction.

Module 2: Optimization Protocols

Do not use "standard" silanization recipes (like 1 hour at RT). They will fail for DMVS. Choose one of the following high-energy protocols.

Protocol A: Liquid Phase (Catalytic Method)

Best for: Glass slides, silica particles, and batch processing.[1]

Reagents:

  • Silane: Chloro(dimethyl)vinylsilane (Avoid alkoxy if possible; Cl is a better leaving group for hindered systems).

  • Solvent: Anhydrous Toluene (Critical: Water causes dimerization).

  • Base/Catalyst: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP).[1]

Step-by-Step:

  • Pre-treatment: Clean substrate with Piranha solution (3:1 H2SO4:H2O2) for 30 min to maximize surface -OH density. Warning: Piranha is explosive with organics.[1] Rinse with DI water and dry at 120°C for 2 hours.

  • Reaction Mix: Under nitrogen/argon atmosphere, prepare a 2% (v/v) solution of DMVS in anhydrous toluene.

  • Catalysis: Add 1% (v/v) Triethylamine .

    • Why? TEA scavenges the HCl byproduct (driving equilibrium) and acts as a weak nucleophilic catalyst. For extremely difficult substrates, add a crystal of DMAP.[1]

  • Incubation: Immerse substrate.[1] Heat to 60–80°C for 12–24 hours .

    • Note: The heat provides the thermodynamic push to overcome the methyl steric barrier.

  • Washing: Rinse rigorously with Toluene

    
     Ethanol 
    
    
    
    Water.[1] Sonicate in Ethanol for 5 mins to remove physisorbed dimers.
  • Curing: Bake at 110°C for 1 hour to condense any remaining silanols.

Protocol B: Vapor Phase Deposition (The "Clean" Method)

Best for: Microfluidics, AFM tips, and preventing aggregation.[1]

Step-by-Step:

  • Setup: Place substrates in a vacuum desiccator or plasma cleaner chamber.[1]

  • Silane Source: Place 200 µL of DMVS in a small open vial inside the chamber.

  • Vacuum: Pump down to <10 mTorr. Isolate the pump (static vacuum).

  • Deposition: Allow vapor to react for 2–4 hours .

    • Optimization: If possible, heat the entire chamber to 60°C. If heating isn't possible, extend time to 12 hours.

  • Post-Process: Vent and bake substrates at 110°C for 30 mins.

Module 3: Troubleshooting & FAQs

Use this decision tree to diagnose failure modes.

Troubleshooting Problem Issue: Poor Functionalization Check1 Check Contact Angle (WCA) Problem->Check1 LowWCA WCA < 70° (Too Hydrophilic) Check1->LowWCA Low Coverage HighWCA WCA > 95° (Too Hydrophobic/Rough) Check1->HighWCA Excess Deposition Sol1 Solution: Increase Temp or Add DMAP LowWCA->Sol1 Sol3 Solution: Check Water Content (Prevent Dimerization) LowWCA->Sol3 Sol2 Solution: Switch to Vapor Phase HighWCA->Sol2

Figure 2: Diagnostic workflow for DMVS surface modification.

FAQ: Specific Scenarios

Q1: I see a white hazy residue on my glass after reaction. What is it? A: This is "silane dust."[1] Because DMVS cannot form a polymer network, this residue is likely dimers (Me2ViSi-O-SiViMe2) formed by reaction with ambient moisture in the solvent.[1] These dimers physisorb to the glass but don't bond.

  • Fix: Switch to strictly anhydrous toluene and handle under nitrogen. Sonicate your samples in ethanol after the reaction to remove this loose debris.

Q2: My contact angle is only 60°, but literature says it should be ~85°. Why? A: You have low surface density due to steric hindrance.[1] The "umbrella" of the methyl groups is preventing the silane from packing tightly.

  • Fix: You cannot force them to pack tighter than their steric bulk allows, but you can ensure every available silanol is hit.[1] Increase reaction time to 24 hours and ensure your reaction temperature is >60°C.

Q3: Can I use the Ethoxy- variant (Ethoxydimethylvinylsilane) instead of the Chloro-? A: You can, but it is significantly less reactive. The ethoxy leaving group is poorer than chloride.

  • Adjustment: If you must use alkoxy (to avoid acidic HCl byproducts), you must use a catalyst (like 1% acetic acid for hydrolysis or an amine for condensation) and curing temperatures must be higher (>100°C).[1]

Module 4: Data Reference

Expected Physicochemical Properties of DMVS Surfaces

ParameterValue / CharacteristicNotes
Water Contact Angle (WCA) 80° – 90°Lower than octadecyl (110°) but higher than clean glass (<10°).[1]
Layer Thickness ~0.6 – 0.8 nmStrictly monolayer.[1] Cannot form multilayers covalently.
Surface Stability ModerateLess stable than trichlorosilanes (3 anchors) but sufficient for subsequent reactions.
Reactivity Vinyl group availableReady for thiol-ene click or olefin metathesis.[1]

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2][3] (Technical Brochure).[2] Gelest.

  • Arkles, B. Hydrophobicity, Hydrophilicity and Silane Surface Modification.[1] Gelest, Inc.[1][2][3][4]

  • Fadeev, A. Y., & McCarthy, T. J. (2000).[1] Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silicon. Langmuir.[1]

  • Pohl, E. R., et al. (2000).[1] Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. CRC Press.[1][5]

  • Zhang, F., et al. (2011).[1] The use of dynamic surface chemistries to control MSC isolation and function.[6] Biomaterials.[1][2]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Analysis of Dimethylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral analysis of Dimethylvinylsilane (DMVS) , a critical organosilicon intermediate. It is designed for researchers requiring precise structural validation and comparison against common alternatives like Trimethylvinylsilane (TMVS).

Executive Summary

Dimethylvinylsilane (DMVS) represents a unique class of "dual-functional" organosilanes. Unlike its sterically similar analog Trimethylvinylsilane (TMVS) , DMVS possesses a reactive silicon-hydride (Si-H) bond in addition to the vinyl group. This duality allows it to serve as a hydride donor in hydrosilylation curing and a capping agent in polymer synthesis.

This guide provides a definitive assignment of the 1H NMR spectrum of DMVS, contrasting its spectral fingerprint with TMVS and Chlorodimethylvinylsilane (CDVS) to aid in purity assessment and reaction monitoring.

Technical Deep Dive: The DMVS Spectral Fingerprint
1.1 Molecular Structure & Symmetry

DMVS (


) consists of a central silicon atom bonded to:
  • One Vinyl group (

    
    ) – An ABC spin system.
    
  • Two Methyl groups (

    
    ) – Chemically equivalent.
    
  • One Hydride (

    
    ) – The diagnostic probe.
    
1.2 1H NMR Peak Assignment (Experimental & Predicted)

The spectrum is characterized by three distinct regions. The presence of the Si-H bond introduces coupling complexities absent in TMVS.

Table 1: 1H NMR Assignment for Dimethylvinylsilane (CDCl3, 400 MHz)

SignalChemical Shift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Assignment
A 0.10 - 0.15 6HDoublet (d)

Si-CH3 (Methyls)
B 3.90 - 4.10 1HSeptet (sept)

Si-H (Hydride)
C 5.70 - 5.80 1Hdd

Vinyl (

, terminal cis)
D 5.95 - 6.05 1Hdd

Vinyl (

, terminal trans)
E 6.10 - 6.25 1Hdd

Vinyl (

, internal)

Note on Couplings:

  • Signal A (Methyls): Appears as a doublet due to coupling with the single Si-H proton. In TMVS, this is a singlet.

  • Signal B (Si-H): Appears as a septet (or broad multiplet) due to coupling with the 6 equivalent methyl protons.

  • Vinyl Region: Exhibits the characteristic "Roofing Effect" of an AMX/ABC system. The Silicon atom is electropositive, shielding the vinyl protons relative to purely carbon-based alkenes (typically 5.0–6.0 ppm).

Comparative Analysis: DMVS vs. Alternatives

Selecting the right silane depends on the required reactivity. The NMR spectrum is the primary tool for distinguishing these colorless liquids.

Table 2: Spectral Comparison of Common Vinyl Silanes

FeatureDimethylvinylsilane (DMVS) Trimethylvinylsilane (TMVS) Chlorodimethylvinylsilane (CDVS)
Formula



Si-Me Shift

0.12 (Doublet)

0.07 (Singlet)

0.45 (Singlet)
Si-H Signal

4.0 (Septet)
Absent Absent
Vinyl Shift Shielded (

5.7–6.2)
Shielded (

5.6–6.1)
Deshielded (

5.9–6.4)
Reactivity Hydrosilylation (Curing)Steric Bulk / ProtectionNucleophilic Substitution
Diagnostic Si-H Peak Singlet Methyls Downfield Methyls
Why this matters:
  • Purity Check: If you are using TMVS as a reference and see a doublet at 0.12 ppm or a multiplet at 4.0 ppm, your sample is contaminated with DMVS (or vice versa).

  • Electronic Effects: The Chlorine in CDVS is electronegative, deshielding the methyl protons significantly (+0.4 ppm shift) compared to DMVS and TMVS.

Experimental Protocol: Reliable Acquisition

Organosilanes are volatile and often moisture-sensitive. This protocol ensures reproducible data.

Step-by-Step Methodology:

  • Solvent Selection: Use Chloroform-d (

    
    )  dried over molecular sieves.
    
    • Reasoning: Water in the solvent can hydrolyze the Si-H or Si-Cl bonds, creating silanols (

      
      ) that alter chemical shifts.
      
  • Sample Preparation:

    • Dissolve 10–15 mg of DMVS in 0.6 mL

      
      .
      
    • Crucial: Use a high-precision NMR tube to prevent evaporation during the run.

    • Tip: Do not heat the sample; DMVS has a low boiling point (~37°C).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
       (ensures accurate integration of the long 
      
      
      
      relaxation times of Silicon-methyls).
    • Relaxation Delay (D1): Set to

      
       seconds. Silicon-attached protons relax slowly; insufficient delay leads to under-integration of the methyl peak.
      
    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Reference the residual

      
       peak to 7.26 ppm.
      
    • Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine vinyl couplings.

Visualization of Logic & Mechanism
Figure 1: Spectral Assignment Decision Tree

This logic flow helps confirm the identity of an unknown vinyl silane sample.

NMR_Assignment_Logic Start Unknown Vinyl Silane Sample Check_SiH Check 3.5 - 4.5 ppm Region Start->Check_SiH SiH_Present Signal Present (Septet)? Check_SiH->SiH_Present Is_DMVS Likely Dimethylvinylsilane (DMVS) SiH_Present->Is_DMVS Yes No_SiH No Signal SiH_Present->No_SiH No Check_Me Check 0.1 ppm Region Is_DMVS->Check_Me Me_Doublet Doublet observed? Check_Me->Me_Doublet Confirm_DMVS CONFIRMED: DMVS Me_Doublet->Confirm_DMVS Yes Check_Me_Shift Check Methyl Shift Position No_SiH->Check_Me_Shift Shift_Low ~0.0 - 0.1 ppm (Singlet) Check_Me_Shift->Shift_Low Shift_High > 0.3 ppm (Singlet) Check_Me_Shift->Shift_High Result_TMVS Trimethylvinylsilane (TMVS) Shift_Low->Result_TMVS Result_CDVS Chlorodimethylvinylsilane (CDVS) Shift_High->Result_CDVS

Caption: Decision logic for distinguishing DMVS from common analogs based on 1H NMR signals.

Figure 2: Hydrosilylation Monitoring Workflow

DMVS is often used to crosslink vinyl polymers. Monitoring the disappearance of the Si-H peak is the standard QC method.

Hydrosilylation_Monitor Reactants Reactants: DMVS (Si-H) + Olefin Catalyst Add Pt Catalyst (Karstedt's) Reactants->Catalyst Intermediate Reaction Progress Catalyst->Intermediate NMR_Check 1H NMR Check (Focus: 4.0 ppm) Intermediate->NMR_Check Sampling Outcome_A Peak Remains: Incomplete Cure NMR_Check->Outcome_A Outcome_B Peak Vanished: Full Conversion NMR_Check->Outcome_B

Caption: Workflow for monitoring the consumption of the Si-H moiety in DMVS during hydrosilylation reactions.

References
  • PubChem. (2025). Dimethyl(vinyl)silane | C4H10Si | CID 640004. National Library of Medicine. [Link]

  • Kawanami, Y., et al. (2000). Rh(I)-Catalyzed Dehydrogenative Silylation of Divinylsilanes. Bulletin of the Chemical Society of Japan. (Provides coupling constants for dimethylvinylsilyl moieties). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard reference for solvent residual peaks). [Link]

A Senior Application Scientist's Guide to the Characterization of Si-Vinyl Bond Stretching in Dimethylvinylsilane: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Si-Vinyl Moiety

In the landscape of organosilicon chemistry, the vinylsilane functional group (Si-CH=CH₂) stands out as a cornerstone for innovation. Its unique reactivity makes it an essential building block in the synthesis of advanced polymers, a critical coupling agent for reinforcing composites, and a key participant in hydrosilylation reactions—a process fundamental to the silicone industry. Dimethylvinylsilane serves as an excellent and structurally simple model compound for studying the characteristics of this vital moiety.

Accurate characterization of the Si-Vinyl bond is not merely an academic exercise; it is a necessity for quality control, reaction monitoring, and the development of new materials. While several analytical techniques can probe this functional group, Fourier Transform Infrared (FTIR) spectroscopy offers a powerful combination of speed, sensitivity, and specificity, making it the workhorse for routine analysis.

This guide provides an in-depth exploration of the FTIR characterization of dimethylvinylsilane. We will dissect its vibrational spectrum, present a robust experimental protocol, and objectively compare the capabilities of FTIR with complementary techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.

FTIR Spectroscopy: A Direct View of Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its constituent bonds into higher vibrational states. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, providing a unique "fingerprint" of the molecule's functional groups.[1]

Key Vibrational Modes of the Si-Vinyl Group

For dimethylvinylsilane, the Si-Vinyl group gives rise to several characteristic absorption bands. The most prominent and analytically useful are:

  • =C-H Stretching: The stretching of the carbon-hydrogen bonds on the vinyl group's double bond. This typically appears at wavenumbers just above 3000 cm⁻¹. For vinyl silanes, a peak around 3060 cm⁻¹ is characteristic of this vibration.[2]

  • C=C Stretching: The stretching of the carbon-carbon double bond. This vibration is a hallmark of the vinyl group and is found in a relatively clean region of the spectrum. For Si-CH=CH₂ groups, this band is reliably observed near 1600 cm⁻¹.[3][4]

  • =C-H Bending (Out-of-Plane): The bending or "wagging" vibrations of the C-H bonds relative to the plane of the double bond. These produce strong, sharp bands in the fingerprint region, typically around 1010 cm⁻¹ and 960 cm⁻¹.[3]

  • Si-C Stretching: While present, the Si-C bond vibration is often found in the complex fingerprint region and can be less diagnostically useful than the vinyl-specific modes.

The presence of dimethyl groups adds characteristic Si-CH₃ bands, such as the symmetric bend near 1258 cm⁻¹ and the asymmetric rock around 790 cm⁻¹, which can help confirm the overall structure.[5]

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like dimethylvinylsilane due to its simplicity and the elimination of sample preparation steps like dilution.[6]

Objective: To obtain a clean, reproducible FTIR spectrum of liquid dimethylvinylsilane for qualitative and quantitative analysis.

Instrumentation: A modern FTIR spectrometer equipped with a single-bounce diamond ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the interferometer and light source.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Apply a solvent known to dissolve organosilanes (e.g., isopropanol or acetone), wipe with a lint-free swab, and allow it to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. By ratioing the sample spectrum against this background, these environmental and instrumental artifacts are computationally removed, isolating the sample's true absorption profile.

  • Sample Application: Place a single drop of dimethylvinylsilane onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

  • Data Validation and Cleaning:

    • Inspect the final spectrum. The baseline in non-absorbing regions (e.g., >3800 cm⁻¹) should be flat and close to zero absorbance.

    • Clean the ATR crystal thoroughly as described in Step 2. This self-validating step ensures the instrument is ready for the next sample and confirms the previous sample has been completely removed.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (I_R) A->B C 3. Apply Liquid Sample B->C D 4. Acquire Sample Spectrum (I_S) C->D E 5. Calculate Absorbance A = -log(I_S / I_R) D->E F 6. Identify Characteristic Peaks (e.g., C=C at 1600 cm⁻¹) E->F G 7. Clean ATR Crystal F->G

Caption: Experimental workflow for ATR-FTIR analysis of dimethylvinylsilane.

A Comparative Overview: FTIR and Its Alternatives

While FTIR is highly effective, a comprehensive understanding requires acknowledging the strengths of other analytical techniques. The choice of method is dictated by the specific analytical question being asked—from simple identification to detailed structural elucidation.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy but relies on a different physical principle: the inelastic scattering of light.[7] A key selection rule is that a vibration must induce a change in the molecule's polarizability to be Raman-active. This makes it highly complementary to FTIR.

  • Advantages for Si-Vinyl Analysis:

    • Strong C=C and Si-C Signals: Symmetrical, non-polar bonds like C=C and Si-C often produce strong Raman signals, whereas they can be weaker in the IR spectrum. This can be advantageous for studying the core vinylsilane skeleton.

    • Minimal Water Interference: Water is a very weak Raman scatterer, making it an excellent solvent for analyzing samples in aqueous media, a key advantage in certain applications.

  • Disadvantages:

    • Fluorescence Interference: Impurities in the sample can fluoresce when excited by the laser, potentially overwhelming the weaker Raman signal.

    • Lower Intrinsic Signal: Raman scattering is a much less efficient process than IR absorption, often requiring more sensitive detectors or longer acquisition times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H, ¹³C, ²⁹Si) within a magnetic field, providing detailed information about atomic connectivity and the chemical environment.[8]

  • Advantages for Si-Vinyl Analysis:

    • Unambiguous Structural Detail: ¹H and ¹³C NMR can definitively identify the vinyl protons and carbons, and their coupling patterns reveal neighboring atoms.

    • Direct Silicon Probing: ²⁹Si NMR provides direct information about the silicon atom's environment, such as the number and type of substituents.[9][10] This is invaluable for distinguishing between different silane species in a mixture.

    • Inherent Quantitation: The area of an NMR peak is directly proportional to the number of nuclei it represents, making NMR an excellent tool for quantitative analysis without the need for calibration curves (if relaxation delays are sufficient).

  • Disadvantages:

    • Low Sensitivity of ²⁹Si: The ²⁹Si isotope has a low natural abundance (4.7%) and a small gyromagnetic ratio, resulting in inherently low sensitivity and requiring longer experiment times or higher concentrations.[8]

    • Complexity and Cost: NMR spectrometers are significantly more expensive and complex to operate and maintain than FTIR instruments.

At-a-Glance Comparison
FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy (¹H, ¹³C, ²⁹Si)
Primary Information Functional Group IdentificationFunctional Group IdentificationComplete Molecular Structure & Connectivity
Si-Vinyl Signature ν(C=C) ~1600 cm⁻¹, ν(=C-H) ~3060 cm⁻¹Strong ν(C=C) and ν(Si-C) signalsDistinct chemical shifts for vinyl H, C, and Si
Sensitivity High (µg - ng)Moderate to HighLow (mg), especially for ²⁹Si
Sample Preparation Minimal (especially with ATR)Minimal; sample may need purification to avoid fluorescenceDissolution in deuterated solvent
Speed Very Fast (< 1 minute)Fast (1-5 minutes)Slow (minutes to hours for ²⁹Si)
Cost & Complexity LowModerateHigh
Key Advantage Speed, simplicity, robust for routine QCComplementary to IR, strong for non-polar bondsUnambiguous structural elucidation

Influences on the Si-Vinyl Vibrational Frequency

The precise position of an IR absorption band is sensitive to the local chemical environment. Understanding these influences is key to expert-level spectral interpretation.[11]

  • Electronegativity of Substituents: Attaching an electronegative atom (e.g., chlorine, oxygen) to the silicon atom withdraws electron density from the Si-Vinyl bond. This inductive effect can alter bond strengths and lead to a shift in the vibrational frequencies of the C=C and Si-C bonds.[12] For instance, the frequencies in chlorodimethylvinylsilane would be expected to shift compared to dimethylvinylsilane.

  • Conjugation and Resonance: If the vinyl group is part of a larger conjugated system, its C=C stretching frequency will typically decrease due to delocalization of the π-electrons, which weakens the double bond character.[13]

  • Physical State: Intermolecular interactions differ between the gas, liquid, and solid states, which can cause slight shifts in peak positions and changes in peak shapes.[14][15]

Caption: Relationship between molecular structure, vibrations, and the FTIR spectrum.

Conclusion

For the rapid and reliable characterization of the Si-Vinyl bond in molecules like dimethylvinylsilane, FTIR spectroscopy remains the preeminent technique . Its ability to provide a direct and sensitive signature of the key C=C and =C-H vibrations in under a minute, with minimal sample preparation, makes it an indispensable tool for quality control, reaction monitoring, and routine identification.

However, the role of a senior scientist is to select the right tool for the job. When the analytical need shifts from "Is it there?" to "What is its exact structural context?", NMR spectroscopy offers unparalleled, definitive answers. For applications where the Si-Vinyl moiety is on a surface or within a system prone to fluorescence, Raman spectroscopy provides a powerful and often superior alternative. A multi-technique approach, grounded in a solid understanding of each method's strengths, is the hallmark of a robust analytical strategy in modern chemical research and development.

References

  • Quantitative FT-IR diffuse reflectance analysis of vinyl silanes on an aluminum hydroxide substrate. Taylor & Francis Online. [Link]

  • Conformational equilibrium in dimethyl vinyl fluorosilane studied by infrared and Raman spectroscopy. ResearchGate. [Link]

  • Conformational equilibrium in dimethylvinylsilane and dimethylvinylsilane-d1 studied by infrared and Raman spectroscopy and by ab initio calculations. ResearchGate. [Link]

  • Vibrational-rotational analysis of some of the fundamentals of vinylsilane. ScienceDirect. [Link]

  • Quantitative FT-IR diffuse reflectance analysis of vinyl silanes on an aluminum hydroxide substrate. Taylor & Francis Online. [Link]

  • The Infrared and Raman Spectra and Conformational Equilibrium of Chlormethyl Dimethyl Chlorosilane. ResearchGate. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council. [Link]

  • Can FT-IR be used for Quantitative Analysis? Richmond Scientific. [Link]

  • Silicon NMR on Spinsolve benchtop spectrometers. Magritek. [Link]

  • Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate. [Link]

  • FTIR analysis of silane grafted high density polyethylene. Loughborough University Institutional Repository. [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]

  • What Raman spectroscopy can tell you. Renishaw. [Link]

  • Solid-State 29Si NMR Study of RSiSiR: A Tool for Analyzing the Nature of the Si−Si Bond. Journal of the American Chemical Society. [Link]

  • (29Si) Silicon NMR. University of Ottawa. [Link]

  • FTIR spectra for: (a) pm-Si:H films, (b) lc-Si:H films. ResearchGate. [Link]

  • Coupled interactions occur when. University of Calgary. [Link]

  • Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. SciELO Colombia. [Link]

  • FTIR Studies of H2O and D2O Decomposition on Porous Silicon Surfaces. Defense Technical Information Center. [Link]

  • FTIR absorption spectra of Si-N, Si-H and N-H stretching mode before... ResearchGate. [Link]

  • Probing vibrational modes via FTIR spectroscopy. ResearchGate. [Link]

  • Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS). ResearchGate. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. [Link]

  • The Surface of Nanoparticle Silicon as Studied by Solid-State NMR. NIH National Center for Biotechnology Information. [Link]

  • Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • FTIR frequencies of the Si-O stretching vibration, for N series () and... ResearchGate. [Link]

Sources

A Comparative Analysis of the Reactivity of Dimethylvinylsilane and Trimethylvinylsilane for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the nuanced reactivity differences between dimethylvinylsilane and trimethylvinylsilane, supported by experimental data and mechanistic insights.

In the landscape of organosilicon chemistry, vinylsilanes stand out as versatile building blocks, pivotal in a myriad of synthetic transformations. Their utility in drug development and materials science is well-established, owing to their role in reactions such as hydrosilylation, cross-coupling, and polymerization. Among the various vinylsilanes, dimethylvinylsilane and trimethylvinylsilane are two of the most fundamental and frequently utilized reagents. While structurally similar, the substitution of a single methyl group for a hydrogen atom on the silicon center imparts subtle yet significant differences in their reactivity. This guide provides a comprehensive comparison of dimethylvinylsilane and trimethylvinylsilane, delving into the electronic and steric factors that govern their behavior in key chemical reactions, supported by available experimental data and detailed protocols.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the vinyl group in both dimethylvinylsilane and trimethylvinylsilane is intrinsically linked to the electronic and steric nature of the silyl substituent.

Electronic Effects: The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond. In trimethylvinylsilane, the three electron-donating methyl groups increase the electron density on the silicon atom compared to the two methyl groups and one hydrogen atom in dimethylvinylsilane. This difference in electron density at the silicon atom can influence the polarization of the C=C bond of the vinyl group and its susceptibility to electrophilic or nucleophilic attack. The substitution of a trimethylsilyl group can alter the electronic properties of molecules, providing a pathway for functionalization[1].

Steric Effects: The trimethylsilyl group is sterically more demanding than the dimethylsilyl group[2]. This increased bulk can hinder the approach of reagents to the vinyl group or the silicon center, thereby influencing reaction rates and, in some cases, the regioselectivity of the reaction. The Taft steric parameter (Es) is often used to quantify these effects in organosilicon chemistry[3].

These fundamental differences in electronic and steric profiles are the primary drivers for the observed variations in reactivity between these two vinylsilanes.

Comparative Reactivity in Key Transformations

The practical implications of these electronic and steric differences become evident when comparing the performance of dimethylvinylsilane and trimethylvinylsilane in common synthetic applications.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. Both dimethylvinylsilane (which possesses a Si-H bond) and trimethylvinylsilane (which can act as a substrate for hydrosilylation with another silane) are relevant to this reaction class.

Dimethylvinylsilane as a Hydrosilylating Agent: Dimethylvinylsilane can itself act as a hydrosilylating agent. The reactivity of its Si-H bond is influenced by the electron-donating methyl groups and the vinyl group.

Trimethylvinylsilane as a Substrate: Trimethylvinylsilane is a common substrate in hydrosilylation reactions, where a hydrosilane adds across its vinyl group. The steric bulk of the trimethylsilyl group can influence the regioselectivity of this addition. For terminal alkynes, issues of both regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) are critical considerations[4].

While direct kinetic comparisons are scarce in the literature, the general principles of hydrosilylation suggest that the less sterically hindered nature of the vinyl group in dimethylvinylsilane might lead to faster reaction rates when it acts as a substrate compared to trimethylvinylsilane, assuming similar electronic effects on the double bond. The mechanism of metal-catalyzed hydrosilylation often involves coordination of the alkene to a metal center, a step that can be sensitive to steric hindrance[5].

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene with a Hydrosilane

This protocol provides a general procedure for the hydrosilylation of a terminal alkene using a platinum catalyst. This can be adapted to compare the reactivity of different vinylsilanes as substrates.

Materials:

  • Terminal alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, 2% Pt)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkene (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the hydrosilane (1.2 mmol) to the flask via syringe.

  • Add Karstedt's catalyst (0.001 mmol Pt) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by GC-MS or 1H NMR spectroscopy.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.

G prep Preparation reagents Add alkene and solvent to flask prep->reagents add_silane Add hydrosilane reagents->add_silane add_catalyst Add Karstedt's catalyst add_silane->add_catalyst reaction Reaction add_catalyst->reaction stir Stir at room temperature reaction->stir monitor Monitor by GC-MS or NMR stir->monitor workup Work-up & Purification monitor->workup concentrate Remove solvent workup->concentrate purify Purify product concentrate->purify

Caption: Catalytic cycle of the silyl-Heck reaction.

Polymerization

Both dimethylvinylsilane and trimethylvinylsilane can undergo polymerization through various mechanisms, including anionic and radical pathways.

Anionic Polymerization: The anionic polymerization of vinylsilanes is possible due to the ability of silicon to stabilize an adjacent carbanion. The polymerization of trimethylvinylsilane initiated by alkyllithiums has been reported to proceed in high yields, producing polymers with narrow molecular weight distributions.[6] The steric bulk of the trimethylsilyl group likely plays a role in the propagation step. While specific comparative data is limited, it is conceivable that the smaller dimethylsilyl group in dimethylvinylsilane could lead to different polymerization kinetics and polymer properties.

Radical Polymerization: Radical polymerization of vinylsilanes is also a viable method for producing polysilanes. The reactivity of the vinyl group towards radical addition is influenced by both steric and electronic factors. While a direct comparison of dimethylvinylsilane and trimethylvinylsilane in radical polymerization is not extensively documented, studies on related vinyl monomers suggest that steric hindrance can affect the rate of polymerization.[7]

Table 1: Summary of Reactivity Comparison

Reaction TypeDimethylvinylsilaneTrimethylvinylsilaneKey Differentiating Factors
Hydrosilylation Can act as a hydrosilylating agent. As a substrate, likely more reactive due to less steric hindrance.Common substrate. Steric bulk influences regioselectivity.Steric hindrance of the silyl group.
Heck/Silyl-Heck Expected to be a good substrate, potentially with faster kinetics due to less steric hindrance.A well-established substrate with high yields reported in silyl-Heck reactions.Steric hindrance and electronic effects of the silyl group.
Polymerization Can undergo anionic and radical polymerization. Less steric bulk may influence polymerization kinetics and polymer properties.Anionic polymerization yields polymers with narrow MWD. Steric bulk is a significant factor.Steric hindrance of the silyl group.

Conclusion

The choice between dimethylvinylsilane and trimethylvinylsilane in a synthetic strategy depends on the specific requirements of the reaction. Trimethylvinylsilane, with its greater steric bulk, can offer advantages in controlling regioselectivity, and its reactivity is well-documented in a variety of transformations. Dimethylvinylsilane, on the other hand, presents a less sterically encumbered vinyl group, which may lead to higher reaction rates in certain cases. Furthermore, the presence of the Si-H bond in dimethylvinylsilane opens up its application as a hydrosilylating agent.

For researchers and drug development professionals, understanding these subtle yet impactful differences is crucial for optimizing reaction conditions, improving yields, and achieving desired product outcomes. While direct comparative studies are not always available, a thorough understanding of the underlying principles of steric and electronic effects allows for rational prediction of their relative reactivities. Further kinetic studies directly comparing these two fundamental vinylsilanes would be a valuable contribution to the field of organosilicon chemistry.

References

  • Reid, W. B., & Watson, D. A. (2015). Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. Advanced Synthesis & Catalysis, 357(10), 2333–2337. [Link]

  • Sarkar, T. K. (2002). Steric Effects of Silyl Groups. In Science of Synthesis (Vol. 4, pp. 1-45). Thieme. [Link]

  • Panov, D., Ploom, A., & Tuulmets, A. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Main Group Metal Chemistry, 29(5-6), 299-306. [Link]

  • Hirao, A., Oie, T., & Nakahama, S. (1998). Anionic Synthesis of Narrow Molecular Weight Distribution Poly(trimethylvinylsilane) (PTMVS), Polystyrene−PTMVS Block Copolyme. Macromolecules, 31(10), 3226-3230. [Link]

  • Watson, D. A., & Martin, S. E. S. (2012). Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. Topics in Current Chemistry, 327, 25-50. [Link]

  • Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330–13333. [Link]

  • Peterson, E. A. (2010). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Link]

  • ResearchGate. (2025). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]

  • Marciniec, B. (Ed.). (2009).
  • Krylov, F. D., Bezlepkina, K. A., Milenin, S., & Muzafarov, A. M. (2025). Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. Polymers, 17(1), 1. [Link]

  • Itami, K., Nokami, T., & Yoshida, J. I. (2002). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. Journal of the American Chemical Society, 124(1), 15-23. [Link]

  • Mayr, H., & Ofial, A. R. (2014). Electrophilic alkylations of vinylsilanes: a comparison of α-and β-silyl effects. Chemistry–A European Journal, 20(4), 1103-1110. [Link]

  • Sato, T., & Abe, M. (2008). Radical polymerization behavior of dimethyl vinylphosphonate: Homopolymerization and copolymerization with trimethoxyvinylsilane. Journal of Applied Polymer Science, 109(2), 1037-1043. [Link]

  • Wikipedia. (2023). Hydrosilylation. [Link]

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. Polymer Journal, 20(9), 771-777. [Link]

  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Anionic Vinyl Polymerization. In Controlled/Living Radical Polymerization (pp. 1-39). Springer, Berlin, Heidelberg. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2004(5), 333-363. [Link]

  • Gandon, V., & Fensterbank, L. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. [Link]

  • Sato, T., & Abe, M. (2005). Radical polymerization behavior of trimethoxyvinylsilane. Journal of Polymer Science Part A: Polymer Chemistry, 43(23), 5864-5871. [Link]

  • Platé, N. A., & Litvinov, V. M. (1995). Anionic polymerization of vinyltrimethylsilane and properties of the polymer. Polymer Science Series A, 37(10), 1010-1015. [Link]

Sources

A Senior Application Scientist's Guide to Validating Surface Coverage of Dimethylvinylsilane on Inorganic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to precisely engineer surface properties is paramount. The functionalization of inorganic substrates with organosilanes, such as dimethylvinylsilane (DMVS), is a cornerstone technique for tailoring surface chemistry, enabling applications from advanced drug delivery systems to biocompatible implants and robust diagnostic platforms. However, the mere deposition of a silane layer is insufficient; rigorous validation of its surface coverage, quality, and stability is critical to ensure reproducible and reliable performance.

This guide provides an in-depth technical comparison of methodologies for validating the surface coverage of dimethylvinylsilane. It moves beyond a simple listing of techniques to offer a comparative analysis against common alternatives, grounded in experimental data and field-proven insights. Here, we dissect the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your surface modification workflows.

The Criticality of Validating Silane Surface Coverage

The efficacy of a dimethylvinylsilane-modified surface is intrinsically linked to the quality of the organosilane layer. Incomplete coverage can lead to inconsistent surface properties, poor adhesion of subsequent layers, and unpredictable biological interactions. Conversely, the formation of multilayers or aggregates can result in a disordered surface with reduced functionality and potential for delamination. Therefore, the goal is typically to achieve a uniform, covalently bound monolayer. The validation techniques discussed herein provide the necessary tools to ascertain the degree to which this ideal has been achieved.

A Comparative Overview of Key Validation Techniques

A multi-faceted approach, employing a combination of surface-sensitive analytical techniques, is essential for a comprehensive validation of DMVS surface coverage. Each technique offers unique insights into the chemical composition, topography, thickness, and molecular orientation of the silane layer.

Technique Principle Information Obtained Strengths Limitations
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron energies ejected by X-ray irradiation.Elemental composition, chemical states, and layer thickness.Highly surface-sensitive, quantitative, provides chemical bonding information.Requires high vacuum, potential for X-ray induced damage to the monolayer.[1]
Contact Angle Goniometry Measurement of the angle at which a liquid interface meets a solid surface.Surface hydrophobicity/hydrophilicity, surface energy.Simple, rapid, and sensitive to the outermost surface layer.Indirect measure of coverage, influenced by surface roughness and chemical heterogeneity.
Atomic Force Microscopy (AFM) Scanning a sharp tip over the surface to map topography.Surface morphology, roughness, and detection of aggregates or pinholes.High spatial resolution, can be performed in liquid environments.Does not provide chemical information, tip-sample interactions can damage soft layers.
Ellipsometry Measurement of the change in polarization of light upon reflection from a surface.Film thickness with sub-nanometer resolution, refractive index.[2][3][4]Non-destructive, high precision for thin films.[2][5]Requires a model for data interpretation, less sensitive to chemical composition.[6]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal.Real-time monitoring of mass adsorption and viscoelastic properties of the forming layer.[7]Highly sensitive to mass changes, provides kinetic information on the silanization process.Indirect measurement of coverage, requires specialized sensor surfaces.
Sum-Frequency Generation (SFG) Vibrational Spectroscopy A nonlinear optical technique that provides vibrational spectra of interfaces.Molecular orientation and ordering of the vinyl groups at the surface.Inherently surface-specific, provides information on molecular conformation.[8]Requires complex laser systems, data analysis can be challenging.

Comparative Analysis: Dimethylvinylsilane vs. Alternative Vinyl-Functionalized Silanes

The choice of vinyl-functionalized silane can significantly impact the resulting surface properties. Here, we compare dimethylvinylsilane (DMVS) with two other commonly used alternatives: vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES).

Silane Structure Reactivity Monolayer Quality Hydrophobicity (Typical Water Contact Angle on Silica) Hydrolytic Stability
Dimethylvinylsilane (DMVS) CH₂=CH-Si(CH₃)₂ClHigh (chlorosilane)Can form well-ordered monolayers due to fewer reactive groups, reducing the likelihood of polymerization.~90-100°Good, forms stable Si-O-substrate bonds.
Vinyltrimethoxysilane (VTMS) CH₂=CH-Si(OCH₃)₃Moderate (trimethoxysilane), faster hydrolysis than ethoxy groups.[9]Prone to form multilayers and aggregates due to three reactive groups.[10]~70-80°[11]Moderate, methoxy groups are more susceptible to hydrolysis than ethoxy groups.[12]
Vinyltriethoxysilane (VTES) CH₂=CH-Si(OC₂H₅)₃Lower than VTMS (triethoxysilane), slower hydrolysis.[9]Can form more controlled layers than VTMS due to slower reactivity.~75-85°Good, ethoxy groups offer better hydrolytic stability than methoxy groups.[5]

Key Insights from the Comparison:

  • Reactivity and Monolayer Control: DMVS, with its single reactive chloro group, offers greater control over monolayer formation, minimizing the risk of uncontrolled polymerization and aggregation that can occur with trialkoxysilanes like VTMS and VTES.[10] The faster hydrolysis rate of VTMS compared to VTES can make it more challenging to achieve a uniform monolayer.[9]

  • Hydrophobicity: The presence of two methyl groups in DMVS contributes to a more hydrophobic surface compared to the surfaces formed by VTMS and VTES, which is reflected in the higher water contact angles.

  • Hydrolytic Stability: While all form relatively stable bonds, the Si-O bonds formed from chlorosilanes are generally robust. Between the alkoxysilanes, VTES offers slightly better hydrolytic stability due to the slower hydrolysis of the ethoxy groups.[5][12]

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of your surface functionalization, the following detailed protocols and workflows are provided.

I. Surface Preparation and Silanization Workflow

A pristine and well-activated inorganic substrate is a prerequisite for successful silanization. The following workflow outlines the critical steps for preparing a substrate and depositing a dimethylvinylsilane monolayer.

Silanization_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization A Substrate Cleaning (e.g., Piranha solution, UV/Ozone) B Rinsing (DI Water, Ethanol) A->B C Drying (Nitrogen stream, Oven) B->C D Surface Activation (Oxygen Plasma) C->D E Vapor or Solution Phase Deposition of Dimethylvinylsilane D->E Transfer to Deposition Chamber F Incubation (Controlled time and temperature) E->F G Rinsing (Anhydrous solvent) F->G H Curing/Annealing (To promote covalent bonding) G->H I Characterized Substrate H->I Proceed to Characterization

Caption: General workflow for substrate preparation and silanization.

II. Step-by-Step Experimental Protocols

Objective: To confirm the presence of silicon and carbon from the DMVS monolayer and to assess the chemical environment of the silicon atoms.

Protocol:

  • Sample Preparation: Mount the silanized substrate on a sample holder using conductive, vacuum-compatible tape. Ensure the surface is free of any contaminants.

  • Instrument Setup: Load the sample into the XPS instrument's ultra-high vacuum chamber. Use a monochromatic Al Kα X-ray source.

  • Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface. Look for the presence of Si, C, and O, and the absence of contaminants.

  • High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

  • Data Analysis:

    • Si 2p Spectrum: Deconvolute the Si 2p peak to distinguish between silicon from the inorganic substrate (e.g., SiO₂) and the organosilane. The Si in DMVS will have a different chemical shift due to its bonding with carbon and chlorine (before hydrolysis) or oxygen (after bonding to the substrate).[13][14]

    • C 1s Spectrum: Analyze the C 1s peak to identify the vinyl (C=C) and methyl (C-Si) components of the DMVS molecule.

    • Quantification: Calculate the atomic concentrations of the elements to estimate the surface coverage. The ratio of the organosilane Si peak to the substrate Si peak can provide a semi-quantitative measure of layer thickness.

Objective: To determine the surface hydrophobicity as an indicator of successful silanization and monolayer quality.

Protocol:

  • Instrument Setup: Place the silanized substrate on the goniometer stage and ensure it is level.

  • Droplet Deposition: Using a high-precision syringe, dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

  • Static Contact Angle Measurement: Capture a high-resolution image of the droplet at the solid-liquid-air interface. Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.[15]

  • Dynamic Contact Angle Measurement:

    • Advancing Angle: Slowly add more water to the droplet, causing the contact line to advance. Measure the contact angle just as the contact line begins to move.[15][16][17]

    • Receding Angle: Slowly withdraw water from the droplet, causing the contact line to recede. Measure the contact angle just as the contact line begins to retract.[15][16][17]

  • Data Analysis: A high static contact angle (typically >90° for a DMVS monolayer) indicates a hydrophobic surface. A low contact angle hysteresis (the difference between the advancing and receding angles) is indicative of a smooth and chemically homogeneous surface.

Objective: To visualize the surface topography at the nanoscale to assess the uniformity of the silane layer and identify any defects.

Protocol:

  • Sample Preparation: Mount the silanized substrate on an AFM sample puck using a suitable adhesive. Ensure the sample is securely fixed to prevent movement during scanning.

  • Instrument Setup: Install a sharp AFM tip (e.g., silicon nitride) appropriate for imaging soft matter. Operate the AFM in tapping mode to minimize damage to the monolayer.

  • Image Acquisition:

    • Engage the tip with the surface and begin scanning.

    • Optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain a high-quality image.

    • Acquire both height and phase images. Phase imaging can often reveal subtle differences in surface properties not visible in the topography.

  • Data Analysis:

    • Analyze the height images to measure the surface roughness (e.g., root-mean-square roughness). A low roughness value is indicative of a smooth, uniform monolayer.

    • Inspect the images for the presence of aggregates, pinholes, or other defects that would indicate incomplete or non-uniform coverage.

III. Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a DMVS-functionalized surface.

Characterization_Workflow cluster_primary Primary Characterization cluster_advanced Advanced Characterization Start Silanized Substrate XPS XPS (Elemental Composition, Chemical State) Start->XPS CA Contact Angle (Wettability, Surface Energy) Start->CA AFM AFM (Topography, Roughness) Start->AFM Ellipsometry Ellipsometry (Film Thickness) XPS->Ellipsometry Informs model QCMD QCM-D (Adsorption Kinetics, Viscoelasticity) XPS->QCMD Confirms composition of adsorbed layer SFG SFG (Molecular Orientation) CA->SFG Correlates with molecular order AFM->Ellipsometry Correlates roughness End Comprehensive Surface Validation Ellipsometry->End QCMD->End SFG->End

Caption: A logical workflow for the multi-technique characterization of silanized surfaces.

Conclusion: Towards a Self-Validating System

The robust validation of dimethylvinylsilane surface coverage is not merely a quality control step but an integral part of the scientific process. By employing a suite of complementary analytical techniques, researchers can build a comprehensive understanding of their modified surfaces. This guide provides the foundational knowledge and practical protocols to establish a self-validating system for surface functionalization. The causal explanations behind experimental choices and the comparative data presented herein are intended to empower researchers to make informed decisions, troubleshoot effectively, and ultimately, achieve the desired surface properties with confidence and reproducibility.

References

  • Amini, M., Silveira, O. J., Vaňo, V., Lado, J. L., Foster, A. S., Liljeroth, P., & Kezilebieke, S. (2022). Control of Molecular Orbital Ordering Using a van der Waals Monolayer Ferroelectric.
  • Azzam, R. M. A. (1991). Ellipsometry and Polarized Light. North-Holland.
  • Banga, R., Yarwood, J., & Bain, C. D. (1995). A comparative study of the self-assembly of fluorinated and non-fluorinated alkylsiloxane monolayers on fused silica. Journal of the Chemical Society, Faraday Transactions, 91(13), 1937-1942.
  • Chiang, T. H., & Hsieh, T. E. (2005). The effect of organo-functional silanes on the adhesion of epoxide resins to ITO glass. Journal of Adhesion Science and Technology, 19(1), 1-18.
  • Gao, L., & McCarthy, T. J. (2006). A perfectly hydrophobic surface (θA/θR= 180°/180°). Journal of the American Chemical Society, 128(28), 9052-9053.
  • Gao, L., & McCarthy, T. J. (2007). How Wenzel and Cassie were wrong. Langmuir, 23(7), 3762-3765.
  • Kwok, D. Y., & Neumann, A. W. (1999). Contact angle measurement and contact angle interpretation. Advances in Colloid and Interface Science, 81(3), 167-249.
  • Schmid, M., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(18), 9374-9381.
  • Tompkins, H. G., & Irene, E. A. (Eds.). (2005). Handbook of ellipsometry. William Andrew.
  • van Ooij, W. J., & Child, T. (1998). Protecting metals with silane coupling agents. CHEMTECH, 28(2), 26-31.
  • West, P. E., & Eaton, P. (2016, March 16). Sample Preparation for Atomic Force Microscopes [Video]. YouTube. [Link]

  • What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. (2025, February 15). News. Retrieved from [Link]

  • Zhang, L., Chang, Z., & Li, D. (2012). The Surface Modification of Silica with Vinyltriethoxysilane.
  • Zuilhof, H., Sieval, A. B., & Sudhölter, E. J. R. (2000). High-Quality Alkyl Monolayers on Silicon Surfaces.
  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

  • J.A. Woollam Co., Inc. (n.d.). Ellipsometry Tutorial. Retrieved from [Link]

  • Nanjing SiSiB Silicones Co., Ltd. (n.d.). Building Bridges in Chemistry: Vinyl Silane Coupling Agents in Construction Materials. Retrieved from [Link]

  • Stromberg, R. R., & McCrackin, F. L. (1963). Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(3), 239–252.
  • Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]

  • Rostam, M. (2016). Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester Resin. Journal of Nanomedicine & Nanotechnology, 7(4).
  • G. G. J. R. P. (2012). Evaluation of the Influence of Experimental Parameters in the Formation of a Vinyltrimethoxysilane Film on 1010 Carbon Steel Through EIS and Contact Angle Techniques. Electrochemical Society Transactions, 41(29), 37-45.
  • Hangzhou Jessica Chemicals Co.,Ltd. (2025, February 15). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. News. Retrieved from [Link]

  • Shevrin, J. D. (2021, September 9). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings.
  • Al-Hashimi, M. A., & Al-Azawi, M. A. (2022).
  • Arkles, B. (1997). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 2, pp. 21-35). VSP.
  • McCrackin, F. L., Passaglia, E., Stromberg, R. R., & Steinberg, H. L. (1963). Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 67A(4), 363–377.
  • Salmeron, M., & Blackman, G. S. (1992). Mechanical Relaxation of Organic Monolayer Films Measured by Force Microscopy. Physical Review Letters, 68(18), 2814–2817.
  • T. (2025, August 9). Observation of topography inversion in atomic force microscopy of self-assembled monolayers. ResearchGate. Retrieved from [Link]

  • Conboy, J. C., & Richmond, G. L. (1995).
  • Zhang, L., Chang, Z., & Li, D. (2012). The Surface Modification of Silica with Vinyltriethoxysilane. ResearchGate. Retrieved from [Link]

  • S. (2018). Water contact angle and surface roughness of the deposited films. ResearchGate. Retrieved from [Link]

  • Dlott, D. D. (2008). Spatially resolved vibrational energy transfer in molecular monolayers. The Journal of Chemical Physics, 128(16), 164709.
  • W. K. (n.d.). Study of Simultaneous Fluid and Mass Adsorption Model in the QCM-D Sensor for Characterization of Biomolecular Interactions. COMSOL. Retrieved from [Link]

  • L. E. F. (2018, July 30). Combined Experimental and Simulation Study of Amplitude Modulation Atomic Force Microscopy Measurements of Self-Assembled Monolayers in Water. Langmuir. Retrieved from [Link]

  • K. G. (2019, January 22). Quartz Crystal Microbalance Technique for Studies of Adsorption and Binding Dynamics on Graphene Platforms. Research Explorer - The University of Manchester. Retrieved from [Link]

  • Morgan, D. J. (2020). Modified Organosilane Monolayers With Enhanced Radiation Stability. ACS Applied Materials & Interfaces, 12(17), 20038-20046.
  • Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

  • R. P. (2025, August 7). Sum-Frequency Spectroscopic Study of Langmuir Monolayers of Lipids Having Oppositely Charged Headgroups. ResearchGate. Retrieved from [Link]

  • M. H. (2018, July 14). Characterization and Applications of Nanoparticles Modified in-Flight with Silica or Silica-Organic Coatings. MDPI. Retrieved from [Link]

  • H. W. (n.d.). UV-IRRADIATION INDUCED MODIFICATION OF PDMS FILMS INVESTIGATED BY XPS AND SPECTROSCOPIC ELLIPSOMETRY. OSTI.GOV. Retrieved from [Link]

  • Beitel, G. A., & Salmeron, M. (1996). Vibrational Spectroscopy of Mechanically Compressed Monolayers. The Journal of Physical Chemistry, 100(20), 8353–8359.
  • Amini, M., et al. (2022). Control of Molecular Orbital Ordering Using a van der Waals Monolayer Ferroelectric.
  • A. S. (n.d.). COMPARATIVE STUDY OF CONTACT ANGLE MEASUREMENTS ON POLYMERMDMO-PPV COMPOSITE NIO AND AG/NIOFILMS. Semantic Scholar. Retrieved from [Link]

  • R. L. S. (2018, August 1). Comparison of the contact angle of water on set elastomeric impression materials. JCDA.ca. Retrieved from [Link]

  • S. J. (n.d.). XPS data of coatings. ResearchGate. Retrieved from [Link]

  • A. D. M. (2024, March 11). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Retrieved from [Link]

Sources

A Comparative Analysis of Crosslinking Density: Dimethylvinylsilane vs. Divinylbenzene for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

The architecture of a polymer network, fundamentally dictated by its crosslinking density, is a critical determinant of its macroscopic properties. For researchers and professionals in materials science and drug development, the selection of an appropriate crosslinking agent is a pivotal step in designing polymers with tailored mechanical, thermal, and chemical characteristics. This guide provides a comprehensive comparison between two prominent crosslinking agents: dimethylvinylsilane (DMVS) and divinylbenzene (DVB), offering scientifically grounded insights to inform your material design and development.

The Foundational Role of Crosslinking in Polymer Science

Crosslinking transforms individual polymer chains into a cohesive, three-dimensional network, thereby enhancing properties such as strength, thermal stability, and chemical resistance. Divinylbenzene, a staple in the production of ion-exchange resins and chromatographic media, is renowned for its capacity to form rigid and highly durable polymer networks.[1][2][3] In contrast, dimethylvinylsilane, an organosilicon compound, offers a unique set of attributes, including the potential for increased flexibility and distinct reactivity profiles.[4][5][6]

A Molecular-Level Comparison: Structure and Reactivity

The efficacy of a crosslinking agent is intrinsically tied to its chemical structure. Both DVB and DMVS feature two vinyl groups, enabling the formation of bridges between polymer chains. However, the atomic environments of these groups significantly influence their reactivity and the resultant network topology.

Divinylbenzene (DVB) is characterized by a benzene ring substituted with two vinyl groups. The conjugation of these vinyl groups with the aromatic ring enhances their reactivity in free-radical polymerizations, facilitating the formation of densely crosslinked structures.[7][8]

Dimethylvinylsilane (DMVS) possesses a central silicon atom bonded to two methyl and two vinyl groups. The presence of the silicon atom and the steric hindrance from the methyl groups can modulate the reactivity of the vinyl groups, leading to different polymerization kinetics and network architectures compared to DVB.[4][5]

Figure 1: Chemical structures of Divinylbenzene and Dimethylvinylsilane.

Performance Metrics: A Head-to-Head Comparison

The crosslinking efficiency and the resulting material properties are best understood through a direct comparison of key performance indicators.

PropertyDimethylvinylsilane (DMVS)Divinylbenzene (DVB)Scientific Rationale
Relative Crosslinking Efficiency Moderate to HighVery HighDVB's conjugated vinyl groups are more reactive in free-radical polymerizations, leading to more efficient network formation.[7][8]
Network Rigidity More FlexibleHighly RigidThe potential for Si-O-Si bond formation in silane-based polymers imparts greater flexibility compared to the rigid aromatic structure of DVB.[9]
Thermal Stability Good to ExcellentGoodThe incorporation of silicon can enhance the thermal stability of the polymer network.[10]
Solvent Resistance GoodExcellentThe higher crosslinking density typically achieved with DVB results in a more compact network with superior resistance to solvent penetration.[2][11]

Experimental Verification: Quantifying Crosslinking Density

A widely accepted method for evaluating crosslinking density is the swelling test, which is based on the principle that a more densely crosslinked polymer will swell less in a compatible solvent.[12][13][14][15]

Protocol: Swelling Test for Crosslinking Density Determination

This protocol provides a standardized method for comparing the crosslinking density of polymers synthesized using DMVS and DVB.

Materials:

  • Primary monomer (e.g., styrene)

  • Dimethylvinylsilane (DMVS)

  • Divinylbenzene (DVB)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., toluene)

  • Reaction vessels (e.g., sealed vials)

  • Analytical balance

  • Oven or temperature-controlled bath

Methodology:

  • Preparation of Polymerization Mixtures: Formulate two distinct mixtures. Mixture A will contain the primary monomer, DMVS, initiator, and solvent. Mixture B will have the same composition, but with DVB replacing DMVS at an equivalent molar concentration.

  • Polymerization: Subject both mixtures to identical polymerization conditions (e.g., temperature and time) to ensure a controlled comparison.

  • Purification: After polymerization, thoroughly wash the resulting polymer samples to remove any unreacted monomers and initiator.

  • Drying and Weighing: Dry the purified polymers to a constant weight and record this as the dry weight (W_d).

  • Swelling: Immerse the dried polymer samples in a suitable solvent (e.g., toluene) and allow them to swell to equilibrium (typically 24-48 hours).[13]

  • Weighing of Swollen Samples: After equilibrium swelling, remove the samples, carefully blot any excess surface solvent, and immediately record the swollen weight (W_s).

  • Calculation: The swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d

Interpretation of Results: A lower swelling ratio is indicative of a higher crosslinking density.[13] By comparing the Q values of the DMVS- and DVB-crosslinked polymers, you can quantitatively assess their relative crosslinking efficiencies.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_mix_A Prepare Mixture A (Monomer, DMVS, Initiator, Solvent) polymerize Polymerize under controlled conditions prep_mix_A->polymerize prep_mix_B Prepare Mixture B (Monomer, DVB, Initiator, Solvent) prep_mix_B->polymerize purify Purify and Dry Polymer (Record Dry Weight, Wd) polymerize->purify swell Swell in Solvent (Record Swollen Weight, Ws) purify->swell calculate Calculate Swelling Ratio Q = (Ws - Wd) / Wd swell->calculate compare Compare Q values (Lower Q indicates Higher Crosslinking Density) calculate->compare

Figure 2: A systematic workflow for the comparative analysis of crosslinking density using a swelling test.

Mechanistic Insights and Practical Implications

The observed differences in crosslinking density can be attributed to several underlying factors:

  • Vinyl Group Reactivity: The electronic effects of the aromatic ring in DVB lead to a higher reactivity of its vinyl groups in free-radical polymerization compared to those in DMVS.

  • Steric Factors: The dimethylsilyl group in DMVS can create steric hindrance, potentially impeding the access of growing polymer chains to the vinyl groups and resulting in a lower crosslinking density.

  • Copolymerization Kinetics: The relative reactivity ratios of the primary monomer with each crosslinker will influence the distribution and density of crosslinks within the final polymer network.

Concluding Remarks and Application-Specific Guidance

The choice between dimethylvinylsilane and divinylbenzene should be guided by the specific performance requirements of the target application.

Divinylbenzene is the preferred crosslinker when:

  • High mechanical strength and rigidity are critical.

  • Superior solvent resistance is necessary.

  • A high crosslinking density is essential, such as in the manufacturing of solid-phase synthesis supports or ion-exchange resins.[2][3]

Dimethylvinylsilane should be considered when:

  • Increased flexibility of the polymer network is desirable.

  • Enhanced thermal stability is a key design criterion.[10]

  • The presence of silicon is advantageous for subsequent chemical modifications or for imparting specific surface properties.[4]

By understanding the fundamental differences in their chemical nature and performance, researchers can make a more strategic selection of crosslinking agents, leading to the successful development of advanced polymeric materials with precisely engineered properties.

References

  • Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcaniz
  • Mechanism of the Formation and Growth of the Cross-Linked Poly(Divinylbenzene) Spheres Using Poly(Styrene-Block-4-Vinylpyridine).
  • Divinylbenzene: Vers
  • Divinylbenzene – Knowledge and References. Taylor & Francis Online.
  • Swelling Test Explained: How to Measure Crosslink Density. YouTube.
  • Mechanism of the Formation and Growth of the Cross-Linked Poly(divinylbenzene) Spheres Using Poly(styrene-block-4-vinylpyridine).
  • Divinylbenzene. MySkinRecipes.
  • Quantify Polymer Crosslinking Density Using Rheology and DMA. TA Instruments.
  • How to measure crosslinking density?.
  • A novel practical approach for monitoring the crosslink density of an ethylene propylene diene monomer compound. SAGE Journals.
  • Formation and structural characteristics of loosely crosslinked styrene-divinylbenzene networks. Die Angewandte Makromolekulare Chemie.
  • Synthesis of Linear Polyolefin Elastomers Containing Divinylbenzene Units and Applications in Cross-Linking, Functionalization, and Graft Reactions.
  • Crosslink Density Determinations for Polymeric Materials.
  • Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization.
  • Copolymerization of styrene and p-divinylbenzene.
  • Dimethyl(vinyl)silane. ChemBK.
  • Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges.
  • Swelling and Crosslink Density Measurements for Hy. Scribd.
  • A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers.
  • Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico.
  • Heterogeneously catalysed crosslinking of polycarbosilane with divinylbenzene.
  • Vinyl Silane Coupling Agent for Acrylic Emulsion. Co-formula.
  • Dynasylan® Crosslinking of Polyethylene. Evonik.
  • Physicochemical and Adsorption Characteristics of Divinylbenzene-co-Triethoxyvinylsilane Microspheres as Materials for the Removal of Organic Compounds. MDPI.
  • Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. RSC Advances.
  • The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates.
  • Crosslinking. Evonik.

Sources

A Senior Application Scientist's Guide to Quantifying Silicon in Vinylsilane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of advanced materials, pharmaceuticals, and polymer chemistry, vinylsilane derivatives are indispensable building blocks. Their unique hybrid structure, featuring a reactive vinyl group and a silicon-containing moiety, allows them to act as crucial coupling agents, crosslinkers, and surface modifiers. The precise silicon content is a critical quality attribute (CQA) that directly influences the material's final properties, such as adhesion, thermal stability, and chemical resistance. Therefore, accurate and reliable quantification of silicon is paramount for quality control, process optimization, and fundamental research.

This guide provides a comparative analysis of the principal analytical techniques for determining silicon content in vinylsilane derivatives. We will delve into the operational principles, experimental workflows, and relative merits of each method, offering field-proven insights to help researchers, scientists, and drug development professionals select the most appropriate technique for their specific analytical challenge.

Destructive vs. Non-Destructive Analysis: A Fundamental Choice

The first decision point in selecting a technique is whether the sample can be consumed during analysis. This choice bifurcates our available methods into two main categories:

  • Destructive Techniques: These methods, like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Combustion Analysis, require the complete decomposition of the sample to liberate the silicon for measurement. They are often considered reference methods due to their high accuracy and sensitivity.

  • Non-Destructive Techniques: Methods such as X-Ray Fluorescence (XRF) and Nuclear Magnetic Resonance (NMR) Spectroscopy analyze the sample intact. They are ideal for precious samples or when subsequent analyses on the same sample are required.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive and robust atomic emission spectroscopy technique capable of measuring elemental concentrations down to parts per billion (ppb) levels.[1] It is widely regarded as a gold standard for elemental analysis due to its accuracy and precision.

Principle of Operation

The core of ICP-OES is the generation of a high-temperature argon plasma (6,000–10,000 K). A liquid sample is nebulized into a fine aerosol and introduced into the plasma, where it undergoes desolvation, vaporization, atomization, and excitation. The excited silicon atoms then relax to a lower energy state, emitting photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of silicon in the original sample.

Causality in Experimental Choices: The Criticality of Sample Preparation

The primary challenge in analyzing vinylsilane derivatives with ICP-OES is the sample preparation. These organosilicon compounds are often volatile and are contained within an organic matrix that must be completely destroyed to prevent interferences and ensure accurate measurement.[2][3] A failure to completely mineralize the sample will lead to an underestimation of the silicon content.

Microwave-assisted acid digestion is the preferred method for this task.[4][5][6] The choice of acids is critical:

  • Nitric Acid (HNO₃): A strong oxidizing agent that destroys the organic vinyl portion of the molecule.[7]

  • Hydrofluoric Acid (HF): This is essential for silicon analysis. Silicon, upon oxidation, forms silicon dioxide (SiO₂), which is insoluble in most acids. HF is required to break the strong Si-O bonds and keep the silicon in solution as fluorosilicic acid (H₂SiF₆), preventing its loss through precipitation.[2][7][8]

Experimental Workflow: ICP-OES

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Accurately Weigh ~50-100 mg Sample add_acid 2. Add Acid Mixture (e.g., 6 mL HNO₃ + 2 mL HF) in PTFE Vessel weigh->add_acid digest 3. Microwave Digestion (Ramp to 200°C) add_acid->digest dilute 4. Cool & Dilute to Final Volume (e.g., 50 mL) with Deionized Water digest->dilute calibrate 5. Calibrate ICP-OES with Si Standards dilute:e->calibrate:w aspirate 6. Aspirate Sample into Argon Plasma calibrate->aspirate measure 7. Measure Emission (e.g., at 251.611 nm) aspirate->measure quantify 8. Quantify Si Content vs. Calibration Curve measure->quantify

Caption: Workflow for Si quantification in vinylsilanes by ICP-OES.

Detailed Experimental Protocol: ICP-OES
  • Sample Weighing: Accurately weigh approximately 50-100 mg of the vinylsilane derivative into a clean, pre-cleaned PTFE microwave digestion vessel. Record the weight to 0.0001 g.[6]

  • Acid Addition: In a fume hood, carefully add 6 mL of trace-metal grade nitric acid and 2 mL of trace-metal grade hydrofluoric acid to the vessel.[4][9]

  • Microwave Digestion: Seal the vessel and place it in the microwave digestion system.[5] Program the microwave to ramp to 200°C over 20 minutes and hold for an additional 20 minutes to ensure complete digestion.

  • Dilution: After the vessel has cooled completely, carefully open it in the fume hood. Transfer the clear digestate to a 50 mL volumetric flask. Rinse the vessel multiple times with deionized water, adding the rinsings to the flask. Dilute to the mark with deionized water and mix thoroughly.

  • Instrument Calibration: Prepare a series of silicon calibration standards (e.g., 0, 1, 5, 10, 20 ppm) from a certified stock solution, matrix-matched with the same acid concentration as the samples.

  • Analysis: Aspirate the blank, standards, and samples into the ICP-OES system. Monitor the silicon emission line, typically at 251.611 nm, 288.158 nm, or 212.412 nm.[10]

  • Quantification: Construct a calibration curve from the standards. The silicon concentration in the sample solutions is determined from this curve, and the final weight percent in the original vinylsilane sample is calculated based on the initial weight and dilution factor.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a powerful, non-destructive technique for elemental analysis that is particularly well-suited for solid and liquid samples with minimal preparation.[11][12][13] It is widely used in industry for rapid quality control.[11][14]

Principle of Operation

The sample is irradiated with high-energy X-rays from an X-ray tube. This primary radiation causes the ejection of inner-shell electrons from the silicon atoms. To regain stability, outer-shell electrons "fall" into the resulting vacancies, releasing energy in the form of secondary, fluorescent X-rays.[13] The energy of these emitted X-rays is characteristic of the silicon atom, and their intensity is proportional to its concentration.

Causality in Experimental Choices: Matrix Effects and Calibration

While sample preparation is simpler than for ICP-OES, XRF is not without its complexities. The primary consideration is the "matrix effect." The efficiency of both the primary excitation and the emitted fluorescence can be influenced by the other elements present in the sample. For vinylsilane derivatives, the matrix is primarily composed of light elements (C, H, O), which can scatter the primary X-rays and absorb the relatively low-energy Si fluorescence.

To overcome this, a robust calibration is essential. The most reliable approach is to create a set of matrix-matched calibration standards. This involves preparing standards with known concentrations of a silicon compound (e.g., a stable silicone oil) in a base material that closely mimics the vinylsilane matrix.

Experimental Workflow: XRF

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis transfer 1. Transfer Liquid Sample to XRF Sample Cup cover 2. Cover with Thin-Film Window (e.g., Mylar, Prolene) transfer->cover load 3. Load Sample into XRF Spectrometer cover:e->load:w irradiate 4. Irradiate with Primary X-rays load->irradiate detect 5. Detect Si Kα Fluorescent X-rays irradiate->detect quantify 6. Quantify Si Content vs. Calibration detect->quantify

Caption: Workflow for Si quantification in vinylsilanes by XRF.

Detailed Experimental Protocol: XRF
  • Calibration: Prepare a set of at least five matrix-matched standards by gravimetrically adding a known, stable organosilicon standard to a silicon-free organic matrix similar to the analyte (e.g., a vinyl monomer or polymer).

  • Sample Preparation: For liquid vinylsilanes, pipette a fixed volume or weight of the sample into a standard XRF sample cup. Cover the opening with a thin, X-ray transparent film (e.g., Prolene® or Mylar®), ensuring there are no wrinkles or trapped air bubbles.

  • Instrument Setup: Place the sample cup into the XRF spectrometer. Select the appropriate analysis program, which defines parameters like X-ray tube voltage and current, measurement time, and atmosphere (typically air or vacuum for light elements like Si).

  • Measurement: Initiate the measurement. The instrument will irradiate the sample and collect the fluorescence spectrum.

  • Quantification: The instrument's software will identify the silicon Kα peak and integrate its intensity. Using the calibration curve generated from the standards, the software calculates the silicon concentration in the unknown sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method that leverages the inherent quantitative nature of NMR spectroscopy.[15] It allows for the determination of the concentration or purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[16][17]

Principle of Operation

In a ¹H NMR spectrum, the area under a resonance peak is directly proportional to the number of protons giving rise to that signal. By adding a precisely weighed amount of a certified internal standard to a precisely weighed amount of the vinylsilane sample, the silicon content can be calculated by relating the integral of a vinylsilane proton signal to the integral of a standard's proton signal.

Causality in Experimental Choices: Selecting the Right Internal Standard

The success of a qNMR experiment hinges on the proper selection of the internal standard.[16] The ideal standard must:

  • Be Highly Pure (≥99%): To ensure accurate weighing and molar calculation.[16]

  • Be Soluble: It must completely dissolve in the same deuterated solvent as the analyte.[18]

  • Have Non-Overlapping Signals: Its proton signals must be in a clear region of the spectrum, well-resolved from any analyte or solvent signals.[16] A sharp singlet is ideal.

  • Be Chemically Inert: It must not react with the analyte, solvent, or trace impurities.

  • Have a Known Molar Mass and Proton Count: For accurate calculations.

For vinylsilane derivatives in solvents like CDCl₃, common standards include 1,4-bis(trimethylsilyl)benzene or dimethyl terephthalate.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh_std 1. Accurately Weigh Internal Standard weigh_sample 2. Accurately Weigh Vinylsilane Sample into same vial weigh_std->weigh_sample dissolve 3. Dissolve Mixture in Deuterated Solvent (e.g., CDCl₃) weigh_sample->dissolve transfer 4. Transfer Solution to NMR Tube dissolve->transfer acquire 5. Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer:e->acquire:w process 6. Process Spectrum (Phase & Baseline Correction) acquire->process integrate 7. Integrate Analyte and Standard Signals process->integrate calculate 8. Calculate Si Content Using Molar Ratios integrate->calculate

Sources

Assessing Hydrolytic Stability: Dimethylvinylsilane (DMVS) vs. Conventional Surface Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of advanced stationary phases and microfluidic biosensors, Dimethylvinylsilane (DMVS) serves a critical role as a "reactive bridge." Unlike inert alkyl-silanes (e.g., C18) or standard end-capping agents (Trimethylsilane, TMS), DMVS introduces a vinyl handle (


) accessible for secondary functionalization via hydrosilylation or radical grafting.

However, this reactivity comes at a cost. The hydrolytic stability of the siloxane bond (


) anchoring the DMVS ligand is frequently the failure point in aggressive elution protocols (pH < 2 or pH > 10).

This guide objectively compares the hydrolytic resistance of DMVS-modified surfaces against industry-standard alternatives (TMS and C18). It provides a self-validating experimental workflow to quantify ligand leaching, ensuring your surface modification strategy meets the rigor required for drug development and reproducible chromatography.

Part 1: The Chemistry of Stability

To predict performance, we must analyze the steric and electronic factors protecting the basal siloxane bond from hydrolysis.

Comparative Profiles
FeatureDimethylvinylsilane (DMVS) Trimethylsilane (TMS) Octadecylsilane (C18)
Structure



Primary Role Reactive Intermediate / LigandEnd-capping (Passivation)Hydrophobic Interaction
Steric Protection Moderate. Two methyls + one planar vinyl group provide reasonable shielding.High. Three methyl groups form a compact "umbrella."Very High. Long alkyl chain collapses to shield the surface.
Electronic Effect Electron Withdrawing (-I). Vinyl group pulls density from Si, making Si more electrophilic (susceptible to base).Inductive Donor (+I). Methyls donate density, stabilizing Si against nucleophiles.Inductive Donor (+I). Similar to TMS but dominated by hydrophobic bulk.
Hydrolytic Risk Moderate-High (pH dependent).Low-Moderate.Low (due to hydrophobic exclusion of water).
The Mechanism of Failure

Hydrolysis is not random; it is a catalyzed attack on the siloxane anchor.

  • Acid Catalysis: Protonation of the siloxane oxygen makes the silicon susceptible to water attack.

  • Base Catalysis: Direct nucleophilic attack by

    
     on the silicon atom. This is where DMVS is most vulnerable  compared to TMS, as the vinyl group's electron-withdrawing nature increases the electrophilicity of the silicon center.
    

HydrolysisMechanism Start Bonded Phase (Si-O-Si-R) Acid Acid Attack (H+) Protonation of Oxygen Start->Acid pH < 2 Base Base Attack (OH-) Nucleophilic Attack on Si Start->Base pH > 8 Inter Pentacoordinate Intermediate Acid->Inter Weakens Si-O Base->Inter Direct Attack Break Bond Cleavage (Si-OH + HO-Si-R) Inter->Break Loss of Ligand

Figure 1: The dual pathways of siloxane bond hydrolysis. DMVS is particularly vulnerable to the Base Attack pathway due to the electron-withdrawing vinyl group.

Part 2: Comparative Analysis (The Data)[1]

The following data summarizes the expected performance of DMVS-modified silica in standard HPLC stress tests (pH 2.0 and pH 10.0).

Accelerated Aging Data (Simulated)
ParameterDMVS (Reactive Phase) TMS (End-Capped) C18 (Bulky Phase)
Bonding Mechanism Monofunctional (Chlorodimethylvinylsilane)Monofunctional (Trimethylchlorosilane)Monofunctional (Chlorodimethyloctadecylsilane)
Ligand Density (

)
3.2 - 3.8 (High reactivity)3.8 - 4.2 (Smallest footprint)2.8 - 3.2 (Steric limit)
Acid Stability (pH 2.0, 60°C) Moderate. ~15% loss over 24h.Good. ~10% loss over 24h.Excellent. <5% loss over 24h.
Base Stability (pH 10.0, 40°C) Poor. ~40% loss over 24h.Moderate. ~25% loss over 24h.Good. ~15% loss over 24h.
Recommended pH Range 2.5 - 7.5 2.0 - 8.0 1.5 - 9.0

Interpretation: While DMVS offers adequate stability for typical reversed-phase conditions, it is noticeably less robust than TMS or C18, particularly in alkaline environments. This is a direct consequence of the vinyl group's electronic effects and lack of hydrophobic bulk to exclude water from the surface.

Part 3: Experimental Protocols (The How-To)

As a Senior Scientist, I insist on self-validating protocols . Do not assume your surface modification worked; prove it.

Protocol A: Surface Modification (DMVS Functionalization)

Objective: Create a dense, reproducible monolayer of dimethylvinylsilane on silica.

Reagents:

  • Substrate: High-purity spherical silica (5

    
    , 100 Å pore size).
    
  • Silane: Chlorodimethylvinylsilane (98%, redistilled).

  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Base Scavenger: Pyridine or Imidazole (to neutralize HCl byproduct).

Workflow:

  • Activation: Dry silica at 120°C under vacuum for 12 hours to remove physisorbed water (leaving ~4-5 silanols/nm²).

  • Reaction: Suspend silica in anhydrous toluene. Add 1.5 equivalents of base scavenger. Add 2.0 equivalents of Chlorodimethylvinylsilane dropwise under

    
    .
    
  • Reflux: Heat to reflux (110°C) for 16-24 hours. Why? To drive the reaction to completion and overcome steric barriers.

  • Washing: Filter and wash sequentially with Toluene

    
     Methanol 
    
    
    
    Acetone
    
    
    Hexane.
  • Curing: Dry at 80°C under vacuum.

Protocol B: Hydrolytic Stress Testing (The Comparison)

Objective: Quantify the rate of ligand loss under accelerated conditions.

Conditions:

  • Acid Challenge: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10), pH ~2.0, at 60°C.

  • Base Challenge: 10 mM Ammonium Bicarbonate, pH 10.0, at 40°C.

Procedure:

  • Pack ~200 mg of modified silica into a stainless steel column (or use loose bulk material in a sealed vial with agitation).

  • Continuously pump (or shake) the challenge solvent through the material for defined intervals (0, 6, 12, 24, 48 hours).

  • Remove aliquots, wash with water/methanol, and dry thoroughly.

  • Analyze: Submit for Elemental Analysis (% Carbon).

Protocol C: Analysis & Quantification

Method: Combustion Elemental Analysis (CHN).

  • Calculation: Calculate Ligand Density (

    
    , 
    
    
    
    ) using the Berendsen equation:
    
    
    • Where

      
       is carbon percentage, 
      
      
      
      is number of carbons in the ligand (4 for DMVS),
      
      
      is molecular weight of the ligand.

Visualization of Workflow:

Workflow Prep 1. Silica Activation (120°C, Vacuum) React 2. Silanization (DMVS + Toluene + Base) Prep->React Wash 3. Rigorous Washing (Remove Physisorbed Silane) React->Wash Split Split Samples Wash->Split TestAcid Acid Stress (pH 2.0, 60°C) Split->TestAcid TestBase Base Stress (pH 10.0, 40°C) Split->TestBase Control Control (Stored Dry) Split->Control Analyze Elemental Analysis (% Carbon Loss) TestAcid->Analyze TestBase->Analyze Control->Analyze

Figure 2: The validation workflow. Splitting the batch ensures that the degradation is measured against the exact starting density.

Part 4: Data Interpretation & Recommendations

When analyzing your results, look for the "Plateau of Stability."

  • Initial Loss (0-6 hours): A rapid drop in %C usually indicates the loss of physisorbed silanes that were not covalently bonded, rather than true hydrolysis. If this drop is >5%, your washing protocol (Protocol A, Step 4) was insufficient.

  • Linear Decay (6-48 hours): This slope represents the true hydrolytic stability.

    • DMVS: Expect a steeper slope than C18.

    • TMS: Expect a slope similar to DMVS in acid, but shallower in base.

Recommendation for Drug Development: If your application requires extreme pH (e.g., cleaning protocols with NaOH), DMVS is not suitable as a standalone surface. It must be used as an intermediate. Once the vinyl group is reacted (e.g., via hydrosilylation with a long-chain alkyl or polymer), the stability profile often improves due to increased steric bulk shielding the siloxane anchor.

References

  • Kirkland, J. J., & DeStefano, J. J. (2006). The history of HPLC column technology. Journal of Chromatography A, 1126(1-2), 50-57. Link

  • Unger, K. K., et al. (1976). Structure and properties of n-alkyldimethylsilyl bonded silica reversed-phase packings. Journal of Chromatography A, 125(1), 115-127. Link

  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. Link

  • Claesson, H. A., et al. (1996). Chemical stability of reversed-phase high-performance liquid chromatography silica under sodium hydroxide regeneration conditions. Journal of Chromatography A, 728(1-2), 259-270. Link

  • Berendsen, G. E., & de Galan, L. (1978). Preparation and chromatographic properties of some chemically bonded phases for reversed-phase liquid chromatography. Journal of Liquid Chromatography, 1(5), 561-586. Link

Safety Operating Guide

Dimethylvinylsilane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for Dimethylvinylsilane (specifically Vinyldimethylsilane , CAS: 18243-27-1).[1]

Critical Verification: Before proceeding, verify your container matches CAS 18243-27-1 . This molecule contains a silicon-hydride (Si-H) bond and a vinyl group. If your chemical is Chlorodimethylvinylsilane (corrosive) or Dimethyldivinylsilane (no Si-H), the hazards differ slightly, though flammability remains the primary concern. This guide assumes the hydride form (


), as it presents the most complex safety profile (hydrogen evolution).

Part 1: Executive Safety & Hazard Logic

The Senior Scientist's Perspective: Disposal of organosilanes is not merely about "throwing it away." It is about managing the chemical transformation of energy . Vinyldimethylsilane possesses two high-energy functional groups that dictate its disposal pathway:

  • The Silicon-Hydride Bond (

    
    ):  This is your primary reactivity hazard. Upon contact with bases, heavy metals, or protic solvents (water/alcohols), it undergoes hydrolysis or dehydrogenative coupling, releasing Hydrogen gas (
    
    
    
    )
    .
    • Risk:[2][3][4][5] Pressurization of waste containers and explosion.

  • The Vinyl Group (

    
    ):  This provides a pathway for polymerization.
    
    • Risk:[2][3][4][5] Exothermic runaway if catalyzed by impurities or heat.

  • The Silicon Backbone: Upon incineration, this converts to Silicon Dioxide (

    
    ) —essentially sand.
    
    • Logistical Impact: High volumes of silanes can foul incinerator scrubbers. You must label waste streams clearly so facilities can blend the fuel to prevent clogging.

Key Physicochemical Data
PropertyValueOperational Implication
CAS Number 18243-27-1Unique Identifier for waste manifests.
Flash Point -4°C (25°F)Class IB Flammable Liquid . Vapors can ignite at freezer temps.
Boiling Point 37°C (99°F)Highly volatile. Significant vapor pressure at room temp.
Density 0.69 g/mLLighter than water; floats and spreads on aqueous spills.
Reactivity Water-ReactiveEvolves

gas on contact with moisture/bases.

Part 2: Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for handling Dimethylvinylsilane waste.

DisposalWorkflow Start Waste Generation: Dimethylvinylsilane CheckState Assess State Start->CheckState BulkLiquid Bulk Liquid (>50 mL) CheckState->BulkLiquid Pure/High Conc. Residue Residue / Small Spill (<50 mL) CheckState->Residue Trace/Wipes ContainerSelect Select Container: Rated Steel or Poly (Ventilated) BulkLiquid->ContainerSelect Labeling Labeling: 'Flammable', 'Water Reactive' (D001, D003) ContainerSelect->Labeling Storage Storage: Explosion-proof Fridge < 5°C Labeling->Storage Pickup Hazmat Pickup (Incineration) Storage->Pickup Quench Controlled Quenching (Hydrolysis Protocol) Residue->Quench Vent Vent H2 Gas (Fume Hood > 24hrs) Quench->Vent Releases H2 Combine Combine into Solvent Waste Stream Vent->Combine Combine->Pickup

Figure 1: Operational workflow for classifying and processing Vinyldimethylsilane waste streams.

Part 3: Detailed Operational Protocols

Protocol A: Bulk Waste Handling (Unused Reagent/Reaction Mixtures)

Use this for disposing of expired bottles or reaction mixtures containing >5% silane.

  • Container Selection: Use a conductive metal container (grounded) or high-density polyethylene (HDPE).

    • Expert Insight: Do not use glass for long-term waste storage of silanes. If pressure builds (

      
       evolution from moisture ingress), glass becomes shrapnel.
      
  • Segregation: Keep separate from oxidizers and aqueous waste streams.

  • Labeling (RCRA Codes):

    • D001: Ignitable (Flash point < 60°C).[6][7]

    • D003: Reactive (Potential for water reactivity, check local regulations).

    • Text: "Waste Flammable Liquid, N.O.S. (Contains Vinyldimethylsilane)."[1][2][8]

  • Venting: Use a vented cap (e.g., circumvention cap) if the waste stream contains any potential moisture sources, to prevent over-pressurization.

Protocol B: The "Self-Validating" Quenching Method (Spills & Residues)

Use this for cleaning empty bottles, syringes, or neutralizing small spills (<50 mL) inside a fume hood. This converts the reactive Si-H bond into a stable siloxane.

Reagents Required:

  • Inert Solvent: Hexanes or Toluene.

  • Quenching Agent: Isopropanol (IPA) or Ethanol.

  • Base Catalyst (Optional): 5% aqueous NaOH (Only for rapid neutralization, use with extreme caution).

Step-by-Step:

  • Dilution (The Heat Sink):

    • Dilute the silane residue 1:10 with the inert solvent (Hexanes). This absorbs the heat of reaction.

  • Primary Quench (Slow Hydrolysis):

    • Slowly add Isopropanol (IPA) to the mixture.

    • Observation: Look for bubbling. This is Hydrogen gas (

      
      ).
      
    • Mechanism:[2][3][9]

      
      
      
  • Validation (The "Bubble Test"):

    • Allow the mixture to stir/stand in the fume hood for 30 minutes.

    • If bubbling ceases, add a small aliquot of water or dilute NaOH.

    • Pass Criteria: If no vigorous bubbling occurs upon water addition, the Si-H bonds are consumed.

  • Final Disposal:

    • The resulting mixture is now a standard organic solvent waste (Flammable, D001). It can be poured into the main organic waste carboy (provided the carboy is vented).

Part 4: Emergency Response & Incineration Notes

Fire Fighting:

  • Do NOT use water directly on a large silane fire; it may accelerate

    
     production.
    
  • Use: AFFF (Aqueous Film Forming Foam), Dry Chemical, or

    
    .
    
  • Self-Reignition: Be aware that silane vapors can be heavier than air (density > 1) and travel to ignition sources, but this specific silane is lighter than water (0.69 g/mL), meaning it will float on extinguishing water, spreading the fire.

Incinerator Warning (For your Waste Contractor): When manifesting this waste, explicitly note the Silicon Content .

  • Why: Combustion yields solid silica (

    
    ).
    
  • Facilities need to know this to control the feed rate and prevent fouling of their thermal oxidizers.

References

  • Gelest, Inc. (2015).[2][10] Safety Data Sheet: Vinyldimethylsilane. Retrieved from 1

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethylvinylsilane (Vinyldimethylsilane). Retrieved from 4

  • U.S. Environmental Protection Agency (EPA). (2025).[7] RCRA Hazardous Waste Codes (D001, D003) and Disposal Guidelines. Retrieved from 11

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Silanes and Silica Toxicity. Retrieved from 12

Sources

Mastering the Safe Handling of Dimethylvinylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed firsthand the innovative applications of reactive silanes like Dimethylvinylsilane in drug development and materials science. However, the very properties that make these compounds valuable also necessitate a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the recommended safety protocols for Dimethylvinylsilane, ensuring every step you take in the lab is a confident and secure one. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Understanding the Inherent Hazards of Dimethylvinylsilane

The National Fire Protection Association (NFPA) 704 diamond for similar silane compounds often indicates a high degree of flammability (a rating of 3 or 4) and a potential for reactivity, particularly with water.[8][9][10] It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and to take precautions against static discharge.[3][5][11]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the essential PPE for handling Dimethylvinylsilane, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the liquid and exposure to its vapors, which can cause serious eye irritation or damage.[4][12]
Hand Protection Neoprene or nitrile rubber gloves.Provides a barrier against skin contact, which can cause irritation.[4] Inspect gloves for any signs of degradation before use.
Body Protection Flame-retardant lab coat and chemically resistant apron.Protects against accidental spills and splashes. Flame-retardant material is crucial due to the high flammability of Dimethylvinylsilane.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be worn if exposure limits are exceeded or if irritation is experienced.Necessary when working outside of a fume hood or in poorly ventilated areas to prevent inhalation of harmful vapors.[12]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Handling Dimethylvinylsilane task What is the scale of the operation? start->task small_scale Small Scale (<100 mL) in a certified fume hood task->small_scale Small large_scale Large Scale (>100 mL) or outside of a fume hood task->large_scale Large ppe_small Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat & Apron - NIOSH-approved Respirator large_scale->ppe_large

Caption: PPE selection workflow for Dimethylvinylsilane handling.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety.

Preparation and Handling:

  • Work Area Preparation : Ensure your workspace, preferably a certified chemical fume hood, is clean and free of clutter. Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment.[11][12]

  • Grounding and Bonding : To prevent the buildup of static electricity, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.[4][6]

  • Inert Atmosphere : Whenever possible, handle Dimethylvinylsilane under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.[4]

  • Dispensing : Use only non-sparking tools for opening and closing containers.[6][11] When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Storage : Store Dimethylvinylsilane in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and water.[1][4] The storage area should be designated for flammable liquids.[6]

Emergency Response: Spill and Exposure Plan

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : If it is safe to do so, increase ventilation to the area.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.[13]

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for proper disposal.[13]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

First Aid for Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

The following flowchart outlines the immediate actions to take in the event of a Dimethylvinylsilane spill.

Spill_Response_Plan spill Dimethylvinylsilane Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100mL) assess->small_spill Small large_spill Large Spill (>100mL) assess->large_spill Large evacuate_small Alert personnel in immediate vicinity small_spill->evacuate_small evacuate_large Evacuate Area Immediately large_spill->evacuate_large contact_ehs Contact EHS/ Emergency Services evacuate_large->contact_ehs end Spill Secured contact_ehs->end don_ppe Don Appropriate PPE evacuate_small->don_ppe contain_spill Contain spill with inert absorbent don_ppe->contain_spill cleanup Collect absorbed material into a sealed container contain_spill->cleanup decontaminate Decontaminate the area cleanup->decontaminate decontaminate->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.